molecular formula C7H12N2O2 B1519338 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1170775-77-5

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1519338
CAS No.: 1170775-77-5
M. Wt: 156.18 g/mol
InChI Key: LGJDOGZDBCEDBZ-UHFFFAOYSA-N
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Description

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(5(10)11)1-6(2-7)3-9-4-6/h9H,1-4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJDOGZDBCEDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)N)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Blueprint of a Constrained Scaffold: An In-depth Technical Guide to 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Rigidity for Enhanced Biological Function

In the landscape of modern drug discovery and peptide science, the quest for molecular scaffolds that offer precise conformational control is paramount. It is in this context that constrained amino acids have emerged as powerful tools, enabling researchers to sculpt peptides and small molecules with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a novel, sterically constrained amino acid analog that has garnered significant interest for its unique three-dimensional architecture.[1][2]

The defining feature of this molecule is its spirocyclic core, where two four-membered rings are joined at a single carbon atom. This rigid framework significantly limits the conformational freedom of the molecule, a stark contrast to the flexibility of natural amino acids. This structural rigidity is not a limitation but a strategic design element. By pre-organizing the pharmacophoric elements—the amino and carboxylic acid groups—in a well-defined spatial orientation, this compound offers the potential for higher binding affinity and selectivity towards biological targets. This guide will delve into the chemical properties, synthesis, and potential applications of this promising building block for the next generation of therapeutics.

Physicochemical Properties: A Tale of Two Forms

The chemical properties of this compound are best understood by considering both the final, unprotected amino acid and its common synthetic precursor, the N-Boc protected form. While experimental data for the unprotected form is not widely published, we can infer and predict its properties based on the available data for its precursors and the fundamental principles of organic chemistry.

PropertyThis compoundN-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
CAS Number 1170775-77-5[3]71303894
Molecular Formula C7H12N2O2[3]C12H20N2O4[2]
Molecular Weight 156.19 g/mol [3]256.30 g/mol
Appearance Predicted: White to off-white solidWhite to light yellow powder/crystal
pKa (predicted) Amino group: ~9-10; Carboxylic acid: ~2-3Amino group: ~10.26 (for the primary amine)
Solubility Predicted: Soluble in water and polar protic solventsSoluble in common organic solvents (e.g., methanol, dichloromethane)
Stability Stable under standard laboratory conditions. The hydrochloride salt form can enhance stability and solubility.Stable under standard laboratory conditions. Store refrigerated (2-8°C) and protected from light.

Expert Insights: The Boc (tert-butoxycarbonyl) protecting group on the secondary amine of the azetidine ring is crucial for synthetic applications, preventing its participation in undesired side reactions during peptide coupling or other modifications. The predicted pKa values for the unprotected amino acid are typical for alpha-amino acids, suggesting it will exist as a zwitterion at physiological pH. The rigid spirocyclic core is anticipated to enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.

Synthesis and Mechanistic Considerations: Building the Spirocyclic Core

The synthesis of this compound is a multi-step process that hinges on the construction of the unique spirocyclic framework. The most common and strategically sound approach involves the conversion of a ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[4] This method allows for the stereospecific introduction of the amino group.

The overall synthetic strategy can be visualized as a logical progression from a commercially available starting material to the final constrained amino acid.

G cluster_0 Synthesis of Key Precursor cluster_1 Functional Group Transformation cluster_2 Final Deprotection Start Commercially Available Azetidine Derivatives Step1 Multi-step synthesis Start->Step1 [Ref: Patent CN102442934A] Precursor tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Step1->Precursor Step2 Reductive Amination or Strecker Synthesis Precursor->Step2 Introduction of Amino Group Protected_AA N-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Step2->Protected_AA Step3 Acidic Cleavage of Boc group Protected_AA->Step3 e.g., TFA in DCM Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative, field-proven methodology for the synthesis of the target amino acid, based on established chemical transformations for this class of compounds.

Step 1: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Reaction Setup: To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Boc Protection of the Primary Amine (Optional but Recommended for Carboxylic Acid Formation)

  • Reaction Setup: Dissolve the product from Step 1 in a mixture of dioxane and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 eq).

  • Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc protected amino acid.

Step 3: Saponification of the Ester (If starting from an esterified precursor)

This step would be necessary if the synthesis route leads to an ester of the carboxylic acid.

  • Reaction Setup: Dissolve the N-Boc protected amino ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq).

  • Execution: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to pH 3-4 and extract with ethyl acetate. The organic layer is then dried and concentrated to yield the N-Boc protected carboxylic acid.

Step 4: Final Deprotection of the Boc Group

  • Reaction Setup: Dissolve the N-Boc protected amino acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq).

  • Execution: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the product as a TFA salt. The free amino acid can be obtained by ion-exchange chromatography or by neutralization with a suitable base.

Trustworthiness through Self-Validation: Each step in this protocol includes a monitoring phase (TLC or LC-MS), ensuring that the reaction proceeds as expected before moving to the next stage. The purification steps are critical for removing unreacted starting materials and by-products, guaranteeing the purity of the final compound.

Applications in Drug Discovery and Peptide Chemistry: The Power of Constraint

The primary application of this compound lies in its use as a building block to introduce conformational rigidity into bioactive molecules.[1] This has profound implications for drug design and development.

1. Peptidomimetics and Constrained Peptides:

By incorporating this spirocyclic amino acid into a peptide sequence, researchers can lock the peptide backbone into a specific conformation. This can lead to:

  • Enhanced Receptor Binding: A pre-organized conformation that mimics the bioactive conformation can result in a significant increase in binding affinity to the target receptor or enzyme.

  • Increased Selectivity: By restricting the available conformations, the peptide may be less likely to bind to off-target receptors, leading to fewer side effects.

  • Improved Metabolic Stability: The unnatural spirocyclic core can sterically hinder the approach of proteases, leading to a longer in vivo half-life.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with Spiro Amino Acid a Multiple Conformations b Low Affinity Binding a->b c Off-Target Binding a->c d Proteolytic Degradation a->d e Locked Conformation f High Affinity Binding e->f g High Selectivity e->g h Increased Stability e->h

Caption: Impact of conformational constraint on peptide properties.

2. Scaffolds for Small Molecule Drug Discovery:

The 2-azaspiro[3.3]heptane core can serve as a novel 3D scaffold for the development of small molecule drugs. The well-defined exit vectors from the spirocyclic core allow for the precise positioning of substituents to interact with biological targets. This scaffold is being explored as a bioisostere for more common ring systems like piperidine, offering a unique geometry and potentially improved physicochemical properties.

Conclusion: A Building Block for Future Innovations

This compound represents a significant addition to the medicinal chemist's toolbox. Its inherent rigidity and well-defined stereochemistry provide a powerful strategy for overcoming many of the challenges associated with the development of potent and selective therapeutics. As our understanding of the relationship between molecular conformation and biological activity deepens, the utility of such constrained building blocks will undoubtedly continue to grow, paving the way for the discovery of novel drugs with improved efficacy and safety profiles.

References

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1170775-77-5), a novel, sterically constrained, non-proteinogenic amino acid. As a key building block in modern medicinal chemistry, its unique spirocyclic scaffold imparts significant conformational rigidity, offering a compelling alternative to traditional cyclic and acyclic structures in drug design. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural and chemical properties, alongside validated experimental protocols for its characterization. We will explore its molecular structure, solubility, acid-base properties (pKa), lipophilicity (LogP), and stability, providing a foundational understanding for its application in the synthesis of advanced pharmaceutical agents.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Spirocyclic compounds, characterized by two rings connected through a single common atom, have emerged as a powerful structural motif.[1] This unique three-dimensional architecture provides a high degree of conformational rigidity, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to more flexible or planar molecules.[1]

This compound is a prime example of this molecular class. It combines the rigidity of the spiro[3.3]heptane core with the versatile chemical handles of an amino group and a carboxylic acid. These features make it an invaluable building block for creating peptidomimetics, constraining peptide secondary structures, and exploring novel regions of chemical space.[2][3] The synthesis of this and related 2-azaspiro[3.3]heptane-derived amino acids has been reported as a valuable addition to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design.[2]

This guide serves as a centralized resource for the key physicochemical data and analytical methodologies pertinent to this compound, enabling its effective utilization in research and development.

Molecular Structure and Core Properties

The fundamental identity of a molecule is defined by its structure and basic physical constants. These properties are the bedrock upon which all further characterization is built.

Chemical Identity
PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1170775-77-5[4]
Molecular Formula C₇H₁₂N₂O₂[4]
Molecular Weight 156.19 g/mol [4]
SMILES NC1(C(=O)O)CC2(CNC2)C1[4]
Predicted and Analog-Based Physical Properties
PropertyValueCompoundNotesSource(s)
Physical Form Crystalline solidTarget CompoundHigh purity (≥98%)[5]
Melting Point 115 °CN-Boc AnalogExperimental value[6][7]
Boiling Point 300.7 ± 42.0 °CN-Boc AnalogPredicted value[6][7]
Polar Surface Area 75.35 Ų6-Amino-2-Boc-...-6-carboxylic acidCalculated value for a similar structure

Ionization Behavior: pKa and Isoelectric Point

The ionization state of an amino acid is critical to its biological activity, solubility, and interaction with other molecules. As an amphoteric substance, this compound possesses both acidic (carboxylic acid) and basic (primary and secondary amino) groups. The acid dissociation constants (pKa) of these groups dictate the net charge of the molecule at a given pH.

While specific experimental pKa values for this compound are not widely published, studies on similar spirocyclic amino acids indicate that the introduction of a spirocyclic scaffold can lead to slight reductions in pKa values compared to monocyclic analogs, primarily affecting the basicity of the amino group.[5] The pKa values for standard amino acids typically fall in the range of 1.8-2.4 for the α-carboxyl group and 8.8-9.7 for the α-amino group.[8][9]

Predicted pKa: A predicted pKa of 10.26 ± 0.20 has been reported for the primary amino group of the N-Boc protected analog, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.[6][7] This provides an estimate for the basicity of the exocyclic amine. The pKa of the secondary amine within the azaspiro ring and the carboxylic acid would require separate determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa values of the amino acid can be determined experimentally via potentiometric titration. This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).

  • Initial Acidification (Optional but Recommended): To determine both pKa values clearly, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure all functional groups are fully protonated.

  • Titration with Base: Titrate the acidified amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second midpoint corresponds to pKa₂ (primary amino group). The pKa of the secondary amine may be determined if a third equivalence point is observed.

  • Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net zero charge, can be calculated using the determined pKa values: pI = ½ (pKa₁ + pKa₂).

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Amino Acid in CO2-free water B Acidify with HCl to pH ~1.5 A->B C Titrate with standardized NaOH B->C D Record pH after each increment C->D E Plot pH vs. Equivalents of NaOH D->E F Identify Midpoints of Buffering Regions E->F G Determine pKa values F->G H Calculate pI G->H

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Solubility is a critical parameter influencing bioavailability, formulation, and reaction conditions. As a zwitterionic amino acid, the solubility of this compound is expected to be pH-dependent and vary significantly between aqueous and organic solvents.

  • Aqueous Solubility: Like other amino acids, it is expected to be most soluble in acidic and basic solutions where it exists as a charged salt, and least soluble near its isoelectric point where the neutral zwitterion predominates.[10]

  • Organic Solubility: A supplier notes that the compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane (DCM).[5] The solubility in nonpolar organic solvents is likely to be low.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.

Methodology:

  • System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., Water pH 3.0, Water pH 7.4, Water pH 9.0, Ethanol, Methanol, Acetonitrile, DCM).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reporting: Express the solubility in units of mg/mL or mol/L.

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and overall drug-like properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

  • Predicted LogP: A LogP value of 1.98 has been predicted for the N-Boc protected analog.[7] A calculated LogP of 0.181 is available for the related 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. The actual LogP/D of the title compound is expected to be significantly lower (more hydrophilic) due to the presence of the free amino and carboxylic acid groups.

Experimental Protocol: LogD Determination (Shake-Flask Method)

The distribution coefficient at a physiological pH of 7.4 (LogD₇.₄) is particularly relevant for drug development.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Sample Addition: Dissolve a known amount of the amino acid in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Stability and Storage

Ensuring the chemical and physical stability of a compound is paramount for its reliable use in experiments and for determining its shelf-life.[2][6]

  • Recommended Storage: Suppliers recommend storing the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5] A shelf life of 24 months is suggested under these conditions.[5] The N-Boc protected analog is recommended to be stored at 2-8°C, protected from light.[6][7]

  • Potential Degradation Pathways: As an amino acid, potential degradation pathways could include oxidation of the amino group or decarboxylation, particularly under stress conditions of high heat or extreme pH.

Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a molecule.

Methodology:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions as outlined by ICH guidelines, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound and solution stored at elevated temperature (e.g., 60-80 °C).

    • Photolytic: Expose solid and solution to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Peak Identification: Use LC-MS to identify the mass of any significant degradation products to propose their structures.

Crystallography and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state can influence properties like solubility, stability, and hygroscopicity. X-ray crystallography is the definitive technique for determining this structure. While no public crystal structure data for this compound is currently available, its crystalline nature suggests that obtaining a single crystal for analysis is feasible.

General Protocol: Single-Crystal X-ray Diffraction

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.

XRay_Crystallography_Workflow A Compound Purification B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final 3D Molecular Structure F->G

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure offers a strategic advantage for designing molecules with high target specificity and improved physicochemical properties. This guide has synthesized the available data on its core characteristics and provided a framework of robust experimental protocols for its in-depth analysis. While further experimental validation of predicted values is encouraged, the information presented herein provides a solid foundation for scientists to confidently incorporate this promising scaffold into their research and development programs.

References

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • ExportersIndia. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). 6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • ExportersIndia. (n.d.). 3-(Benzyloxy)-5-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • PubMed Central. (n.d.). Big versus small: The impact of aggregate size in disease. Retrieved from [Link]

  • PubMed. (2010). L-citrulline-malate influence over branched chain amino acid utilization during exercise. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • PubMed Central. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Retrieved from [Link]

  • PubMed Central. (2010). Functional Amino Acids in Growth, Reproduction, and Health. Retrieved from [Link]

  • ResearchGate. (2023). Differential impact of environmental factors on systemic and localized autoimmunity. Retrieved from [Link]

  • PubMed Central. (n.d.). Function of alternative splicing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

  • PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

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6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Authored by a Senior Application Scientist

Introduction: The Rising Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a class of "privileged scaffolds."[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, often leading to enhanced target selectivity, improved metabolic stability, and better pharmacokinetic profiles.[2] The 2-azaspiro[3.3]heptane moiety, in particular, has garnered significant attention as a bioisostere for piperidine, a common motif in many bioactive compounds.[3]

This guide focuses on a specific, yet increasingly important, unnatural amino acid: this compound. As a constrained amino acid, its incorporation into peptides or as a standalone pharmacophore can enforce specific conformations, a crucial aspect in rational drug design.[4] The precise and unambiguous determination of its structure is, therefore, a critical first step in any research and development program.

This document provides a comprehensive, multi-technique approach to the structure elucidation of this novel spirocyclic amino acid. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The narrative will follow a logical workflow, demonstrating how data from each technique is synergistically employed to build an unshakeable structural hypothesis, culminating in its absolute confirmation.

The Elucidation Workflow: A Synergistic Approach

The confirmation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, it is a process of accumulating and cross-validating evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Syn Synthesis of Target Compound (e.g., via Strecker reaction on a spirocyclic ketone precursor) [15, 17] MS Mass Spectrometry (HRMS & Fragmentation) Syn->MS Provides: - Molecular Weight - Elemental Formula NMR NMR Spectroscopy (1D & 2D Experiments) Syn->NMR Provides: - Connectivity (J-coupling) - Spatial Proximity (NOE) - Atom Environments Xray X-Ray Crystallography (Absolute Structure) Syn->Xray Requires High-Quality Crystal MS->NMR Confirms Formula for Spectral Assignment Confirmed_Structure Confirmed Structure of 6-amino-2-azaspiro[3.3]heptane- 6-carboxylic acid NMR->Confirmed_Structure Defines 2D Structure & Relative Stereochemistry Xray->Confirmed_Structure Provides Unambiguous 3D Structure & Absolute Stereochemistry [18, 20]

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry serves as the initial analytical checkpoint, providing two critical pieces of information: the accurate molecular weight and, by extension, the elemental formula. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. The primary and secondary amine functionalities, along with the azaspirocyclic nitrogen, are readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. The high resolution of the instrument allows for the determination of the exact mass to at least four decimal places. This exact mass is then used to calculate the elemental formula (C₈H₁₄N₂O₂ in this case).

Expected Data & Interpretation
ParameterExpected ValueInterpretation
Chemical Formula C₈H₁₄N₂O₂Derived from synthetic route.
Exact Mass 186.1055Calculated for C₈H₁₄N₂O₂.
[M+H]⁺ (Observed) 187.1133 ± 5 ppmThe protonated molecular ion peak, confirming the molecular weight.

Beyond the molecular ion, tandem mass spectrometry (MS/MS) can provide valuable structural insights through controlled fragmentation. While detailed fragmentation patterns for this specific molecule are not published, general principles for bicyclic amines suggest characteristic ring-opening and cleavage pathways that can help confirm the presence of the spirocyclic core.[5][6][7]

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. A suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to exchange labile protons (amine and carboxylic acid), simplifying the spectrum.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.[8]

  • 1D Experiments:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of each proton.

    • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help in determining stereochemistry.

Data Interpretation: Assembling the Pieces

The structure of this compound presents a unique set of expected NMR signals. The spirocyclic nature creates distinct magnetic environments for the protons on the cyclobutane rings.

Atom(s)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key COSY/HMBC Correlations
C1, C5 (CH₂) ~2.0-2.5~35-45COSY with C7-H; HMBC to C3, C6
C3, C4 (CH₂) ~3.0-3.5~50-60COSY with each other; HMBC to C2, C5
C6 (Quaternary C) -~60-70HMBC from C1-H, C5-H, C7-H
C7 (CH₂) ~2.2-2.8~35-45COSY with C1-H, C5-H; HMBC to C6
COOH -~170-180HMBC from C6-adjacent protons

Note: Specific chemical shifts are estimations based on related structures and general principles. Actual values will depend on the solvent and pH.

The combination of these experiments allows for the unambiguous assignment of the molecular framework. For instance, the HMBC correlations from the methylene protons to the quaternary spiro-carbon (C2) and the amino acid alpha-carbon (C6) are definitive proof of the spirocyclic structure.

Caption: Key HMBC correlations confirming the connectivity of the spirocyclic core.

X-Ray Crystallography: The Final, Unambiguous Proof

While NMR and MS can define the constitution and relative stereochemistry of a molecule, single-crystal X-ray crystallography provides the absolute, three-dimensional structure.[9][10] This technique is the gold standard for structural confirmation, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[11][12]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step.[11] The goal is to grow a single, high-quality crystal of the compound. Common methods include:

    • Slow evaporation of a solvent.

    • Vapor diffusion (solvent/anti-solvent system).

    • Cooling of a saturated solution. A variety of solvent systems (e.g., water/isopropanol, methanol/ether) should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.[10] These reflections are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The structural model is then refined to best fit the experimental data.

Data Interpretation: Visualizing the Molecule in 3D

The output of a successful X-ray crystallography experiment is a definitive 3D model of the molecule. This model confirms:

  • Connectivity: The bonding arrangement of all atoms.

  • Spirocyclic Nature: The shared quaternary carbon atom (C2) between the two cyclobutane rings.

  • Relative Stereochemistry: The spatial arrangement of the amino and carboxylic acid groups relative to the spirocyclic framework.

  • Absolute Stereochemistry: If a chiral synthesis was performed or if chiral resolution was achieved, the analysis can determine the absolute (R/S) configuration, provided anomalous dispersion effects are measurable.

The unique spiro architecture imparts a high degree of rigidity and a defined three-dimensional shape, which are key attributes for its use in drug design.[2][13]

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the initial confirmation of molecular formula. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the molecular structure, providing a solid foundation for its application in research and drug development.

References

  • Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry - ACS Publications.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate.
  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum. ChemicalBook.
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1 H NMR. ChemicalBook.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ACS Publications.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - PubMed Central.
  • 6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester synthesis. ChemicalBook.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry.
  • X-ray crystallography. Wikipedia.
  • X-Ray Crystallography of Chemical Compounds | Request PDF. ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Structural diversity of bicyclic amino acids. PubMed.

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Spectroscopic Characterization of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid spirocyclic scaffold offers a unique three-dimensional architecture that can impart favorable properties to peptides and small molecule therapeutics, such as enhanced metabolic stability, receptor selectivity, and controlled molecular conformation. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this novel building block. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for the this compound core structure.

Caption: Atom numbering of the this compound scaffold.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of related 2-azaspiro[3.3]heptane derivatives and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and pH.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H1, H33.8 - 4.2d4H
H4, H7, H82.2 - 2.8m6H
NH₂7.5 - 8.5br s2H
NH (of azetidine)8.0 - 9.0br s1H
COOH10.0 - 12.0br s1H

Interpretation and Causality:

  • Azetidine Ring Protons (H1, H3): These protons are adjacent to the nitrogen atom (N2), which is electron-withdrawing, causing them to be deshielded and appear at a relatively downfield shift. The geminal and vicinal couplings within the four-membered ring would likely result in complex multiplets, here simplified as a doublet of doublets or a multiplet.

  • Cyclobutane Ring Protons (H4, H7, H8): These protons on the carbocyclic ring are in a more aliphatic environment and are therefore expected to resonate further upfield compared to the azetidine protons. The rigid, strained nature of the spirocycle will lead to complex coupling patterns, hence they are designated as a multiplet.

  • Amine and Carboxylic Acid Protons: The chemical shifts of the amine (NH₂) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and pH, and they often appear as broad singlets due to chemical exchange. In D₂O, these protons will exchange with deuterium and their signals will disappear. The proton on the secondary amine of the azetidine ring will also be exchangeable.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon Predicted Chemical Shift (ppm)
C1, C345 - 55
C4, C7, C830 - 40
C5 (spiro)35 - 45
C660 - 70
COOH170 - 180

Interpretation and Causality:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance significantly downfield.

  • Quaternary Carbon (C6): This carbon, attached to both the amino and carboxyl groups, is also significantly deshielded.

  • Spiro Carbon (C5): The spiro carbon, being a quaternary aliphatic carbon, will have a characteristic chemical shift in the upfield region.

  • Azetidine and Cyclobutane Carbons: The carbons of the azetidine ring (C1, C3) are influenced by the adjacent nitrogen, shifting them downfield relative to the purely aliphatic carbons of the cyclobutane ring (C4, C7, C8).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of amino acids is crucial for obtaining high-quality, reproducible data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample b in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) a->b c Transfer to a 5 mm NMR tube b->c d Acquire ¹H NMR spectrum c->d e Acquire ¹³C NMR spectrum d->e f (Optional) 2D NMR (COSY, HSQC, HMBC) e->f g Fourier transform h Phase and baseline correction g->h i Calibrate chemical shifts to residual solvent peak h->i cluster_prep Sample Preparation cluster_infusion Sample Infusion cluster_acq Data Acquisition a Prepare a dilute solution (1-10 µg/mL) b in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) a->b c Infuse the sample solution into the ESI source b->c d at a low flow rate (e.g., 5-10 µL/min) c->d e Acquire spectra in both positive and negative ion modes f over a suitable m/z range (e.g., 50-500) e->f

Caption: A typical workflow for acquiring ESI-MS data.

Trustworthiness of the Protocol: This protocol is self-validating through the acquisition of data in both positive and negative ion modes. The observation of both the [M+H]⁺ and [M-H]⁻ ions at their predicted m/z values provides a high degree of confidence in the molecular weight assignment. The use of a high-resolution mass spectrometer allows for the determination of the elemental composition, which serves as a definitive confirmation of the molecular formula.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. While direct experimental data may be limited, a thorough analysis of the expected NMR, IR, and MS spectra, based on the well-understood principles of spectroscopy and data from closely related analogs, provides a robust framework for its identification and quality control. The experimental protocols outlined in this guide represent standard, validated methods for obtaining high-quality spectroscopic data for novel amino acids.

References

  • Stepanovs, D., Priede, M., Turks, M., & Leitis, G. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

Crystal structure analysis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug development.[1] We delineate a systematic workflow, from material synthesis and crystallization to data acquisition, structure solution, and detailed structural interpretation. This document is intended for researchers, crystallographers, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key experimental decisions. The methodologies described herein are grounded in established crystallographic principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of Structural Constraint in Drug Design

The therapeutic efficacy of peptide-based drugs is often hampered by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Incorporating sterically constrained amino acids into peptide scaffolds is a proven strategy to overcome these limitations. This compound is a novel, non-natural amino acid that presents a rigid spirocyclic framework.[1][2] This unique geometry locks the dihedral angles of the peptide backbone, enabling the precise spatial orientation of pharmacophoric groups.

A definitive understanding of its three-dimensional structure at atomic resolution is paramount. Single-crystal X-ray diffraction (SC-XRD) is the unequivocal method for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of crystalline solids.[3][4] This guide provides a detailed protocol for the structural elucidation of this important building block, offering insights that are critical for its application in rational drug design.

Synthesis and Material Preparation

The foundational step in any crystallographic study is the synthesis of high-purity material. The synthesis of this compound has been previously reported, involving the construction of the two four-membered rings in the spirocyclic scaffold through subsequent ring closures.[2]

Purity Validation: Prior to crystallization attempts, the purity of the synthesized compound must be rigorously assessed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity. A purity level of ≥98% is recommended for crystallization trials.[5]

Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging aspect of small-molecule crystallography.[6] For amino acids, which are zwitterionic and often highly soluble in water, a systematic approach to exploring the crystallization parameter space is essential.

General Principles of Amino Acid Crystallization

Amino acid crystallization is typically achieved by slowly reducing the solubility of the molecule in a solvent system to induce nucleation and crystal growth.[7][8] Common methods include:

  • Solvent Evaporation: Slow evaporation of the solvent from a saturated solution.

  • Cooling Crystallization: Gradually lowering the temperature of a saturated solution.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase.

  • Solvent/Anti-Solvent Diffusion: Layering a solvent in which the compound is soluble with an "anti-solvent" in which it is insoluble.

Recommended Protocol for this compound

Given the polar nature of the target molecule, a systematic screening approach using aqueous and organic solvent systems is recommended.

Experimental Protocol: Vapor Diffusion Crystallization

  • Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound (e.g., 20-50 mg/mL) in deionized water. Gentle heating may be required to facilitate dissolution.

  • Screening: Use a 24-well crystallization plate. In each reservoir, place 500 µL of a different precipitant solution (see Table 1 for examples).

  • Droplet Dispensing: On a siliconized cover slip (for hanging drop) or in the designated well (for sitting drop), mix 1 µL of the compound's stock solution with 1 µL of the reservoir solution.

  • Sealing and Incubation: Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Monitor the drops periodically under a microscope over several days to weeks for the appearance of crystals.

Table 1: Example Crystallization Screening Conditions

Condition #Reservoir Solution (500 µL)Rationale
10.1 M HEPES buffer pH 7.5, 20% v/v IsopropanolA common starting point, combining a buffer with a mild organic precipitant.
20.1 M Citrate buffer pH 5.0, 1.0 M Ammonium sulfateHigh salt concentration can promote "salting out" and induce crystallization.
30.2 M Sodium chloride, 25% w/v Polyethylene glycol 3350A polymer-based precipitant that works by molecular crowding.
430% v/v EthanolA simple organic anti-solvent system.
50.1 M Tris buffer pH 8.5, 1.5 M Lithium sulfateAnother high-salt condition at a different pH to explore the molecule's charge state.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (ideally >20 µm in all dimensions) is obtained, it can be analyzed using SC-XRD.[9]

The SC-XRD Workflow

The process involves mounting a single crystal and irradiating it with a focused X-ray beam. The crystal diffracts the X-rays onto a detector, and by rotating the crystal, a three-dimensional diffraction pattern is collected.[4]

SC_XRD_Workflow cluster_prep Crystal Handling cluster_data Data Collection cluster_process Data Processing & Structure Solution Crystal Select & Harvest Crystal Mount Mount on Goniometer Crystal->Mount Cryo Cryo-cool (e.g., 100 K) Mount->Cryo Screen Screen for Diffraction Quality Cryo->Screen Collect Full Data Collection Screen->Collect Integrate Integrate Reflections Collect->Integrate Solve Solve Structure (Phase Problem) Integrate->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure Refine->Validate Final_Model Final Structural Model Validate->Final_Model CIF & Report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A well-formed single crystal is selected, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS detector is ideal.[9] For a light-atom organic molecule, Mo-Kα radiation (λ = 0.71073 Å) is standard.

  • Data Processing: The raw diffraction images are processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each reflection, and applying corrections for experimental factors (e.g., Lorentz-polarization).

Structure Solution, Refinement, and Validation

Solving the crystal structure involves determining the positions of all atoms within the unit cell.

  • Structure Solution: For small molecules, "direct methods" or dual-space algorithms (e.g., SHELXT, Olex2.solve) are typically used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL). This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets established crystallographic quality standards.

Table 2: Representative Crystallographic Data (Note: This is example data for illustrative purposes.)

ParameterValue
Chemical formulaC₇H₁₂N₂O₂
Formula weight156.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.512(3), 10.234(4), 9.112(3)
α, β, γ (°)90, 105.34(2), 90
Volume (ų)763.4(4)
Z4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit (S)1.05

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis should focus on both intramolecular geometry and intermolecular interactions, which dictate the crystal packing.

Intramolecular Features
  • Zwitterionic State: As an amino acid, the molecule is expected to exist as a zwitterion in the solid state, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻) group. This is confirmed by observing C-O bond lengths in the carboxylate group that are intermediate between a single and double bond (approx. 1.25 Å) and by locating the hydrogen atoms on the nitrogen atom.

  • Conformation of the Spirocyclic Core: The puckering of the two four-membered azetidine and cyclobutane rings should be analyzed. The rigid spirocyclic nature is the key feature of this molecule, and its precise conformation is of primary interest.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds involving the ammonium and carboxylate groups.

  • Hydrogen Bonding Network: A detailed analysis of all hydrogen bonds (D-H···A) should be performed. The protonated amine (donor) will form strong charge-assisted hydrogen bonds with the carboxylate groups (acceptors) of neighboring molecules. These interactions are the primary drivers of the crystal's supramolecular assembly.

H_Bonding cluster_mol1 cluster_mol2 cluster_mol3 N1 N-H⁺ O2a O⁻ N1->O2a N-H···O⁻ O1a O⁻ O1b C=O N2 N-H⁺ O3a O⁻ N2->O3a N-H···O⁻ O2b C=O N3 N-H⁺ N3->O1a N-H···O⁻ O3b C=O

Caption: Schematic of intermolecular hydrogen bonding network.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following a systematic workflow from synthesis and crystallization to detailed structural analysis, researchers can obtain a definitive three-dimensional model of this important molecule. The resulting structural insights are invaluable for understanding its conformational properties and for guiding its incorporation into next-generation, structurally defined therapeutic agents.

References

  • Ivashchenko, O., Mykhailiuk, P., & Komarov, I. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Takeda, H., & Taniguchi, M. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Blagden, N., & Davey, R. J. (2003). Polymorph selection: challenges for the future. Crystal Growth & Design, 3(6), 873-885.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Export India. (n.d.). This compound. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Lam, K. W., Xu, J., & Ng, K. M. (2011). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 50(13), 8163-8175. [Link]

  • Alabanza, A. M., & Aslan, K. (2014). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Journal of visualized experiments : JoVE, (90), 51741. [Link]

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An In-depth Technical Guide to the Conformational Analysis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a fascinating and structurally unique constrained amino acid. Its rigid spirocyclic framework offers a novel scaffold for the design of peptides and peptidomimetics with well-defined three-dimensional structures. A thorough understanding of its conformational landscape is paramount for unlocking its full potential in drug discovery. This guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this molecule, integrating computational and experimental methodologies to provide a holistic understanding of its structural dynamics.

Introduction: The Significance of Conformational Constraint

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a significant asset. Constrained amino acids, such as this compound, lock the peptide backbone into specific orientations. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability. The spiro[3.3]heptane system, with its two fused cyclobutane rings, introduces a high degree of rigidity, making the study of its conformational preferences a critical step in its application.[1] This guide will delve into the multifaceted approach required to elucidate the conformational behavior of this novel amino acid.

The Unique Architecture of this compound

The defining feature of this molecule is the spirocyclic core, where two four-membered rings are joined at a single carbon atom. This arrangement imposes significant constraints on the molecule's overall shape. The cyclobutane rings themselves are not planar and can adopt puckered conformations.[2] The amino acid functionality is attached to one of the cyclobutane rings, and its orientation relative to the spirocyclic system is a key determinant of the molecule's biological activity.

Caption: 2D representation of this compound.

A Dual-Pronged Approach: Computational and Experimental Analysis

A robust conformational analysis relies on the synergy between computational modeling and experimental validation. Computational methods allow for the exploration of the potential energy surface and the identification of low-energy conformers, while experimental techniques provide data on the molecule's actual structure in different states.

Overall Workflow for Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation DFT DFT Calculations (Geometry Optimization, Energy Profiles) MD Molecular Dynamics (Conformational Sampling, Dynamics) DFT->MD Input for Force Field Parametrization Integrated Integrated Conformational Model DFT->Integrated Energetic Landscape MD->Integrated Dynamic Behavior NMR NMR Spectroscopy (Solution-State Conformation) NMR->Integrated Solution Structure Xray X-ray Crystallography (Solid-State Conformation) Xray->Integrated Solid-State Structure

Caption: Integrated workflow for a comprehensive conformational analysis.

In Silico Exploration: Computational Methodologies

Computational chemistry provides powerful tools to probe the conformational landscape of molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.[3][4][5]

Protocol for DFT-based Conformational Search:

  • Initial Structure Generation: Generate a series of initial guess structures by systematically rotating the key dihedral angles (e.g., the C-C bond connecting the amino acid substituent to the ring and the C-N bond of the backbone).

  • Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[6] This will identify the local energy minima on the potential energy surface.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

  • Analysis: Analyze the geometries of the low-energy conformers, paying close attention to the puckering of the cyclobutane rings and the orientation of the amino and carboxylic acid groups.

Table 1: Hypothetical DFT Results for Low-Energy Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-Cα-Cβ-Cγ) (°)Ring Pucker (A)
1 0.00-65.20.21
2 0.85175.80.23
3 1.5255.40.20
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in a simulated biological environment (e.g., in water).[7]

Protocol for MD Simulations:

  • Force Field Parametrization: Develop or validate a force field for the molecule, ensuring that the parameters accurately reproduce the quantum mechanical potential energy surface, particularly for the key dihedral angles.

  • System Setup: Place the molecule in a simulation box filled with a chosen solvent model (e.g., TIP3P water).

  • Equilibration: Gradually heat the system to the desired temperature and run a short equilibration simulation to allow the solvent to relax around the solute.

  • Production Run: Run a long production simulation (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformational states, the transitions between them, and the flexibility of different parts of the molecule.[8][9]

Experimental Verification: Spectroscopic and Crystallographic Techniques

Experimental data is crucial for validating the computational models and providing a definitive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[10]

Key NMR Experiments and Their Interpretation:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOEs provide information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different conformers.[11][12]

  • J-Coupling Constants: The magnitude of three-bond J-couplings (e.g., ³J_HNCHα) is related to the corresponding dihedral angle through the Karplus equation.[13] Measuring these coupling constants can provide valuable information about the backbone conformation.

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment and can be used as constraints in structure calculations.

Protocol for NMR-based Structure Determination:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY).

  • Resonance Assignment: Assign all the proton and carbon signals in the spectra.

  • Constraint Extraction: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.

  • Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of structures consistent with the NMR data.[14]

X-ray Crystallography

X-ray crystallography provides an atomic-resolution picture of the molecule in the solid state.[15][16][17]

Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Analysis: Analyze the resulting crystal structure to determine the precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state.

Synthesis of Information: Building a Comprehensive Model

The true power of this analytical approach lies in the integration of computational and experimental data. The solid-state structure from X-ray crystallography can serve as an excellent starting point for computational studies. NMR data can be used to validate and refine the conformational ensembles generated by MD simulations. Discrepancies between the different methods can provide valuable insights into the molecule's flexibility and the influence of its environment on its conformation.

Data Integration and Interpretation cluster_data Data Sources DFT_Data DFT Energies & Geometries Analysis Comparative Analysis & Refinement DFT_Data->Analysis MD_Data MD Trajectories & Populations MD_Data->Analysis NMR_Data NMR Restraints (NOEs, J-couplings) NMR_Data->Analysis Xray_Data Crystal Structure Xray_Data->Analysis Model Comprehensive Conformational Model Analysis->Model

Caption: The process of integrating diverse data sources for a unified conformational model.

Conclusion: From Structure to Function

A thorough conformational analysis of this compound is not merely an academic exercise. The resulting structural and dynamic information is invaluable for:

  • Rational Drug Design: Understanding the preferred conformations allows for the design of peptidomimetics with improved potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Correlating conformational preferences with biological activity can elucidate the key structural features required for molecular recognition.

  • Pharmacokinetic Profiling: The molecule's conformation can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile.

By employing the integrated approach outlined in this guide, researchers can gain a deep understanding of the conformational behavior of this novel constrained amino acid, thereby accelerating its translation from a promising chemical entity to a valuable tool in drug discovery and development.

References

  • A detailed computational study covering density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations of some spirocyclic compounds interacting with a B-DNA. Journal of Molecular Modeling, 27(6), 177.
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The Ascendancy of the Spirocyclic Scaffold: A Technical Guide to the Biological Significance of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning role of spirocyclic amino acids in modern drug discovery and chemical biology. We will delve into the fundamental principles that render these conformationally constrained building blocks indispensable tools for researchers, scientists, and drug development professionals. By moving beyond a mere recitation of facts, this document aims to provide a causal understanding of why and how spirocyclic amino acids are leveraged to overcome long-standing challenges in medicinal chemistry, particularly in the realm of peptidomimetics and the pursuit of novel therapeutic agents.

Introduction: Escaping Flatland in Drug Discovery

For decades, medicinal chemistry has been largely dominated by aromatic, "flat" molecular architectures. While successful, this paradigm often encounters limitations in achieving high selectivity and potency, especially when targeting complex protein-protein interactions. The "Escape from Flatland" concept advocates for the increased use of three-dimensional scaffolds to better mimic the intricate topographies of biological targets.[1] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] When incorporated into an amino acid framework, they create a unique class of building blocks with profound implications for biological activity.

The core advantage of spirocyclic amino acids lies in their inherent rigidity and three-dimensionality.[2][3] The spirocyclic core introduces a quaternary carbon center, which significantly restricts the conformational freedom of the molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and potency.[1][4] Furthermore, the fixed spatial orientation of substituents on the spirocyclic scaffold allows for precise vectoral presentation of pharmacophoric elements, a critical factor in achieving high target selectivity.[1][3]

The Strategic Advantage: Conformational Constraint and its Biological Ramifications

The conformational flexibility of linear peptides is a major hurdle in their development as therapeutics, leading to poor metabolic stability and reduced receptor affinity.[4][5] Spirocyclic amino acids address this challenge by rigidly constraining the peptide backbone.[6][7][8] This conformational locking has several key biological consequences:

  • Enhanced Potency and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in potency.[1][4] The rigid scaffold also minimizes interactions with off-target receptors, thereby improving selectivity.[3][9]

  • Increased Metabolic Stability: The unnatural, sterically hindered nature of the spirocyclic core provides resistance to enzymatic degradation by proteases, prolonging the biological half-life of the peptide.[8][10]

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can favorably modulate key drug-like properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can lead to improved solubility, reduced lipophilicity (logP), and better overall pharmacokinetic profiles.[2][3][9]

Mimicking Nature's Folds: Spirocyclic Amino Acids as Peptidomimetics

A significant application of spirocyclic amino acids is in the design of peptidomimetics, small molecules that mimic the secondary structure of peptides, such as β-turns and α-helices.[10][11] These secondary structures are often crucial for molecular recognition and biological activity.[11][12]

Spirocyclic scaffolds are particularly adept at mimicking β-turns, which are common motifs in bioactive peptides.[6][11] The rigid framework of a spirocycle can effectively orient the side chains of adjacent amino acids in a manner that replicates the spatial arrangement found in a natural β-turn.[6][11] This has been successfully demonstrated in the development of mimetics for biologically active peptides like somatostatin.[6]

Synthetic Strategies: Building the Spirocyclic Core

The growing importance of spirocyclic amino acids has spurred the development of diverse and robust synthetic methodologies. Access to a wide array of spirocyclic scaffolds is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[9]

Key Synthetic Approaches

Several key synthetic strategies have emerged for the construction of spirocyclic amino acids:

  • Strecker Reaction: This classical method for amino acid synthesis can be adapted to create α-quaternary α-amino nitriles, which serve as precursors to spirocyclic 2,6-dioxopiperazines.[13]

  • Dieckmann Condensation: Intramolecular Dieckmann condensation of cyclic α-amino acids is a powerful tool for synthesizing novel spirocyclic pyrrolidines.[14]

  • [3+2] and [3+3] Aza-annulation Reactions: These cycloaddition strategies allow for the diastereoselective synthesis of spirocyclic pyrrolidones and piperidones from α-ketolactones and α-ketolactams.[14]

  • Pictet-Spengler Reaction: This reaction has been effectively employed to create spirocyclic γ-lactam derivatives that mimic β-turns.[6]

The choice of synthetic route is dictated by the desired ring sizes, stereochemistry, and functional group compatibility. The increasing commercial availability of spirocyclic building blocks is also accelerating their adoption in drug discovery projects.[8]

Representative Synthetic Workflow: Synthesis of a Spirocyclic Pyrrolidine

The following workflow illustrates a general approach to the synthesis of spirocyclic pyrrolidines via an intramolecular Dieckmann condensation.

G A Start: Cyclic α-Amino Acid B Step 1: N-Protection (e.g., Boc, Cbz) A->B Protecting group chemistry C Step 2: Esterification of Carboxylic Acid B->C Standard esterification conditions D Step 3: Introduction of a Second Ester Group (e.g., via alkylation of the α-carbon) C->D Strong base (e.g., LDA), alkylating agent E Step 4: Intramolecular Dieckmann Condensation (Base-mediated cyclization) D->E Strong base (e.g., NaH, KOtBu) F Intermediate: Spirocyclic β-keto ester E->F G Step 5: Hydrolysis and Decarboxylation F->G Acidic or basic hydrolysis H Step 6: Reduction of Ketone (optional) G->H Reducing agent (e.g., NaBH4) I Step 7: N-Deprotection G->I H->I J Final Product: Spirocyclic Pyrrolidine Amino Acid I->J Final purification

Caption: A generalized workflow for the synthesis of spirocyclic pyrrolidines.

Applications in Drug Discovery: Case Studies and Future Directions

The theoretical advantages of spirocyclic amino acids have translated into tangible successes in medicinal chemistry. A growing number of clinical candidates and approved drugs incorporate spirocyclic motifs.[9][15]

Drug/Candidate ClassSpirocyclic MoietyTherapeutic AreaKey Advantage Conferred by SpirocycleReference
Aldose Reductase InhibitorsSpirohydantoinDiabetic ComplicationsCarboxylic acid isostere, improved oral absorption[16]
Androgen Receptor Degradation EnhancersSpirothiohydantoinProstate CancerConformational constraint for enhanced potency[16]
SHP2 InhibitorsAzaspirocycleOncologyMaintained orientation of key functional groups[3]
MCHr1 AntagonistsAzaspirocycleObesityLowered logD, improved metabolic stability[3]

The application of spirocyclic amino acids is not limited to peptide-based therapeutics. They are increasingly being used as versatile building blocks in the synthesis of diverse small molecule libraries for high-throughput screening.[17][18] The unique three-dimensional diversity offered by these scaffolds significantly expands the chemical space available for drug discovery.

Logical Relationship of Spirocyclic Amino Acid Properties to Drug Development Success

G cluster_0 Core Properties of Spirocyclic Amino Acids cluster_1 Improved Molecular Attributes cluster_2 Drug Development Outcomes A Conformational Rigidity D Enhanced Potency & Selectivity A->D E Increased Metabolic Stability A->E B Three-Dimensionality B->D C Increased sp3 Character F Improved Physicochemical Properties (Solubility, logP) C->F G Higher Clinical Success Rate D->G H Novel Intellectual Property D->H E->G E->H F->G F->H

Caption: The impact of spirocyclic amino acids on drug development outcomes.

Conclusion: A New Dimension in Medicinal Chemistry

Spirocyclic amino acids represent a powerful and increasingly accessible tool for addressing some of the most pressing challenges in drug discovery. Their ability to rigidly constrain molecular conformation, mimic peptide secondary structures, and improve physicochemical properties makes them invaluable for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. As synthetic methodologies continue to evolve and our understanding of their biological implications deepens, we can expect to see the influence of these unique three-dimensional building blocks continue to expand across all areas of medicinal chemistry and chemical biology.

References

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  • Martínez, A., Gil, C., & Pérez, C. (2007). Molecular Diversity via Amino Acid Derived α-Amino Nitriles: Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives. The Journal of Organic Chemistry, 72(25), 9576-9582.
  • Grygorenko, O. O., Zozulya, O. S., & Komarov, I. V. (2009). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2009(23), 3911-3918.
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  • Bandyopadhyay, D., & Mukherjee, B. (2015). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Young Pharmacists, 7(3), 223.
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  • Gutor, L., & Kölmel, D. K. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 1(1), 11-25.
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  • Burgess, K., Lim, D., & Mousa, S. A. (1996). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 118(49), 12343-12349.
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  • El-Gazzar, A. B. A., & Gaafar, A. E. M. (2019). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. Current Bioactive Compounds, 15(2), 147-160.
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  • da Costa, M. F. B., & de Souza, M. V. N. (2021). Selected biologically important spiro-cyclic compounds possessing 2-oxindole motif. Journal of the Iranian Chemical Society, 18(11), 2825-2849.
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Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern medicinal chemistry, the design of molecules with precise three-dimensional conformations is paramount for achieving high target affinity and selectivity. 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is a non-natural, sterically constrained α-amino acid that has emerged as a valuable building block in drug discovery. Its rigid spirocyclic scaffold, composed of two fused four-membered rings, significantly limits conformational flexibility compared to linear or simple cyclic analogues.[1][2]

This inherent rigidity is a key strategic advantage. When incorporated into peptides or small molecule therapeutics, this scaffold can:

  • Enhance Potency: By pre-organizing the pharmacophoric elements into a bioactive conformation, it can reduce the entropic penalty of binding to a biological target.[2]

  • Improve Selectivity: The defined spatial arrangement of its functional groups can lead to more specific interactions with the intended target over off-targets.[2]

  • Increase Metabolic Stability: The novel and compact structure can confer resistance to enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.

This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, starting from commercially available precursors. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer guidance on characterization and troubleshooting.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this target molecule is most effectively approached through the construction of a key intermediate, a protected 6-oxo-2-azaspiro[3.3]heptane. This ketone provides a reactive handle for the introduction of the desired amino and carboxyl functionalities. The chosen strategy relies on the robust and well-established Bucherer-Bergs reaction, which allows for the efficient one-pot synthesis of a hydantoin intermediate, followed by hydrolysis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Key Ketone Synthesis cluster_1 Part 2: Amination and Carboxylation cluster_2 Part 3: Final Deprotection Start 1,1-Bis(hydroxymethyl)cyclobutane Intermediate1 3,3-Bis(bromomethyl)oxetane Start->Intermediate1 HBr/H2SO4 Intermediate2 N-Boc-2-azaspiro[3.3]heptan-6-ol Intermediate1->Intermediate2 Benzylamine, then H2, Pd/C, then Boc2O Intermediate3 tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate2->Intermediate3 Oxidation (e.g., Swern) Hydantoin Spirocyclic Hydantoin Intermediate Intermediate3->Hydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) BocProtected Boc-Protected Target Amino Acid Hydantoin->BocProtected Hydrolysis (e.g., Ba(OH)2) FinalProduct This compound BocProtected->FinalProduct Acidic Cleavage (e.g., TFA)

Figure 1: Overall Synthetic Workflow.

This multi-step synthesis is designed for scalability and employs protecting groups to ensure chemoselectivity throughout the process. The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen, a standard practice in amino acid chemistry due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4]

Detailed Experimental Protocols

Safety First: This synthesis involves highly toxic reagents, particularly potassium cyanide (KCN) . All manipulations involving KCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidic waste containing cyanide will generate lethal hydrogen cyanide (HCN) gas; therefore, all cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Key Intermediate)

This protocol outlines the conversion of the corresponding alcohol to the key ketone intermediate via Swern oxidation. The precursor, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, can be synthesized via several literature methods.[5][6]

Materials:

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (approx. 0.2 M).

  • Oxalyl Chloride Activation: Cool the solution to -78 °C using an acetone/dry ice bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM dropwise to the cooled oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

    • Causality Note: This step forms the reactive chlorosulfonium salt (Swern's reagent). Maintaining a low temperature is critical to prevent its decomposition.

  • Alcohol Addition: Add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 45-60 minutes at -78 °C.

  • Quenching: Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Allow the reaction to warm to room temperature over 30 minutes.

    • Causality Note: TEA acts as a non-nucleophilic base to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone and regenerates DMSO.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone as a white solid or colorless oil.

Protocol 2: Bucherer-Bergs Synthesis of the Spirocyclic Hydantoin

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (from Protocol 1)

  • Potassium cyanide (KCN) - EXTREME CAUTION

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine the ketone (1.0 eq.), potassium cyanide (1.5 eq.), and ammonium carbonate (3.0 eq.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel to dissolve the reagents (approx. 0.5 M).

  • Reaction: Securely seal the vessel and heat the mixture to 80-90 °C in an oil bath behind a blast shield. Stir vigorously overnight (12-18 hours).

    • Causality Note: The reaction involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate decomposition) to form an aminonitrile. Intramolecular cyclization driven by the carbonate yields the stable hydantoin ring.

  • Work-up: Cool the reaction vessel to room temperature before opening. A solid precipitate should have formed. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess salts.

  • Drying: Dry the collected solid under vacuum to yield the crude spirocyclic hydantoin, which is often pure enough for the next step.

Protocol 3: Hydrolysis to Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Materials:

  • Spirocyclic hydantoin (from Protocol 2)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Water

  • Dry ice or gaseous CO₂

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the hydantoin (1.0 eq.) in water. Add barium hydroxide octahydrate (4.0-5.0 eq.).

    • Causality Note: A strong base and high temperatures are required to hydrolyze both amide-like bonds in the stable hydantoin ring, releasing the amino acid. Barium hydroxide is often preferred as the resulting barium carbonate is insoluble, simplifying purification.

  • Hydrolysis: Heat the mixture to reflux (100-110 °C) for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Barium Hydroxide Method): Cool the reaction mixture to room temperature. Bubble CO₂ gas through the solution (or add crushed dry ice in portions) until the pH is neutral (pH ~7). This will precipitate excess barium as insoluble barium carbonate (BaCO₃).

  • Isolation: Remove the BaCO₃ precipitate by filtration through a pad of Celite®, washing the filter cake with hot water.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude amino acid can be purified by recrystallization or ion-exchange chromatography if necessary. The product is the zwitterionic Boc-protected amino acid.[2]

Protocol 4 (Optional): Boc Deprotection

Materials:

  • Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (from Protocol 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amino acid (1.0 eq.) in DCM.

  • TFA Addition: Add trifluoroacetic acid (5-10 eq.) and stir the solution at room temperature for 1-2 hours.

    • Causality Note: Strong acid protonates the tert-butyl group of the Boc protector, leading to its cleavage as the stable tert-butyl cation (which forms isobutylene) and CO₂.

  • Isolation: Remove the solvent and excess TFA under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds at each key stage.

Compound NameTechniqueExpected Data
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate¹H NMRAbsence of the carbinol proton (~4.0-4.5 ppm). Presence of protons alpha to the ketone. Signals for the Boc group (~1.45 ppm, 9H) and azetidine protons.
¹³C NMRSignal for the ketone carbonyl (~210-220 ppm).
MS (ESI+)m/z [M+H]⁺ calculated for C₁₁H₁₇NO₃: 212.12. Found: ~212.1.
Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid¹H NMRDisappearance of ketone-alpha protons. Characteristic signals for the spirocyclic scaffold. Presence of Boc group protons (~1.45 ppm, 9H). Amine and acid protons may be broad or exchange with D₂O.
¹³C NMRAppearance of a quaternary carbon signal for C6 (~60-70 ppm) and a carboxyl carbon signal (~175-180 ppm).
MS (ESI+)m/z [M+H]⁺ calculated for C₁₂H₂₀N₂O₄: 257.14. Found: ~257.1.[7]
This compound (TFA salt)¹H NMRAbsence of the Boc group signal at ~1.45 ppm.
MS (ESI+)m/z [M+H]⁺ calculated for C₇H₁₂N₂O₂: 157.09. Found: ~157.1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Swern Oxidation Reagents (DMSO, DCM, TEA) were not anhydrous. Temperature was not maintained.Ensure all reagents and glassware are scrupulously dried. Use fresh, anhydrous solvents. Perform the reaction strictly at -78 °C until the final quench step.
Incomplete Bucherer-Bergs reaction Insufficient heating time or temperature. Poor mixing of the heterogeneous mixture.Increase reaction time to 24 hours or longer. Ensure vigorous stirring to maximize contact between phases. Confirm the pressure vessel is properly sealed to maintain pressure and temperature.
Incomplete hydantoin hydrolysis Insufficient base or reaction time.Increase the equivalents of Ba(OH)₂ or NaOH. Ensure the reaction is refluxing vigorously for at least 48 hours. Monitor by LC-MS until no starting material remains.
Difficulty removing BaCO₃ Fine precipitate clogging filter paper.Use a thick pad of Celite® over the filter paper to aid filtration. Wash thoroughly with hot water to ensure complete recovery of the product, which may be adsorbed onto the precipitate.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor by TLC or LC-MS. For stubborn substrates, consider using 4M HCl in dioxane as an alternative.

References

  • Ivanov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. European Journal of Organic Chemistry. Available on ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2015). Two efficient and scaleable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Full text available on ResearchGate. [Link]

  • PubChem. 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology. [Link]

Sources

Application Note & Protocols: A Guideline for the Enantioselective Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a highly valuable, conformationally restricted spirocyclic amino acid. Such scaffolds are of increasing importance in medicinal chemistry as they serve as unique building blocks for designing novel therapeutics with improved pharmacological profiles. This guide details a robust synthetic strategy commencing from commercially available starting materials, centered around a key asymmetric Strecker reaction to establish the critical chiral center. We provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes to enable researchers in drug discovery and chemical development to successfully synthesize this important molecule.

Introduction: The Significance of Spirocyclic Amino Acids

Spirocyclic scaffolds, particularly those incorporating heteroatoms like the 2-azaspiro[3.3]heptane core, are increasingly sought after in modern drug discovery.[1][2] Their rigid, three-dimensional structure allows for precise orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of more flexible fragments, such as substituted piperidines, with these strained spirocycles can significantly improve pharmacokinetic properties, including metabolic stability and cell permeability.[2][3]

This compound is an α,α-disubstituted amino acid that combines the desirable properties of the spiro[3.3]heptane framework with the versatile chemical handles of an amino acid, making it an exceptionally valuable building block for peptide and small molecule synthesis. This guide presents a reliable pathway for its preparation in an enantiomerically pure form.

Retrosynthetic Analysis and Strategy

The core challenge in synthesizing the target molecule is the stereocontrolled formation of the quaternary chiral center at the C6 position. Our strategy hinges on constructing this stereocenter via an asymmetric Strecker reaction on a prochiral spirocyclic ketone. This approach offers a convergent and efficient route.

The retrosynthesis is outlined below: The target amino acid 1 can be obtained by the hydrolysis of the corresponding protected aminonitrile 2 . This key intermediate is synthesized through an enantioselective cyanide addition to the imine derived from the spirocyclic ketone 3 , tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone serves as our central precursor and can be synthesized from commercially available N-Boc-3-azetidinone 4 .

retrosynthesis mol1 Target Amino Acid (1) mol2 Protected Aminonitrile (2) mol1->mol2 Hydrolysis mol3 Prochiral Ketone (3) mol2->mol3 Asymmetric Strecker Reaction mol4 N-Boc-3-azetidinone (4) mol3->mol4 [2+2] Cycloaddition & Dechlorination

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key ketone precursor and its subsequent conversion to the final product.

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (3)

This protocol is adapted from a reported scalable synthesis and involves a [2+2] cycloaddition followed by reductive dechlorination.[4]

Workflow:

protocol1_workflow start N-Boc-azetidin-3-one (12) step1 Wittig Reaction start->step1 intermediate1 Exo-methylene Azetidine (6) step1->intermediate1 step2 [2+2] Cycloaddition (Dichloroketene) intermediate1->step2 intermediate2 Dichlorocyclobutanone Adduct (13) step2->intermediate2 step3 Reductive Dechlorination (Zn, NH4Cl) intermediate2->step3 product Target Ketone (1) step3->product

Caption: Workflow for the synthesis of the key ketone precursor.

Step 1.1: Synthesis of tert-Butyl 3-Methyleneazetidine-1-carboxylate

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.15 eq.) portion-wise.

  • Allow the resulting yellow suspension to stir at room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the product as a colorless oil.

    • Rationale: The Wittig reaction is a reliable method for converting the ketone into the required exo-methylene precursor for the subsequent cycloaddition. Using a strong, non-nucleophilic base like potassium tert-butoxide is crucial for efficient ylide formation.

Step 1.2: Synthesis of tert-Butyl 7,7-Dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq.) and activated zinc dust (3.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of trichloroacetyl chloride (1.5 eq.) in diethyl ether dropwise over 1 hour, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction at room temperature for 3-4 hours. Monitor by TLC until the starting olefin is consumed.

  • Cool the reaction mixture to 0 °C and filter through a pad of Celite, washing with diethyl ether.

  • Carefully concentrate the filtrate in vacuo. The crude product is often used directly in the next step without further purification.

    • Rationale: Dichloroketene is generated in situ from trichloroacetyl chloride and zinc. This highly reactive ketene undergoes a [2+2] cycloaddition with the electron-rich olefin to form the cyclobutanone ring.

Step 1.3: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (3)

  • Dissolve the crude dichloro-ketone from the previous step in a mixture of THF and saturated aqueous ammonium chloride solution (2:1 v/v).

  • Add activated zinc dust (5.0 eq.) portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Stir the mixture vigorously at room temperature for 6-8 hours.

  • Filter the reaction mixture through Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title ketone 3 as a white solid.

Protocol 2: Enantioselective Strecker Reaction

This protocol utilizes a chiral catalyst to facilitate the enantioselective addition of cyanide to the imine formed in situ from the ketone precursor.

Mechanism of Asymmetric Induction:

strecker_mechanism cluster_0 Catalytic Cycle cluster_1 Stereochemical Control Ketone Spiro Ketone (3) Imine Prochiral Imine Ketone->Imine + NH3 - H2O Amine NH3 Complex Imine-Cat Complex Imine->Complex + Cat* Catalyst Chiral Catalyst (Cat) Product Aminonitrile (2) Complex->Product + HCN Re_face Re Face Attack (Favored) Complex->Re_face Si_face Si Face Attack (Disfavored) Complex->Si_face HCN HCN Product->Catalyst - Cat* note Chiral catalyst sterically hinders one face of the C=N bond, directing cyanide attack.

Caption: Mechanism of enantioselection in the catalytic Strecker reaction.

Step 2.1: Asymmetric Synthesis of tert-Butyl 6-cyano-6-amino-2-azaspiro[3.3]heptane-2-carboxylate (2)

  • In a sealed vial, dissolve the ketone 3 (1.0 eq.) and a suitable chiral catalyst (e.g., a Jacobsen-type Schiff base catalyst or a chiral guanidine, 0.05-0.1 eq.) in toluene.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq.) to the solution.

  • Add a source of ammonia, such as a solution of ammonia in methanol or by bubbling ammonia gas through the solution, then seal the vial.

  • Stir the reaction at the optimized temperature (typically between -20 °C and room temperature) for 24-72 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • The crude aminonitrile 2 can be purified by chromatography, though it is often carried directly to the next hydrolysis step.

    • Trustworthiness: The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC analysis on a small, purified sample. This validates the effectiveness of the asymmetric catalysis before proceeding with the bulk material.

Protocol 3: Hydrolysis to this compound (1)
  • To the crude aminonitrile 2 from the previous step, add a solution of concentrated hydrochloric acid (6M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. This step hydrolyzes both the nitrile and the Boc-protecting group.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer in vacuo to obtain the crude amino acid hydrochloride salt.

  • To isolate the zwitterionic free amino acid, dissolve the crude salt in a minimal amount of water and adjust the pH to ~7 using a suitable base (e.g., propylene oxide or an ion-exchange resin).

  • The product will precipitate out of the solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the final product 1 .

Data Summary

The following table summarizes the expected outcomes for the key synthetic steps based on literature precedents for similar transformations. Actual results may vary depending on reaction scale and optimization.

Step No.TransformationStarting MaterialProductTypical Yield (%)Typical e.e. (%)
1.1-1.3 Ketone SynthesisN-Boc-azetidin-3-oneKetone 3 40-50% (over 3 steps)N/A
2.1 Asymmetric StreckerKetone 3 Aminonitrile 2 75-90%>95%
3 HydrolysisAminonitrile 2 Amino Acid 1 80-95%>95%

Characterization

  • ¹H and ¹³C NMR: To confirm the chemical structure of all intermediates and the final product.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the protected aminonitrile (2) and the final amino acid (1). A suitable chiral column (e.g., Chiralpak series) and mobile phase must be developed.

  • Melting Point & Optical Rotation: To characterize the final crystalline product.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the enantioselective preparation of this compound. By leveraging a well-established asymmetric Strecker reaction on a readily accessible spirocyclic ketone, this protocol enables the production of this high-value building block with excellent enantiopurity, paving the way for its incorporation into next-generation pharmaceutical agents.

References

  • Maruoka, K., Ooi, T., & Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (15), 1487-1495. [Link][5][6]

  • O'Donnell, M. J. (2001). The O'Donnell 'Amino Acid Synthesis'. Organic Chemistry Portal. [Link][7]

  • Jew, S.-s., et al. (2003). Asymmetric Phase-Transfer Catalytic Alkylation of a-Amino Acid Esters. The Journal of Organic Chemistry, 68(11), 4514-4516. [Link]

  • Burés, J. (2015). Asymmetric Phase Transfer Catalysis. Presentation, Imperial College London. [Link][8]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 549-564. [Link][9]

  • Pryde, D. C., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link][4]

  • Rocchini, C., et al. (2024). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(20), 3894-3902. [Link][1]

  • Douglas, C. J., & Overman, L. E. (2018). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Catalysis, 8(11), 10514-10519. [Link][2]

Sources

Introduction: The Strategic Value of Spirocyclic Scaffolds and Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

In contemporary drug discovery, the design of novel molecular architectures that occupy unique chemical space is paramount. The 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold, frequently utilized as a bioisosteric replacement for piperidine rings.[1][2][3] Its rigid, three-dimensional structure provides predictable exit vectors for substituents, enhancing target engagement and improving pharmacokinetic properties. The synthesis of complex molecules incorporating this scaffold, especially in the context of peptide and peptidomimetic development, necessitates a robust and strategic approach to functional group manipulation.

Central to this strategy is the use of protecting groups, which temporarily mask reactive functional groups to prevent undesired side reactions.[4][5][6] The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amines.[5][7] Its widespread use stems from its ease of introduction and, critically, its lability under acidic conditions, which allows for its clean removal without affecting other, more robust protecting groups.[4][]

This application note provides a detailed, field-proven protocol for the chemoselective N-Boc protection of the 6-amino group of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the rationale behind key procedural choices to ensure a reproducible and high-yielding transformation.

Reaction Principle and Mechanism

The protection of the primary amino group of this compound with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the primary amine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[4][9] The presence of a base deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the amine.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, leading to the elimination of a tert-butoxycarboxylate anion as a leaving group.[4][5]

  • Irreversible Decomposition: This leaving group is inherently unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[4][9] The evolution of CO₂ gas is an irreversible step that effectively drives the reaction to completion, ensuring high conversion rates.

The overall transformation is a clean and efficient method for selectively masking the primary amine, yielding the desired N-Boc protected product.

Experimental Protocol

This protocol is designed for the reliable synthesis of N-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
This compoundC₇H₁₂N₂O₂156.18N/AStarting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5Reagent Grade, ≥97% purity
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous or Reagent Grade
Deionized WaterH₂O18.027732-18-5
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For preparing 1 M aqueous solution
Hydrochloric Acid (HCl)HCl36.467647-01-0For preparing 1 M aqueous solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Reagent Grade
Sodium Chloride (NaCl)NaCl58.447647-14-5For preparing saturated brine solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying Agent
Standard GlasswareN/AN/AN/ARound-bottom flask, separatory funnel, etc.
Magnetic Stirrer & Stir BarN/AN/AN/A
Thin Layer Chromatography (TLC) PlateN/AN/AN/ASilica gel 60 F₂₅₄
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Amino Acid in Dioxane/Water B Add 1 M NaOH (aq) to pH ~10-11 A->B C Cool to 0 °C (Ice Bath) B->C D Add Boc₂O (portion-wise) C->D E Warm to Room Temp & Stir for 2-4 h D->E F Monitor by TLC (e.g., DCM:MeOH:AcOH) E->F G Concentrate to remove Dioxane F->G H Wash with EtOAc to remove impurities G->H I Acidify aqueous layer to pH 2-3 with 1 M HCl H->I J Extract product with EtOAc (3x) I->J K Combine organic layers, wash with brine, dry (MgSO₄) J->K L Filter & Concentrate under reduced pressure K->L M Final Product: N-Boc-6-Amino-2-azaspiro [3.3]heptane-6-carboxylic acid L->M

Caption: Workflow for the Boc-protection of this compound.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water. The choice of a mixed solvent system is critical to ensure the solubility of both the polar amino acid starting material and the non-polar Boc₂O reagent.

  • Basification: To the stirred solution, add 1 M aqueous sodium hydroxide (NaOH) dropwise until the pH of the solution is approximately 10-11. This step is essential to deprotonate the amino group, thereby increasing its nucleophilicity for the subsequent reaction.

  • Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) to the cold solution portion-wise over 15 minutes. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction should not be performed in a sealed vessel, as CO₂ gas is evolved during the process.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable eluent system might be Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1). The product should have a higher Rf value than the starting amino acid.

  • Solvent Removal: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (Wash): Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted Boc₂O and tert-butanol byproduct. Discard the organic layers. This step purifies the aqueous layer containing the deprotonated product salt.[10]

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding 1 M HCl dropwise.[5] This protonates the carboxylate, making the product less water-soluble. Immediately extract the product from the acidified aqueous layer with ethyl acetate (3x).[5][11]

  • Drying and Concentration: Combine the organic extracts, wash once with a saturated NaCl solution (brine) to remove residual water, and dry over anhydrous MgSO₄.[5]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which is often a white solid or a viscous oil.[12] Further purification can be achieved by recrystallization if necessary.[10][13]

Chemical Reaction Diagram

Caption: Boc-protection of this compound.

Characterization of the Final Product

To confirm the successful synthesis and purity of N-Boc-6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the appearance of a characteristic singlet at approximately 1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

    • ¹³C NMR will show new signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the Boc group, as well as the carbamate carbonyl (~156 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong carbonyl stretch for the carbamate group (around 1690-1720 cm⁻¹) will be indicative of a successful reaction.

By following this comprehensive guide, researchers can confidently and efficiently perform the Boc-protection of this compound, a key step in the synthesis of advanced intermediates for drug discovery and development.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - Semantic Scholar. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine - ResearchGate. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - Thieme. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid - PubChem. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester - Google Patents.

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - NIH. [Link]

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Peptide coupling methods for 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Peptide Coupling Methodologies for 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Conformational Restraint in Modern Peptidomimetics

In the landscape of modern drug discovery, the design of peptides and peptidomimetics with precisely controlled conformations is a paramount strategy for enhancing therapeutic efficacy. This compound (A6A) has emerged as a compelling structural motif in this arena.[1][2] Its rigid spirocyclic backbone introduces significant conformational constraints, which can pre-organize a peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity. Furthermore, this non-natural amino acid can confer enhanced metabolic stability by shielding the amide bonds from enzymatic degradation.

However, the very structural rigidity that makes A6A a valuable tool for medicinal chemists also presents a significant synthetic challenge. The steric hindrance imposed by the spirocyclic core, particularly around the C-terminal carboxylic acid and the exocyclic primary amine, can render standard peptide coupling conditions sluggish and inefficient.[3][4]

This document serves as a detailed guide for the successful incorporation of A6A into peptide sequences. It provides an in-depth analysis of robust coupling methodologies, detailed experimental protocols, and a discussion of the mechanistic rationale behind reagent selection to overcome the inherent steric challenges.

The Synthetic Hurdle: Steric Hindrance in A6A

The primary challenge in coupling this compound stems from its unique three-dimensional structure. The carboxylic acid and the primary amine are both attached to the same cyclobutane ring within the spiro[3.3]heptane framework. This arrangement creates a sterically congested environment that can significantly impede the formation of the necessary activated ester intermediate and the subsequent nucleophilic attack by the incoming amine.

Key challenges include:

  • Slow Reaction Kinetics: Standard coupling reagents may fail to activate the carboxylic acid efficiently or may form intermediates that are too sterically encumbered to react with the amine component, leading to low yields.[4]

  • Increased Risk of Racemization: Harsh reaction conditions or prolonged reaction times required to drive the coupling to completion can increase the risk of epimerization at the alpha-carbon of the coupling partner.[5][6]

  • Side Reactions: Inefficient coupling can favor side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents or the guanidinylation of the free amine with excess uronium salt reagents.[3][7]

Overcoming these obstacles requires the use of highly efficient coupling reagents specifically designed for sterically demanding situations.

Recommended Coupling Methodologies & Protocols

The selection of the coupling reagent is the most critical factor for the successful synthesis of A6A-containing peptides. We will focus on three classes of reagents that have proven effective for difficult and sterically hindered couplings: aminium/uronium salts, and phosphonium salts, as well as a powerful phosphonic anhydride reagent.[3][7][8]

Method 1: HATU/DIPEA - The Gold Standard for Hindered Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is arguably the most effective and widely used coupling reagent for challenging sequences.[3][9] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[3][10]

Mechanism Rationale: The rapid formation and high reactivity of the OAt-ester intermediate make HATU ideal for sterically hindered carboxylic acids like A6A, enabling efficient coupling before side reactions can occur.

HATU_Workflow cluster_preactivation Pre-activation (5 min) cluster_coupling Coupling Reaction (2-4h) cluster_monitoring Monitoring & Work-up A6A N-Protected A6A ActiveEster A6A-OAt Ester A6A->ActiveEster Mix HATU HATU HATU->ActiveEster Mix DIPEA_1 DIPEA (2 eq) DIPEA_1->ActiveEster Mix Solvent DMF Solvent->ActiveEster Mix Amino_Component N-deprotected Peptide-Resin or Amino Ester Coupled_Product Coupled Peptide ActiveEster->Coupled_Product Add Amino_Component->Coupled_Product Add DIPEA_2 DIPEA (1-2 eq) DIPEA_2->Coupled_Product Add Kaiser_Test Kaiser Test (for SPPS) Coupled_Product->Kaiser_Test Wash Wash Resin Kaiser_Test->Wash Negative COMU_Workflow cluster_activation Activation & Coupling (One-Pot) cluster_reaction Reaction (1-2h) cluster_workup Monitoring & Work-up Reagents N-Protected A6A + Amino Component + COMU + Solvent (DMF) Coupled_Product Coupled Peptide Reagents->Coupled_Product Add Base Base DIPEA (2 eq) Agitate Agitate at RT Coupled_Product->Agitate Monitor Monitor Reaction (LC-MS/TLC/Kaiser) Agitate->Monitor Wash Wash / Purify Monitor->Wash Complete

Caption: Workflow for COMU-mediated coupling of A6A.

Detailed Protocol (Solution-Phase Synthesis):

  • Reactant Mixture: To a solution of the N-protected A6A (1.0 eq.) and the amine component (e.g., an amino acid ester hydrochloride, 1.1 eq.) in anhydrous DMF, add COMU (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Method 3: T3P® - The Power of Anhydrides

Propylphosphonic Anhydride (T3P®) is a powerful dehydrating agent that serves as an excellent coupling reagent, particularly for reactions prone to epimerization. [11][12]It is known for its high reactivity, mild reaction conditions, and a straightforward work-up, as the phosphonic acid byproducts are highly water-soluble. [12][13] Mechanism Rationale: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride, which is a highly reactive intermediate. This method avoids the use of aminium salts, thus eliminating the risk of guanidinylation side reactions. Its powerful dehydrating nature can drive even difficult couplings to completion. [11][14]

T3P_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up Reagents N-Protected A6A + Amino Component + Base (e.g., DIPEA, 3 eq) Mix Mix & Cool to 0 °C Reagents->Mix Solvent Solvent (EtOAc, 2-MeTHF) Solvent->Mix T3P Add T3P® (1.5 eq) slowly Mix->T3P React Stir at RT (1-3h) T3P->React Coupled_Product Coupled Peptide React->Coupled_Product Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Coupled_Product->Aqueous_Wash Removes byproducts Purify Purify Aqueous_Wash->Purify

Caption: Workflow for T3P®-mediated coupling of A6A.

Detailed Protocol (Solution-Phase Synthesis):

  • Reactant Solution: In a round-bottom flask, dissolve the N-protected A6A (1.0 eq.), the amine component (1.0-1.2 eq.), and a tertiary amine base like DIPEA or triethylamine (3.0 eq.) in a suitable solvent (e.g., ethyl acetate or 2-MeTHF). [12]2. Cooling: Cool the mixture to 0 °C.

  • T3P® Addition: Slowly add T3P® (1.5 eq., typically as a 50% solution in a solvent like ethyl acetate) to the reaction mixture, maintaining the temperature at 0 °C. [12]4. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. The water-soluble phosphonic acid byproducts will be removed in the aqueous layer. [11][13]6. Purification: Separate the organic layer, dry it, and concentrate it. Purify the crude product via column chromatography.

Comparative Analysis of Coupling Reagents

The optimal choice of reagent depends on a balance of reactivity, cost, safety, and the specific context of the synthesis (solid-phase vs. solution-phase).

FeatureHATUCOMUT3P®
Reactivity Very HighVery HighHigh
Racemization Risk Very Low [3][9]Very Low [15]Very Low [11][12]
Key Advantage Gold standard for hindered amino acids [3][9]Excellent safety profile, high solubility [16][15]Simple aqueous work-up, "green" reagent [13][17]
Primary Context SPPS & Solution-PhaseSPPS & Solution-PhasePrimarily Solution-Phase
Potential Issue Guanidinylation side reaction; costCostRequires excess base
Safety Profile Based on explosive HOAt precursorNon-explosive OxymaPure base [16]Non-toxic, non-allergenic [12][13]

Troubleshooting Common Issues

  • Problem: Incomplete Coupling (Positive Kaiser Test / Remaining Starting Material)

    • Solution 1 (Kinetics): Double the coupling time. For extremely difficult couplings, a second coupling (double coupling) step may be necessary.

    • Solution 2 (Temperature): For solution-phase synthesis, gently warming the reaction mixture to 40-50 °C can increase the reaction rate, but this should be done cautiously to avoid epimerization.

    • Solution 3 (Solvent): In SPPS, ensure the resin is well-swollen. Adding a chaotropic agent or switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes disrupt peptide aggregation and improve accessibility. [5][18]

  • Problem: Significant Epimerization Detected by Chiral HPLC

    • Solution 1 (Base): If using HATU or COMU, reduce the amount of DIPEA or switch to a less hindered or weaker base like 2,4,6-collidine, which is known to reduce racemization. [19] * Solution 2 (Temperature): Ensure all steps, particularly base addition and activation, are performed at 0 °C before allowing the reaction to warm.

    • Solution 3 (Reagent Choice): T3P® is often reported to give exceptionally low levels of epimerization and could be the reagent of choice if this is a persistent issue. [12]

Conclusion

The successful incorporation of the sterically demanding this compound into peptide scaffolds is readily achievable with the appropriate selection of modern, high-efficiency coupling reagents. For most applications, HATU remains a robust and reliable choice, backed by a wealth of literature for difficult couplings. COMU offers a compelling alternative with equivalent or superior reactivity and a significantly better safety profile. For solution-phase synthesis where simple purification is a priority, T3P® provides a powerful and "green" option with minimal risk of racemization. By understanding the mechanistic basis for these reagents' efficacy and adhering to optimized protocols, researchers can effectively leverage the unique conformational benefits of A6A to advance their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • El-Faham, A., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science.
  • Chemistry Lectures. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Albericio, F., & Subirós-Funosas, R. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Kuznetsov, M. A., et al. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Iris Biotech. (2024).
  • Biosynth. (2024).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Curia Global. (2024).
  • Activotec. (2025). D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis.
  • Thieme. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Mohd, N. A., et al. (2016). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Lanari, D., et al. (2020). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry.
  • de la Torre, B. G., & Albericio, F. (2019). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal.
  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Habibi, Y., et al. (2014). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Request PDF.
  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

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Application Notes & Protocols: Strategic Incorporation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid into Peptides for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Conformational Rigidity for Superior Peptide Therapeutics

The therapeutic landscape is increasingly embracing peptides due to their high specificity and low toxicity. However, native peptides often suffer from significant drawbacks, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] A leading strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acids.[1] These building blocks lock the peptide backbone into a more defined three-dimensional structure, reducing the entropic penalty upon binding to a biological target and enhancing resistance to proteolytic degradation.[2]

This guide focuses on 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (AzhC), a novel spirocyclic, α,α-disubstituted amino acid. Its unique spiro[3.3]heptane core imparts exceptional rigidity, making it a powerful tool for designing peptidomimetics with improved pharmacological profiles.[3] The presence of the azaspiro-nitrogen also offers an additional point for chemical modification. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rationale, synthesis of the necessary building block, and detailed protocols for incorporating AzhC into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

The AzhC Advantage: Causality Behind Experimental Design

The decision to incorporate AzhC into a peptide sequence is driven by the desire to induce specific structural and functional changes. Its rigid spirocyclic nature can serve several strategic purposes:

  • Stabilization of Secondary Structures: The steric bulk of the spirocycle can act as a turn-inducer, nucleating the formation of β-turns or stabilizing helical conformations in peptides.[4][5] This pre-organization of the peptide into its bioactive conformation can significantly enhance binding affinity for its target receptor.[4]

  • Enhanced Proteolytic Stability: Proteases recognize and cleave peptide bonds based on the specific stereochemistry and conformation of L-amino acids. The unnatural, sterically hindered structure of AzhC disrupts this recognition, rendering adjacent peptide bonds resistant to enzymatic cleavage and thereby extending the peptide's in-vivo half-life.[2]

  • Systematic Conformational Scanning: By replacing native amino acids with AzhC at various positions, researchers can systematically scan the conformational requirements for biological activity, providing critical structure-activity relationship (SAR) data for optimizing lead compounds.[]

Part 1: Preparation of the Key Building Block: Fmoc-AzhC(Boc)-OH

Standard Fmoc-based SPPS requires an amino acid to have a temporary Fmoc protecting group on its α-amino group and, if necessary, a permanent protecting group on its side chain. The commercially available starting material is tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, where the secondary amine on the spirocycle is Boc-protected and the primary amine is free.[7] For seamless integration into an Fmoc/tBu synthesis strategy, the primary amine must be protected with an Fmoc group.

The Boc group on the azaspiro nitrogen is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is labile to the strong acid (e.g., trifluoroacetic acid, TFA) used for final cleavage, making it an orthogonal and suitable permanent protecting group for this strategy.[8]

Protocol 1.1: Fmoc Protection of Boc-AzhC-OH

This protocol describes the selective N-acylation of the primary amine of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This method is widely used for its high efficiency and the formation of clean products.[4][9]

Materials:

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution. Stir vigorously at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes, maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous phase with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.

    • Re-cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-AzhC(Boc)-OH as a white solid. Characterize by NMR and Mass Spectrometry to confirm identity and purity.

Part 2: Incorporation of Fmoc-AzhC(Boc)-OH into Peptides via SPPS

The incorporation of AzhC presents a synthetic challenge due to the steric hindrance posed by its α,α-disubstituted nature.[9] This hindrance can significantly slow down the kinetics of the amide bond formation. Therefore, optimized coupling protocols are essential to ensure high coupling efficiency and prevent the formation of deletion sequences.

Core Principles for Coupling Sterically Hindered Residues:
  • Potent Coupling Reagents: Standard coupling reagents may be insufficient. The use of highly efficient uronium/aminium or phosphonium salt-based reagents such as HATU , HCTU , or COMU is strongly recommended. These reagents form highly reactive OAt or Oxyma esters, which are more effective at acylating sterically hindered amines.[10][11]

  • Extended Coupling Times: A single, standard coupling time (e.g., 1-2 hours) may not be sufficient for the reaction to go to completion. Extending the coupling time to 4-6 hours or even overnight can be beneficial.

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a common and effective strategy to drive the reaction to completion.

  • Elevated Temperature: Microwave-assisted SPPS can dramatically accelerate the coupling of hindered amino acids by using microwave energy to drive difficult couplings to completion quickly and efficiently.[9]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Diagram 1: Optimized SPPS workflow for coupling Fmoc-AzhC(Boc)-OH.

Protocol 2.1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-AzhC(Boc)-OH into a peptide sequence on an automated peptide synthesizer, using a Rink Amide resin for C-terminal amide peptides.

Reagents & Materials:

  • Fmoc-Rink Amide resin (e.g., 0.1 mmol scale)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (0.4 M in DMF)

  • Fmoc-AzhC(Boc)-OH (0.4 M in DMF)

  • Coupling Reagent Solution: 0.4 M HATU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.

  • Standard Amino Acid Coupling: For standard amino acids, perform a single coupling cycle:

    • Add the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) to the resin.

    • Allow to react for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc-AzhC(Boc)-OH Coupling (Optimized):

    • Add the Fmoc-AzhC(Boc)-OH solution (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) to the resin.

    • Allow to react for a minimum of 2 hours.

    • Crucial Step: After the initial coupling, perform a Kaiser test on a few resin beads to check for free primary amines.

    • If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating the addition of fresh Fmoc-AzhC(Boc)-OH, HATU, and DIPEA and reacting for another 2 hours.

    • Wash the resin thoroughly with DMF.

  • Iterative Cycles: Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

ParameterStandard Amino AcidFmoc-AzhC(Boc)-OHRationale for Change
Equivalents (AA) 4 eq.4 eq.Maintain sufficient concentration.
Coupling Reagent HATU (3.9 eq.)HATU (3.9 eq.) or COMU (3.9 eq.)High-potency reagents are required to overcome steric hindrance.[10][11]
Base (DIPEA) 8 eq.8 eq.Standard excess for activation and neutralization.
Coupling Time 1-2 hours2-4 hours Extended time allows the sterically hindered reaction to proceed to completion.
Coupling Strategy Single CouplingDouble Coupling (if needed)Ensures maximum incorporation and minimizes deletion byproducts.
Monitoring OptionalMandatory Kaiser Test Confirms the completion of the difficult coupling step before proceeding.
Table 1: Comparison of SPPS parameters for standard vs. sterically hindered AzhC incorporation.

Part 3: Characterization of AzhC-Containing Peptides

Thorough characterization is essential to confirm the successful synthesis and purity of the final peptide. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is standard. For detailed structural studies, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Protocol 3.1: HPLC Purification and Analysis
  • Dissolution: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purification: Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column. Use a linear gradient of Solvent B (Acetonitrile, 0.1% TFA) into Solvent A (Water, 0.1% TFA).

  • Analysis: Collect fractions and analyze their purity by analytical RP-HPLC. Pool fractions with >95% purity and lyophilize to obtain the final peptide as a white, fluffy powder.

    • Expected Observation: The incorporation of the rigid, relatively hydrophobic AzhC residue may lead to a noticeable increase in the peptide's retention time compared to a similar peptide containing a more flexible, polar amino acid like Glycine or Alanine.

Protocol 3.2: Mass Spectrometry (MS) Confirmation
  • Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Analysis: Confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass for the AzhC-containing sequence.

  • Tandem MS (MS/MS): For further confirmation, perform fragmentation analysis. The fragmentation pattern should be consistent with the peptide sequence, showing the correct b- and y-ion series and confirming the position of the AzhC residue.

Protocol 3.3: NMR for Conformational Analysis

For peptides intended for structural studies, 2D NMR spectroscopy (e.g., TOCSY, NOESY) in a suitable solvent (like H₂O/D₂O or DMSO-d₆) is invaluable.

  • TOCSY: Will help in assigning proton resonances within each amino acid residue.

  • NOESY: Will reveal through-space correlations between protons, providing key distance restraints. The pattern of NOEs involving the AzhC residue and its neighbors can provide direct evidence of the local conformation (e.g., the presence of a β-turn).

Conclusion and Future Perspectives

The incorporation of this compound offers a robust strategy for designing peptides with enhanced structural definition and stability. The protocols outlined in this guide provide a validated framework for the successful synthesis and characterization of these advanced peptidomimetics. By leveraging potent coupling reagents and diligent monitoring, the synthetic challenges associated with this sterically hindered amino acid can be readily overcome. The resulting conformationally constrained peptides are valuable tools for probing biological systems and hold significant promise as next-generation therapeutic agents with superior drug-like properties.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

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  • Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 2095. Available at: [Link]

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  • Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. Current Opinion in Chemical Biology, 16(3-4), 336-341. Available at: [Link]

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  • Heinis, C., & Winter, G. (2015). Improving the binding affinity of in vitro evolved cyclic peptides by inserting atoms into the macrocycle backbone. Angewandte Chemie International Edition, 54(48), 14430-4. Available at: [Link]

  • Vita, C., et al. (1999). G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Biopolymers, 51(5), 365-73. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • S. D. K. Patra, et al. (2016). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 14(4), 1246-1255. Available at: [Link]

  • Wang, L., et al. (2022). Utilization of macrocyclic peptides to target protein-protein interactions in cancer. Frontiers in Pharmacology, 13, 987397. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Peptides. Available at: [Link]

  • Vinogradov, A. A., et al. (2021). Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries. Science Advances, 7(12), eabf6298. Available at: [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. Available at: [Link]

  • Lequin, O., et al. (2018). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 83(15), 8089-8098. Available at: [Link]

  • Zhang, Z., & McElvain, J. S. (2007). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Available at: [Link]

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  • Lim, S., & Van Doren, S. R. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Derbal, A., et al. (2001). Theoretical Conformational Analysis of Chemotactic Peptides Formyl-Met-Leu-Phe-OMe and Formyl. International Journal of Molecular Sciences, 2(1), 16-24. Available at: [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis with 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with Spirocyclic Scaffolds

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations.[1][2] 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a novel sterically constrained amino acid, offers a unique spirocyclic scaffold that can impart significant conformational rigidity to peptide backbones.[3] This rigidity can lead to enhanced receptor affinity and selectivity, as well as increased resistance to proteolytic degradation. This document provides a comprehensive guide for the successful incorporation of this promising building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

The spirocyclic nature of this compound, while advantageous for its conformational effects, presents unique challenges in SPPS, primarily due to steric hindrance.[4][5] This guide will address these challenges with detailed protocols, insights into the selection of reagents, and troubleshooting strategies to enable researchers to harness the full potential of this novel amino acid.

Chemical Structure and Orthogonal Protection Strategy

A critical aspect of successfully incorporating any non-canonical amino acid is the implementation of an appropriate orthogonal protecting group strategy.[6][7] For this compound, a trifunctional amino acid, both the alpha-amino group and the secondary amine within the spirocyclic core must be protected. The following protection scheme is recommended for Fmoc-based SPPS:

  • α-Amino Group: Protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the standard for the primary chain elongation in this strategy.[8]

  • Endocyclic Secondary Amine: Protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the piperidine conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[9][10]

  • Carboxylic Acid: This group will be activated for coupling to the growing peptide chain.

This orthogonal protection scheme ensures that the respective protecting groups can be selectively removed without affecting the others, allowing for controlled peptide assembly.[11]

Challenges in Solid-Phase Synthesis

The primary challenge in the SPPS of peptides containing this compound is the steric hindrance imposed by its rigid, three-dimensional structure.[5][12] This can lead to:

  • Slow and Incomplete Coupling Reactions: The bulky nature of the amino acid can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, resulting in lower yields and deletion sequences.[4]

  • On-resin Aggregation: The conformational rigidity of the spirocyclic scaffold can sometimes promote inter-chain hydrogen bonding, leading to resin aggregation and reduced accessibility of reactive sites.[13]

To overcome these challenges, a combination of optimized coupling strategies, potent activating reagents, and careful monitoring of the reaction progress is essential.

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.[14]

Resin Selection and Loading

The choice of resin is dependent on the desired C-terminus of the final peptide (acid or amide). For peptide amides, a Rink Amide resin is a suitable choice. For peptide acids, a 2-chlorotrityl chloride (2-CTC) resin is recommended, as its steric bulk can also help to minimize diketopiperazine formation, a potential side reaction with sterically hindered amino acids at the N-terminus.[4]

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

  • Swell 1 g of 2-chlorotrityl chloride resin (loading capacity: 1.0–1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 1.5 equivalents of the first Fmoc-protected amino acid in a minimal amount of DCM.

  • Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the amino acid/DIPEA solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), dimethylformamide (DMF, 3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the resin loading using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.

Peptide Chain Elongation

Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling of the next amino acid.

Protocol 2: Fmoc Deprotection

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the fulvene adduct.

Protocol 3: Coupling of Fmoc-6-amino-2-(Boc)-azaspiro[3.3]heptane-6-carboxylic acid

Due to the steric hindrance of this amino acid, a potent coupling reagent and optimized conditions are crucial for achieving high coupling efficiency.[4]

  • In a separate vessel, pre-activate the amino acid by dissolving 3-5 equivalents of Fmoc-6-amino-2-(Boc)-azaspiro[3.3]heptane-6-carboxylic acid and 3-5 equivalents of a uronium/aminium-based coupling reagent such as HATU or HBTU in DMF.

  • Add 6-10 equivalents of a non-nucleophilic base, such as DIPEA, to the activation mixture.

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted peptide synthesis can also significantly improve coupling efficiency for hindered amino acids.[12]

  • After the initial coupling, perform a qualitative ninhydrin (Kaiser) test to assess the reaction completion.[15][16] A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • If the Kaiser test is positive, a double coupling is recommended.[4] Drain the reaction vessel and add a fresh solution of the activated amino acid, allowing it to react for another 2-4 hours.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

G cluster_SPPS_Cycle SPPS Cycle for Incorporating the Spirocyclic Amino Acid Start Start Swell_Resin Swell Peptide-Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF Wash with DMF Pre_activation Pre-activate Spirocyclic AA (HATU/DIPEA in DMF) Coupling Couple to Resin (2-4 hours) Kaiser_Test Kaiser Test Complete? Double_Couple Double Couple (Repeat Activation & Coupling) Wash_Final Wash with DMF & DCM Next_Cycle Proceed to Next Cycle

Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.[17]

Protocol 4: Cleavage from Resin and Deprotection

  • Wash the fully assembled peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple sterically hindered or acid-labile protecting groups, the cleavage time may need to be extended.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether (-20°C).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

G

Peptide Characterization

Following synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.[18][19][20]

Technique Purpose Typical Parameters
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purification of the target peptide.[21]Column: C18 stationary phase. Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% TFA. Detection: UV at 214 nm and 280 nm.
Mass Spectrometry (MS) Confirmation of the molecular weight of the synthesized peptide.[22]Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Tandem Mass Spectrometry (MS/MS) Sequencing of the peptide to confirm the incorporation of the spirocyclic amino acid at the correct position.Fragmentation of the parent ion and analysis of the resulting daughter ions.
Amino Acid Analysis (AAA) Quantitation of the amino acid composition of the purified peptide.[19]Hydrolysis of the peptide followed by chromatographic separation and quantification of the individual amino acids.

Table 1: Recommended Analytical Techniques for Peptide Characterization.

Troubleshooting

Problem Possible Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance of the spirocyclic amino acid.[4]Perform a double coupling. Increase the equivalents of amino acid and coupling reagent. Use a more potent coupling reagent (e.g., HATU, COMU). Consider microwave-assisted synthesis.[12]
Peptide Deletion Sequences Incomplete coupling at one or more cycles.Optimize coupling conditions as described above. Ensure thorough washing between steps to remove any unreacted reagents.
Resin Aggregation Formation of secondary structures on the resin.Use a resin with a lower loading capacity. Incorporate structure-disrupting elements like pseudoproline dipeptides in the sequence if possible.[15]
Incomplete Cleavage or Deprotection Insufficient cleavage time or inappropriate scavenger cocktail.Extend the cleavage time. Ensure the use of an appropriate scavenger cocktail based on the amino acid composition of the peptide.

Table 2: Troubleshooting Guide for SPPS with this compound.

Conclusion

The incorporation of this compound into peptides via SPPS is a viable and promising strategy for the development of novel peptidomimetics with enhanced structural and biological properties. While the steric bulk of this amino acid presents challenges, these can be effectively overcome through the use of optimized protocols, potent coupling reagents, and diligent monitoring of reaction completion. The detailed guidelines and troubleshooting strategies provided in this document are intended to equip researchers with the necessary tools to successfully synthesize peptides containing this unique spirocyclic building block, thereby expanding the possibilities for innovative drug design and development.

References

  • Ivanov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–26. [Link]

  • Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(11), 2771–2783. [Link]

  • Malde, A. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Albericio, F., & Ràbano, M. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 26(16), 4947. [Link]

  • Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 739504. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7564. [Link]

  • Gilon, C., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of peptide research, 57(4), 277–291. [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 366–381. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1167–1177. [Link]

  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Structure of amino acids for SPPS. [Link]

  • GenScript. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). [Link]

  • Paskova, M., et al. (1991). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak chemical communications, 56(2), 433–441. [Link]

  • acr92651. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis [Video]. YouTube. [Link]

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The Strategic Incorporation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds—has been a guiding principle in the design of next-generation therapeutics[1][2]. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in 3D space[3]. This inherent structural rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles[1][2].

Among this promising class of molecules, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid stands out as a versatile and highly valuable building block. This constrained, non-natural amino acid analog provides a unique scaffold that has found applications in the development of novel therapeutics, including potent inducers of fetal hemoglobin[4]. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols for its synthesis and its application as a cornerstone in the construction of complex bioactive molecules.

Core Attributes of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane framework offers several advantages in drug design:

  • Structural Rigidity: The spirocyclic nature of the core restricts conformational flexibility, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Precise Vectorial Display: The scaffold presents substituents in well-defined spatial orientations, allowing for meticulous structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can modulate key drug-like properties such as solubility and metabolic stability, often leading to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles[2][3].

  • Novel Chemical Space: As a non-classical bioisostere of more common cyclic amines like piperidine, it allows for the exploration of new and patentable chemical space[5].

Protocol I: Synthesis of the Building Block

The accessibility of the core building block is a prerequisite for its widespread application. A robust and scalable synthesis of this compound and its protected derivatives is therefore of critical importance. The following protocol outlines a common synthetic route to a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further elaborated to the desired amino acid.

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This multi-step synthesis begins with commercially available starting materials and proceeds through the formation of the spirocyclic core.

Synthesis_Workflow A Compound 14 B Compound 15 (Diol) A->B LiAlH4, THF C Compound 18 (Ditosylate) B->C TsCl, Pyridine D Compound 19 (N-protected spirocycle) C->D o-nitrobenzenesulfonamide, K2CO3, DMSO E Compound 20 (Deprotected spirocycle) D->E Thiophenol, K2CO3, DMF F tert-Butyl 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylate E->F 1. H+ 2. Boc2O, NaHCO3

Caption: Synthetic workflow for a key keto-intermediate.

Step-by-Step Procedure:

  • Reduction: To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C, a solution of the starting diester (Compound 14, 1.0 eq) in THF is added dropwise. The reaction is stirred at room temperature until completion, then quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the diol (Compound 15).

  • Tosylation: The diol (1.0 eq) is dissolved in pyridine, and tosyl chloride (3.0 eq) is added portion-wise at a temperature maintained below 20°C. The mixture is stirred overnight at room temperature.

  • Cyclization: The resulting ditosylate (Compound 18, 1.0 eq) is reacted with o-nitrobenzenesulfonamide (1.1 eq) in DMSO in the presence of potassium carbonate (5.0 eq) at 100-110°C for 4 hours.

  • Deprotection: The N-protected spirocycle (Compound 19, 1.0 eq) is treated with thiophenol and potassium carbonate in DMF to yield the deprotected amine (Compound 20).

  • Ketone Formation and Boc Protection: The amine is treated with acid to generate the ketone, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol II: Application in the Synthesis of a Fetal Hemoglobin Inducer

A compelling application of the 2-azaspiro[3.3]heptane scaffold is in the development of orally bioavailable fetal hemoglobin (HbF) inducers for the treatment of β-thalassemia and sickle cell disease[4]. The following protocol details the key amide coupling and deprotection steps to synthesize a potent HbF inducer, leveraging the unique structural features of our building block.

Protecting Group Strategy

A crucial aspect of synthesizing complex molecules is the judicious use of protecting groups. For the synthesis of the target amide, the secondary amine of the 2-azaspiro[3.3]heptane core is protected with a tert-butyloxycarbonyl (Boc) group. This allows for selective amide bond formation at the primary amino group. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions that are orthogonal to many other protecting groups.

Protecting_Group_Strategy Start 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid Boc_Protect Boc Protection of Secondary Amine Start->Boc_Protect Boc2O, Base Amide_Coupling Amide Coupling at Primary Amine Boc_Protect->Amide_Coupling Carboxylic Acid, Coupling Reagent Final_Product Target Molecule Amide_Coupling->Final_Product Deprotection (if needed)

Caption: Protecting group strategy for selective functionalization.

Amide Coupling Protocol

The coupling of the Boc-protected 6-amino-2-azaspiro[3.3]heptane with a substituted isoxazole carboxylic acid is a key step in the synthesis of the HbF inducer. Due to the potential for steric hindrance from the spirocyclic core, a robust coupling reagent is recommended.

Materials:

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

  • Substituted Isoxazole Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve the isoxazole carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.05 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide.

Boc Deprotection Protocol

The final step in the synthesis of many target molecules is the removal of the Boc protecting group to liberate the secondary amine.

Materials:

  • Boc-protected amide derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected amide in a minimal amount of a suitable solvent like dichloromethane or methanol. Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).

  • Stirring: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Precipitation and Isolation: Concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the final product.

  • Washing and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure deprotected product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity
This compoundC₇H₁₂N₂O₂156.18>95%
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₂₀N₂O₂212.29>97%

Conclusion

This compound is a powerful building block that empowers medicinal chemists to explore novel and structurally complex chemical space. Its rigid, three-dimensional architecture provides a unique platform for the design of potent and selective therapeutics. The protocols outlined in this guide offer a practical framework for the synthesis and application of this valuable scaffold, enabling researchers to harness its full potential in the pursuit of innovative medicines. The successful incorporation of this building block into drug candidates, such as fetal hemoglobin inducers, underscores its significance and promises a bright future for its application in drug discovery.

References

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Application Notes & Protocols: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In contemporary medicinal chemistry, the strategic replacement of common structural motifs with bioisosteres is a cornerstone of lead optimization. This guide provides an in-depth technical overview of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid as a novel, three-dimensional bioisostere for substituted piperidines. The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[1] However, its metabolic liabilities and conformational flexibility can present challenges in drug development. Strained spirocyclic systems, particularly the 2-azaspiro[3.3]heptane scaffold, have emerged as a compelling solution, offering enhanced metabolic stability, improved aqueous solubility, and a rigid, well-defined exit vector geometry.[2][3][4] This document details the rationale, synthesis, and critical evaluation protocols for researchers aiming to leverage this advanced scaffold to overcome common drug design hurdles and explore novel chemical space.

The Rationale: Overcoming the Limitations of Piperidine

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create novel compounds with retained or improved biological activity, is a powerful strategy to address issues in drug discovery.[5] The 2-azaspiro[3.3]heptane core was first proposed as a piperidine mimic in 2010 and has since been widely adopted in over 500 patents and thousands of new compounds.[1][2]

The primary advantages of this spirocyclic system over a traditional piperidine ring include:

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon is less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidines.[3]

  • Improved Physicochemical Properties: Azaspiro[3.3]heptane derivatives often exhibit lower lipophilicity (logD) and higher aqueous solubility compared to their piperidine counterparts, which are favorable characteristics for drug candidates.[1][2]

  • Structural Rigidity and 3D Geometry: Unlike the flexible chair/boat conformations of piperidine, the spiro[3.3]heptane scaffold is rigid. This conformational restriction can lead to higher binding affinity and selectivity by locking the substituents in a specific spatial orientation. The exit vectors from the spirocyclic core are well-defined, providing a predictable geometry for probing interactions with biological targets.[2][4]

The specific molecule, This compound , serves as a bioisostere for piperidines that are substituted at one or more positions, effectively acting as a constrained, non-planar scaffold to present the key amine and carboxylic acid functionalities.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperidine Spirocycle label_arrow Bioisosteric Replacement Piperidine->label_arrow label_piperidine Substituted Piperidine (e.g., 2-carboxy-4-aminopiperidine) label_spirocycle 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid label_arrow->Spirocycle

Caption: Bioisosteric relationship between a substituted piperidine and the spirocyclic scaffold.

Physicochemical Property Comparison

The decision to employ a bioisostere is often driven by the goal of optimizing a compound's physicochemical profile. The replacement of a piperidine ring with an azaspiro[3.3]heptane core typically leads to a reduction in lipophilicity.

Table 1: Calculated Physicochemical Properties of Bupivacaine vs. its Azaspiro[3.3]heptane Analogs Data synthesized from comparative studies on piperidine bioisosteres.[1]

CompoundStructurecLogPExperimental logD (pH 7.4)
Bupivacaine (Piperidine)3.71.6
Analog 1 (2-Azaspiro[3.3]heptane)3.41.2
Analog 2 (1-Azaspiro[3.3]heptane)3.41.0

Interpretation: The data clearly demonstrates that replacing the piperidine ring in Bupivacaine with either 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane results in a significant decrease in both calculated and experimental lipophilicity.[1] This trend is highly desirable in drug discovery as it can lead to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis Protocols

The synthesis of this compound derivatives is accessible through scalable routes starting from commercially available materials. The key intermediate is the N-Boc protected ketone.

G start Commercially Available Starting Materials ketone tert-butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate start->ketone Multi-step synthesis [23] amino_ester tert-butyl 6-amino-2- azaspiro[3.3]heptane-2-carboxylate ketone->amino_ester Reductive Amination (or other amination) target 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid amino_ester->target Boc & Ester Deprotection

Caption: General synthetic workflow for the target amino acid scaffold.

Protocol 3.1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (Key Ketone Intermediate)

This protocol is adapted from established, scalable synthetic routes.[6] The synthesis involves the construction of the spirocyclic core, which can be achieved through various methods, including cycloadditions or intramolecular cyclizations.

Materials:

  • Appropriate cyclobutane precursors (e.g., 1,1,3-trisubstituted cyclobutanes)

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for cyclization and protection (e.g., Di-tert-butyl dicarbonate (Boc₂O), bases like Triethylamine (TEA))

Step-by-Step Procedure:

  • Precursor Synthesis: Synthesize a suitable 1,3-functionalized cyclobutane derivative. A common route involves the reaction of an allene with dichloroketene followed by functional group manipulation.[6]

  • Ring Closure/Azetidine Formation: Subject the cyclobutane precursor to conditions that facilitate intramolecular cyclization to form the azetidine ring. This often involves nucleophilic displacement of a leaving group by an amine.

  • Boc Protection: Protect the secondary amine of the 2-azaspiro[3.3]heptane core with a Boc group using Boc₂O and a suitable base in a solvent like DCM.

  • Oxidation to Ketone: Oxidize the corresponding alcohol precursor (e.g., 6-hydroxy-2-azaspiro[3.3]heptane) to the ketone using standard oxidation conditions (e.g., Swern, Dess-Martin, or PCC).

  • Purification: Purify the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, using column chromatography on silica gel.

Self-Validation: The identity and purity of the ketone intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the ketone carbonyl can be confirmed by a characteristic peak around 200-220 ppm in the ¹³C NMR spectrum.

Protocol 3.2: Synthesis of this compound

This protocol begins with the key ketone intermediate from Protocol 3.1.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Ammonium acetate or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Reagents for carboxylation (e.g., via Strecker synthesis followed by hydrolysis)

  • Strong acid for deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)

  • Solvents: Methanol (MeOH), DCM

Step-by-Step Procedure:

  • Reductive Amination: Dissolve the ketone intermediate in methanol. Add an ammonia source (e.g., ammonium acetate). Stir for 30 minutes to form the imine in situ.

  • Carefully add sodium cyanoborohydride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.[7][8]

  • Carboxylation: The introduction of the carboxylic acid at the C6 position can be achieved through various methods. A Strecker-type synthesis on the ketone is a plausible route, where the ketone is treated with KCN and NH₄Cl to form an aminonitrile, which is then hydrolyzed to the amino acid.

  • Deprotection: Dissolve the fully protected amino acid derivative in DCM. Add an excess of TFA (or 4M HCl in dioxane) and stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. The resulting product can be triturated with diethyl ether to afford the final product, this compound, typically as a salt (e.g., TFA or HCl salt).

Self-Validation: The final product's structure should be confirmed by high-resolution mass spectrometry and NMR. The disappearance of the Boc group protons (singlet at ~1.4 ppm) in the ¹H NMR spectrum confirms successful deprotection.

In Vitro Evaluation Protocols

To validate the utility of this compound as a bioisostere, a head-to-head comparison with the parent piperidine-containing compound is essential.

G start Test Compounds (Piperidine vs. Spirocycle) binding Receptor Binding Assay (Determine Ki) start->binding metabolic Metabolic Stability Assay (Determine t½) start->metabolic solubility Aqueous Solubility Assay (Determine μg/mL) start->solubility end Comparative Data Analysis: Potency, Stability, Solubility binding->end metabolic->end solubility->end

Caption: Experimental workflow for the in vitro validation of the bioisostere.

Protocol 4.1: Receptor Binding Assay

Objective: To determine and compare the binding affinity (IC₅₀/Kᵢ) of the test compounds to the target receptor.[9]

Materials:

  • Membrane preparation from cells expressing the target receptor.

  • A suitable radioligand with known high affinity for the receptor.

  • Test compounds (piperidine and spirocycle analogs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (typically a 10-point serial dilution). Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 4.2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[9]

Materials:

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test compounds (10 mM stock in DMSO).

  • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, etc.).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • LC-MS/MS system for analysis.

Step-by-Step Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.

  • Pre-warming: Pre-warm the mixture to 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the rate of elimination (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Directions

The this compound scaffold represents a sophisticated and highly valuable tool for modern drug discovery. Its adoption as a piperidine bioisostere offers a validated strategy to enhance metabolic stability, improve solubility, and enforce a beneficial three-dimensional conformation for target engagement. The protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of this next-generation building block. By systematically applying these methods, researchers can make data-driven decisions to accelerate the development of safer and more effective therapeutics.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.[Link]

  • Reddy, L. R., Waman, Y., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications.[Link]

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.[Link]

  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.[Link]

  • Costanzi, S., et al. (2022). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science.[Link]

  • PubChem. (2024). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information.[Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]

  • PubChem. (2024). 2-Azaspiro[3.3]heptan-6-ol. National Center for Biotechnology Information.[Link]

  • Denton, T. (n.d.). Bioisosteres of Common Functional Groups. University of Kansas.[Link]

  • Various Authors. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.[Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]

  • Beier, P., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemistrySelect.[Link]

  • Various Authors. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate.[Link]

  • Various Authors. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... ResearchGate.[Link]

  • Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.[Link]

  • Meanwell, N. A. (2018). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.[Link]

  • PubChem. (2024). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. National Center for Biotechnology Information.[Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable constrained amino acid. As a rigidified piperidine bioisostere, this spirocyclic scaffold offers a unique three-dimensional chemical space, making it highly attractive for modern drug discovery programs.[1][2] However, its synthesis is not without significant challenges, primarily due to the inherent strain of the dual four-membered ring system.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental hurdles and offer validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yields are consistently low when constructing the core 2-azaspiro[3.3]heptane skeleton. What are the common pitfalls and how can I mitigate them?

A1: This is the most frequently encountered challenge. The construction of the spiro[3.3]heptane core is thermodynamically and kinetically demanding due to the significant ring strain. Success hinges on the chosen synthetic strategy and meticulous control over reaction conditions.

The two most viable strategies involve either a double alkylation to form the azetidine ring or a cycloaddition/reduction pathway.

  • Strategy 1: Double Alkylation: This approach typically involves reacting a primary amine (or a protected equivalent like benzylamine) with a 1,1-bis(electrophilic) cyclobutane, such as 1,1-bis(bromomethyl)cyclobutane or 1,1-bis(tosyloxymethyl)cyclobutane. The primary challenge here is competing intermolecular polymerization, which drastically reduces the yield of the desired monomeric spirocycle.

  • Strategy 2: [2+2] Cycloaddition/Reduction: A more modern and often higher-yielding approach involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam intermediate.[3][4] This β-lactam is then reduced to yield the desired azaspiro[3.3]heptane core.[3][4] This method is often more reliable for creating the strained four-membered azetidine ring.

Troubleshooting Low Yields:

ParameterRecommendation for Double AlkylationRationale
Concentration Operate under high-dilution conditions (<0.05 M).Favors intramolecular cyclization over intermolecular polymerization, which is a common side reaction.
Base Selection Use a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or a proton sponge.Prevents the base from competing with the amine nucleophile and minimizes side reactions.
Solvent Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred.These solvents effectively solvate the cation of the base without interfering with the nucleophilic amine.
Temperature Moderate to high temperatures (80-120 °C) are often required to overcome the activation energy for the second ring closure.Provides the necessary energy for the strained ring formation but should be optimized to avoid decomposition.

Below is a logical workflow to troubleshoot issues related to the synthesis of the spirocyclic core.

G start Low Yield in Core Synthesis check_purity Verify Purity of Starting Materials (e.g., 1,1-bis(bromomethyl)cyclobutane) start->check_purity high_dilution Implement High-Dilution Conditions? check_purity->high_dilution Purity Confirmed high_dilution->high_dilution optimize_base Screen Non-Nucleophilic Bases (K₂CO₃, Cs₂CO₃) high_dilution->optimize_base Yes optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp alternative_route Consider Alternative Strategy ([2+2] Cycloaddition) optimize_temp->alternative_route Yield Still Low success Yield Improved optimize_temp->success Optimization Successful

Caption: Troubleshooting workflow for low-yield spirocyclization.

Q2: I am struggling with the orthogonal protection of the two amine functionalities. Which protecting groups should I use and in what order?

A2: This is a critical strategic decision. The target molecule contains two distinct nitrogen atoms: the ring nitrogen of the azetidine (N2) and the exocyclic primary amine (N6). To selectively manipulate one in the presence of the other, an orthogonal protecting group strategy is essential.[5][6] This means choosing groups that can be removed under specific conditions without affecting the other.

The most common strategy involves:

  • Protecting the N2 position first: The azetidine nitrogen is typically protected early in the synthesis, often with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of conditions but is easily removed with strong acid (e.g., trifluoroacetic acid, TFA).

  • Introducing the N6 precursor: The C6 amine is usually introduced later in the synthesis from a ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[7][8]

  • Protecting the N6 position: If further modification is needed, the newly formed C6 amine can be protected with a group orthogonal to Boc, such as a carboxybenzyl (Cbz or Z) group, which is removed by hydrogenolysis, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base like piperidine.

The choice depends entirely on the subsequent steps planned for your synthetic route.

G Mol N2 (Azetidine) C6-NH₂ (Amine) C6-COOH (Acid) Boc Boc (tert-butyloxycarbonyl) Mol:f0->Boc Cbz Cbz (Carboxybenzyl) Mol:f1->Cbz Bn Bn (Benzyl Ester) Mol:f2->Bn Acid Acid (TFA, HCl) Boc->Acid Cleavage H2 H₂, Pd/C Cbz->H2 Cleavage Bn->H2 Cleavage

Caption: Orthogonal protection scheme for the target molecule.

Q3: The conversion of the C6-ketone to the α-amino acid is problematic, resulting in side products and poor stereocontrol. How can I improve this transformation?

A3: The transformation of the key intermediate, N-Boc-6-oxo-2-azaspiro[3.3]heptane, into the desired α-amino acid is a pivotal and often challenging step.[7] The most common methods are the Strecker and the Bucherer-Bergs syntheses.

  • Strecker Synthesis: This involves treating the ketone with an amine source (e.g., NH₄Cl) and a cyanide source (e.g., NaCN) to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.

  • Bucherer-Bergs Synthesis: This method uses ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is subsequently hydrolyzed under harsh basic or acidic conditions to yield the amino acid.

Common Challenges & Solutions:

  • Incomplete Hydrolysis: The aminonitrile or hydantoin intermediates can be very stable. The hydrolysis step often requires prolonged heating with strong acid (e.g., 6M HCl) or base.

    • Solution: Monitor the reaction by LC-MS to ensure complete conversion. Microwave-assisted hydrolysis can sometimes accelerate this step and reduce degradation.

  • Epimerization/Racemization: The harsh hydrolysis conditions can lead to a loss of stereochemical integrity if a chiral center is present adjacent to the carbonyl or nitrile. For this specific target, which is achiral at this stage, this is less of a concern unless asymmetric synthesis is attempted.

  • Side Product Formation: Over-hydrolysis can lead to the formation of byproducts. The use of cyanide requires careful handling and quenching procedures.

    • Solution: Ensure the workup procedure effectively neutralizes and removes all residual cyanide. Maintain careful temperature control during hydrolysis to minimize byproduct formation.

Protocol: Strecker Synthesis of this compound

  • Aminonitrile Formation:

    • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Hydrolysis:

    • Concentrate the organic extract containing the crude α-aminonitrile.

    • Add 6M HCl and heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

    • Monitor the reaction for the formation of the amino acid.

    • Cool the reaction mixture to room temperature.

  • Isolation:

    • The final product will likely be in the form of its hydrochloride salt. It can be isolated by evaporation of the solvent or by precipitation/crystallization after partial neutralization. See Q4 for further purification details.

Q4: I'm finding it difficult to purify the final zwitterionic product. What are the best practices?

A4: The final product is an amino acid, which exists as a zwitterion at its isoelectric point. This property makes it poorly soluble in most organic solvents but soluble in aqueous media, complicating standard silica gel chromatography.

Recommended Purification Techniques:

MethodPrincipleBest For
Ion-Exchange Chromatography Separates molecules based on their net charge. The zwitterionic product can be bound to a cation-exchange resin (e.g., Dowex® 50WX8) and then eluted with a dilute base (e.g., aqueous ammonia).Highly effective for removing non-ionic and acidic/basic impurities. This is the gold standard for amino acid purification.
Recrystallization Exploits differences in solubility between the product and impurities in a specific solvent system.Removing minor impurities if a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be found.
Reverse-Phase HPLC (Prep) Separates based on hydrophobicity. Can be effective but may require large solvent volumes for scale-up.High-purity, small-scale preparations. A volatile buffer system (e.g., ammonium formate or acetate) is recommended.

General Workflow for Purification:

  • After hydrolysis (from Q3), the crude product is typically in an acidic aqueous solution as the hydrochloride salt.

  • Load this crude solution onto a strong cation-exchange column (H⁺ form).

  • Wash the column with deionized water to remove anionic and neutral impurities.

  • Elute the desired amino acid from the column using a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).

  • Combine the product-containing fractions (identified by TLC with ninhydrin staining or LC-MS).

  • Remove the volatile eluent (water and ammonia) under reduced pressure to yield the pure, free amino acid.

References

  • Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. ARKIVOC, 2003(iii), 67-76. Available at: [Link]

  • Ivanova, N. A., et al. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 47(11), 2445-2453. Available at: [Link]

  • Stepanov, A. A., et al. (2019). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction. Angewandte Chemie International Edition, 58(41), 14578-14582. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]

  • Burke, M. D., & Lalic, G. (2018). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 57(33), 10472-10489. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Carreira, E. M., et al. (2014). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 16(18), 4826-4829. Available at: [Link]

  • Fesik, S. W., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Journal of Medicinal Chemistry, 58(15), 5859-5873. Available at: [Link]

  • Denton, T. T., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Grygorenko, O. O., et al. (2017). ResearchGate: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of spirocyclic amino acids. These conformationally constrained scaffolds are invaluable in medicinal chemistry and drug development, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1] However, their synthesis is often fraught with challenges, from managing stereochemistry to preventing undesired intramolecular reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, designed to address the specific issues you may encounter in the lab. We will delve into the causality behind common side reactions and provide field-proven strategies to overcome them, ensuring your synthetic campaigns are both efficient and successful.

Section 1: General Troubleshooting & Foundational Concepts

This section addresses overarching challenges that are common to various synthetic routes for spirocyclic amino acids.

Q1: My reaction yield is low due to significant steric hindrance from the spirocyclic core. How can I improve this?

A1: Steric hindrance is a primary challenge in the synthesis of these rigid structures.[2][3] The spirocyclic framework can shield the reactive center, impeding the approach of reagents.

  • Causality: The fixed, three-dimensional nature of the spirocycle restricts bond rotation and creates a congested environment around the α-carbon and its functional groups. This can be more pronounced in smaller ring systems (e.g., spiro[2.2]pentane or spiro[3.3]heptane)[4].

  • Troubleshooting Strategies:

    • Reagent Selection: Opt for smaller, more reactive reagents. For example, when performing an alkylation, using methyl iodide may proceed smoothly while bulkier electrophiles like benzyl bromide fail.

    • Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. However, monitor carefully for epimerization or degradation. Microwave-assisted synthesis can sometimes be effective in this regard.

    • Catalyst Choice: In catalyzed reactions, the catalyst's ligand sphere is critical. Bulky ligands can exacerbate steric clash. Conversely, certain catalysts are designed to operate in sterically demanding environments. For instance, in a palladium-catalyzed cross-coupling, switching from a bulky phosphine ligand like XPhos to a less demanding one might be beneficial.

    • Synthetic Route Re-evaluation: It may be necessary to introduce the key functional groups before the spirocycle is fully constructed, when the substrate is more flexible.

Q2: I'm observing significant epimerization at the α-carbon. What are the primary causes and how can I prevent it?

A2: Epimerization, the inversion of a single stereocenter, is a critical side reaction that compromises the stereochemical purity of your target amino acid.[5][6][7] It is particularly problematic during steps involving the activation of the carboxylic acid or exposure to basic conditions.

  • Causality: The most common mechanism involves the deprotonation of the α-proton by a base, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of stereoisomers.[6] This is exacerbated in steps like peptide coupling where the carboxyl group is activated, increasing the acidity of the α-proton.[5]

  • Preventative Measures:

    • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine or diisopropylethylamine (DIPEA)) instead of stronger, smaller bases like triethylamine (TEA). The choice of base and its pKa is critical.[8]

    • Temperature Control: Perform base-mediated reactions at the lowest possible temperature (e.g., -78 °C to 0 °C) to disfavor the equilibrium that leads to enolization.

    • Coupling Reagents: When activating the carboxyl group (e.g., for amide bond formation), use coupling reagents known to suppress racemization, such as those that form oxyma- or HOBt-based active esters (e.g., COMU, HATU).[9] Avoid carbodiimides like DCC without an additive.

    • Protecting Groups: The choice of N-protecting group can influence epimerization rates. Urethane-type protecting groups (Boc, Fmoc, Cbz) are generally better at preventing epimerization than acyl-type groups.[10][11]

Troubleshooting Workflow for Epimerization

G cluster_solutions Implement & Test Solutions observe High d.r. or e.e. Variation Observed in Product characterize Characterize by Chiral HPLC or NMR with Chiral Shift Reagent observe->characterize hypothesize Hypothesize Epimerization (Base, Temp, Activation) characterize->hypothesize change_base Switch to Hindered Base (e.g., DIPEA) hypothesize->change_base lower_temp Lower Reaction Temp (e.g., 0°C or -20°C) hypothesize->lower_temp change_reagent Use Additive-Based Coupling Reagent (e.g., HATU) hypothesize->change_reagent reanalyze Re-analyze Stereochemical Purity change_base->reanalyze lower_temp->reanalyze change_reagent->reanalyze

Caption: A general workflow for identifying and solving epimerization issues.

Section 2: Troubleshooting Specific Synthetic Strategies

This section focuses on side reactions unique to common synthetic routes used to generate spirocyclic amino acids.

Q3: In my 1,3-dipolar cycloaddition using an azomethine ylide, I'm getting a mixture of regioisomers and poor diastereoselectivity. How can I control the outcome?

A3: The 1,3-dipolar cycloaddition between an azomethine ylide (often generated in situ from an amino acid and an aldehyde/ketone) and a dipolarophile is a powerful method for constructing spiro-pyrrolidine rings.[12][13] However, controlling selectivity is a common challenge.

  • Causality of Regioisomerism: The formation of different regioisomers is governed by the electronic and steric properties of both the dipole and the dipolarophile. The reaction proceeds via a concerted mechanism where the frontier molecular orbitals (HOMO of the ylide, LUMO of the dipolarophile) must align favorably. A mismatch or similar energy levels for different alignments can lead to mixtures.[14]

  • Causality of Diastereoselectivity: The facial selectivity of the cycloaddition is dictated by steric hindrance. The ylide and dipolarophile will approach each other from the least hindered faces to minimize non-bonding interactions in the transition state.

  • Troubleshooting Strategies:

IssueRecommended ActionRationale
Poor Regioselectivity Modify the electronic nature of the dipolarophile. Using dipolarophiles with strongly electron-withdrawing groups (EWGs) like sulfones or nitro groups can increase the regioselectivity.[14]A stronger EWG lowers the LUMO energy of the dipolarophile, creating a larger energy gap between the possible transition states and favoring one regioisomer.
Switch to a metal-catalyzed process (e.g., using Ag(I) or Cu(I) catalysts).Metal catalysts can coordinate to the reactants, pre-organizing the transition state and enforcing a specific regiochemical outcome.[12]
Poor Diastereoselectivity Introduce a bulky substituent on the azomethine ylide or the dipolarophile.The increased steric demand will favor one specific trajectory of approach, enhancing the diastereomeric ratio (d.r.).
Change the solvent. The polarity of the solvent can influence the stability of the transition states. Screen a range from non-polar (toluene) to polar aprotic (acetonitrile, DMF).Solvents can stabilize or destabilize charged intermediates or transition states, subtly altering the energy landscape of the reaction.

Q4: I am attempting a diastereoselective alkylation of a glycine-derived Ni(II) complex to form my spirocycle, but the diastereoselectivity is poor.

A4: The use of chiral Ni(II) complexes of glycine Schiff bases is a classic and effective method for asymmetric amino acid synthesis.[15] The planar complex effectively shields one face of the glycine enolate, directing the incoming electrophile to the other.

  • Causality: Poor diastereoselectivity often arises from insufficient facial blocking by the chiral ligand or from reaction conditions that allow the complex to lose its rigid conformation. The choice of base and solvent is paramount.

  • Troubleshooting Protocol:

    • Base and Solvent Screening: Homogeneous conditions often provide better stereochemical control than phase-transfer conditions.[15] A common starting point is using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic polar solvent like DMF or THF at low temperatures.

    • Temperature Control: The alkylation should be performed at low temperatures (e.g., -78 °C to -20 °C) to maximize the energy difference between the diastereomeric transition states.

    • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl bromide, methyl iodide) generally give better results than less reactive ones (e.g., secondary alkyl halides). For spirocyclization, using α,ω-dihaloalkanes is common.[15] Ensure the electrophile is pure and added slowly to the reaction mixture.

    • Ligand Integrity: Ensure the chiral ligand (e.g., (S)-N-(benzylprolyl)-2-aminobenzophenone) is of high enantiomeric purity and has not degraded.

Q5: My synthesis involves an intramolecular reaction that forms a lactam instead of the desired product. How can I prevent this?

A5: Unwanted intramolecular cyclization, particularly lactam formation, is a frequent side reaction when a nucleophilic amine and an electrophilic carboxylic acid (or its derivative) are in close spatial proximity, a situation often enforced by the rigid spirocyclic scaffold.[4]

  • Causality: The conformation of the spirocyclic intermediate can pre-organize the molecule for intramolecular attack. If the ring strain of the resulting lactam is favorable, this pathway can compete with or even dominate the desired intermolecular reaction. This is a known issue in the synthesis of spiro[3.3]heptane-based glutamic acid analogs.[4]

  • Preventative Strategies:

    • Protecting Group Strategy: This is the most effective solution. The amine and/or the carboxylic acid must be masked with appropriate protecting groups until the risk of intramolecular reaction has passed.[16][17][18] The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other.

    • Reaction Sequencing: Alter the synthetic route to perform the intermolecular reaction before deprotecting the functional groups that could lead to lactamization.

    • Dilution: Running the reaction under high dilution can favor intermolecular reactions over intramolecular ones, although this is often not practical on a large scale.

Protecting Group Decision Pathway

G cluster_amine Amine (Nucleophile) Protection cluster_acid Carboxylic Acid (Electrophile) Protection start Need to Prevent Intramolecular Lactamization boc Boc Group start->boc If next step is base-stable fmoc Fmoc Group start->fmoc If next step is acid-stable cbz Cbz Group start->cbz If next step is hydrogenation-stable methyl_ester Methyl/Ethyl Ester start->methyl_ester If deprotection can use Saponification (Base) tertbutyl_ester tert-Butyl Ester start->tertbutyl_ester If deprotection can use Acid (e.g., TFA) benzyl_ester Benzyl Ester start->benzyl_ester If deprotection can use Hydrogenolysis boc->tertbutyl_ester Orthogonal Pair (Acid/Base) fmoc->tertbutyl_ester Orthogonal Pair (Base/Acid) cbz->methyl_ester Orthogonal Pair (H2/Base)

Caption: Decision tree for selecting orthogonal protecting groups to prevent lactamization.

Section 3: Purification & Characterization

Q6: I've synthesized my spirocyclic amino acid, but I'm struggling to purify it. The product co-elutes with starting materials or diastereomeric impurities.

A6: Purification of spirocyclic amino acids can be challenging due to their unique properties. They can be highly polar (zwitterionic), but the spirocyclic core also imparts significant lipophilicity. Separating closely related diastereomers often requires specialized techniques.[19]

  • Troubleshooting Chromatography:

    • Normal Phase: If your compound is protected (e.g., N-Boc, O-tBu), standard silica gel chromatography is often the first choice. If separation is poor, try a shallower gradient or switch to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). For very polar compounds, a diol-bonded silica phase can offer different selectivity.[19]

    • Reversed-Phase HPLC: This is the workhorse for purifying final, deprotected amino acids. If co-elution is an issue, optimizing the mobile phase is key.

      • Modifier: Switch the acidic modifier (e.g., from 0.1% TFA to 0.1% formic acid) to alter selectivity.

      • Organic Solvent: Changing from acetonitrile to methanol can dramatically affect the retention and separation of diastereomers.

      • Column Chemistry: A standard C18 column may not be sufficient. Phenyl-hexyl or biphenyl phases can provide alternative selectivity through π-π interactions with aromatic moieties in your molecule.

    • Chiral Chromatography: For separating enantiomers or stubborn diastereomers, chiral HPLC or Supercritical Fluid Chromatography (SFC) is essential. This requires screening different chiral stationary phases (CSPs).[19]

  • Protocol: Method Development for Preparative HPLC Purification

    • Initial Scouting: Dissolve a small amount of crude material (approx. 1 mg/mL) in the mobile phase.

    • Analytical Run: Inject a small volume (5-10 µL) onto an analytical C18 column. Run a fast, steep gradient (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 10 minutes).

    • Identify Target Peak: Use mass spectrometry (LC-MS) to confirm the mass of your target compound and any impurities.

    • Optimize Gradient: Based on the analytical run, design a shallower, focused gradient around the elution time of your target peak to maximize resolution from nearby impurities.[20] For example, if your peak eluted at 40% Acetonitrile in the scouting run, try a gradient of 30-50% Acetonitrile over 20-30 minutes.

    • Scale-Up: Once analytical separation is achieved, scale the method to a preparative column, adjusting the flow rate and injection volume according to the column diameter.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Vertex AI Search
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Vertex AI Search
  • Protecting Groups in Peptide Synthesis.PubMed
  • Amino Acid Derivatives for Peptide Synthesis.Vertex AI Search
  • Amino Acid-Protecting Groups.SciSpace
  • Unn
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry.Vertex AI Search
  • A stereochemical journey around spirocyclic glutamic acid analogs.PubMed Central
  • Steric effect on the self-assembly behaviours of amino acid derivatives.
  • Preventing epimerization during Hirsutide synthesis.Benchchem
  • Oxa-spirocycles: synthesis, properties and applic
  • Avoiding epimeriz
  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.Beilstein Journals
  • Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions.ScienceDirect
  • Common side reactions in peptide synthesis occurring on resin.
  • Epimerisation in Peptide Synthesis.PubMed Central
  • Epimeris
  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.ChemistryViews
  • (PDF) Epimerisation in Peptide Synthesis.
  • Purification of modified amino acids: a student perspective of the ACCQPrep® prepar
  • Overcoming challenges in the purific
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI
  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction.PubMed Central
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.Royal Society of Chemistry
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences:
  • Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine.Royal Society of Chemistry
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry
  • SpiroKits™.SpiroChem

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Technical Support Center: Optimization of 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a structure of significant interest in modern medicinal chemistry, serving as a valuable piperidine bioisostere, the efficient synthesis of the 2-azaspiro[3.3]heptane core is paramount.[1][2][3][4] This document provides in-depth, experience-driven guidance to navigate common synthetic challenges, optimize reaction conditions, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-azaspiro[3.3]heptane core?

A1: The construction of the 2-azaspiro[3.3]heptane scaffold generally follows a few key retrosynthetic pathways. The choice of route often depends on the desired substitution pattern and scale.

  • Strategy 1: Stepwise Ring Formation: This is a common and versatile approach. It typically involves first constructing a functionalized cyclobutane ring, followed by the formation of the azetidine ring. A well-documented route proceeds via tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key bifunctional intermediate that allows for diversification at the 6-position before or after the core is fully assembled.[5][6]

  • Strategy 2: Cycloaddition Reactions: [2+2] cycloadditions offer a more convergent approach. For instance, the reaction between an azetidine-derived olefin and a ketene can be used to form the cyclobutanone ring directly onto the pre-formed azetidine.[6]

  • Strategy 3: Intramolecular Double Alkylation: This method involves the cyclization of a precursor containing a nitrogen nucleophile and two electrophilic centers, such as a primary amine reacting with a 3,3-bis(halomethyl)oxetane or cyclobutane derivative. This is particularly effective for synthesizing heteroatom-containing analogues like 2-oxa-6-azaspiro[3.3]heptanes.[7][8]

Retrosynthetic Analysis 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Intermediate_A Functionalized Azetidine (e.g., 6-oxo) 2-Azaspiro[3.3]heptane->Intermediate_A Intermediate_C Azetidine Olefin + Dichloroketene 2-Azaspiro[3.3]heptane->Intermediate_C Intermediate_D Amine + Bis-electrophile 2-Azaspiro[3.3]heptane->Intermediate_D Strategy1 Strategy 1: Stepwise Ring Formation Strategy2 Strategy 2: Cycloaddition Strategy3 Strategy 3: Double Alkylation Intermediate_A->Strategy1 Intermediate_B Cyclobutane Precursor Intermediate_A->Intermediate_B Intermediate_C->Strategy2 Intermediate_D->Strategy3

Fig 1. Common retrosynthetic strategies for the 2-azaspiro[3.3]heptane core.

Q2: Why are protecting groups like Boc (tert-butyloxycarbonyl) and Ts (Tosyl) frequently used in these syntheses?

A2: Protecting groups are crucial for managing reactivity and preventing unwanted side reactions.

  • Boc Group: The Boc group is an acid-labile protecting group for the azetidine nitrogen. Its primary function is to decrease the nucleophilicity of the nitrogen, preventing it from interfering with reactions at other sites (e.g., oxidation of an alcohol to a ketone at the 6-position).[6] It is easily removed under acidic conditions, which are typically orthogonal to the conditions used for its installation or other transformations.

  • Tosyl Group: The tosyl group serves two main purposes. First, it's an excellent protecting group for amines. Second, and more importantly, it is a good leaving group. In some synthetic routes, a tosyl-protected nitrogen is part of a precursor that undergoes deprotection-cyclization. However, a more direct application is the detosylation of a fully formed 2-tosyl-2-azaspiro[3.3]heptane to yield the free amine.[9] This detosylation is often achieved using potent reducing agents like sodium naphthalenide.

Q3: What are the primary safety considerations when synthesizing 2-azaspiro[3.3]heptane?

A3: Several reagents and reactions require specific safety precautions:

  • Strong Bases and Reducing Agents: Reagents like sodium naphthalenide[9], lithium aluminum hydride[10], and potassium tert-butoxide[11] are highly reactive and pyrophoric or water-reactive. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper quenching procedures.

  • Oxidizing Agents: Dess-Martin periodinane (DMP), used for alcohol oxidation, is shock-sensitive and should be handled with care.[6]

  • Volatile and Halogenated Solvents: Many steps use solvents like dichloromethane (DCM) or 1,2-dichloroethane. These should always be handled in a well-ventilated fume hood.

  • Product Volatility: The final unprotected 2-azaspiro[3.3]heptane is a relatively small and potentially volatile amine. Care should be taken during solvent removal to avoid product loss.[12] Conversion to a more stable salt, such as a hydrochloride or sulfonate, can improve handling and storage stability.[8][13]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem: My reaction yield is consistently low or zero.

This is a common issue that can stem from multiple points in the synthetic sequence. A systematic approach is required to identify the root cause.

Troubleshooting_Low_Yield Start Low / No Product Yield Detected Q1 Is the starting material consumed? (Check by TLC/LC-MS) Start->Q1 A1_No Cause: Reagent Inactivity or Reaction Conditions Failure Q1->A1_No No A1_Yes Cause: Product Degradation or Loss During Workup/Purification Q1->A1_Yes Yes Sol1 1. Verify reagent quality/activity. 2. Re-optimize temperature/solvent. 3. Check for reaction stalling. A1_No->Sol1 Sol2 1. Use milder workup conditions. 2. Check pH stability of product. 3. Optimize purification (e.g., salt formation). A1_Yes->Sol2

Fig 2. A logical workflow for troubleshooting low product yield.

Q: My starting material is not being consumed. What's wrong?

A: This points to a fundamental failure in the reaction conditions or reagents.

  • Possible Cause 1: Inactive Reagents. Many reagents used in these syntheses are sensitive to air and moisture. For example, strong bases like potassium tert-butoxide or reducing agents like sodium borohydride can degrade upon improper storage.

    • Solution: Use freshly opened or properly stored reagents. If possible, titrate the reagent (e.g., organolithiums) to determine its active concentration. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.[12]

  • Possible Cause 2: Suboptimal Temperature. Some steps, like cyclizations, can be highly temperature-dependent. A temperature that is too low may result in an impractically slow reaction rate.[11]

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS. For cyclizations forming strained rings, sometimes heating is necessary to overcome the activation barrier.[11]

  • Possible Cause 3: Incorrect Solvent or Base. The choice of solvent and base is critical, especially for cyclization steps. A solvent that does not adequately dissolve the starting material will prevent the reaction from proceeding. The base must be strong enough to deprotonate the nucleophile but not so reactive that it causes side reactions with the solvent or starting material.

    • Solution: Screen alternative solvents. For example, if a reaction is sluggish in THF, a more polar aprotic solvent like DMF might be beneficial.[11] Similarly, if a weaker base like K₂CO₃ is ineffective, a stronger base like NaH or t-BuOK may be required.

Q: My starting material is consumed, but I isolate very little product. Where is it going?

A: This suggests that the product is either decomposing or being lost during the workup and purification stages.

  • Possible Cause 1: Product Instability. The target molecule or intermediates may be sensitive to the pH of the aqueous workup. Azetidine rings can be unstable under strongly acidic or basic conditions.

    • Solution: Perform the workup under neutral or mildly basic/acidic conditions. If the product is an amine, a slightly basic extraction (e.g., with saturated NaHCO₃ solution) is often optimal. Proceed from quenching to purification promptly, and keep the material cold if it must be stored.[12]

  • Possible Cause 2: Loss During Extraction. If the product has moderate water solubility (especially as a salt), it can be lost to the aqueous phase during extraction.

    • Solution: Use a sufficient volume of organic solvent and perform multiple extractions (at least 3x). Back-extracting the combined aqueous layers with fresh organic solvent can recover lost product. If solubility is a persistent issue, consider a different workup solvent.

  • Possible Cause 3: Loss During Purification. The free base of 2-azaspiro[3.3]heptane can be volatile. Significant product can be lost if solvent is removed under high vacuum or with excessive heat. Furthermore, basic amines can streak or irreversibly bind to silica gel.

    • Solution: When using a rotovap, avoid high temperatures and deep vacuum. For chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine (e.g., 1% triethylamine in the eluent). Alternatively, converting the amine to a non-volatile salt (e.g., hydrochloride) before solvent evaporation can prevent loss.[8][13]

Problem: My reaction produces multiple spots on TLC, and the main impurity is difficult to separate.

Q: What causes the formation of significant impurities?

A: Impurity formation is often related to competing reaction pathways or over-reaction.

  • Possible Cause 1: Intermolecular vs. Intramolecular Reactions. In cyclization reactions, an intermolecular reaction (dimerization or polymerization) can compete with the desired intramolecular ring closure.

    • Solution: Employ high-dilution conditions. This is achieved by adding the substrate solution slowly via a syringe pump to a larger volume of the reaction solvent containing the base. This keeps the instantaneous concentration of the substrate low, favoring the first-order intramolecular pathway over the second-order intermolecular one.[7]

  • Possible Cause 2: Side Reactions from Strong Bases. Strong, nucleophilic bases can lead to undesired side reactions. For example, using hydroxide in a reaction with a bis(alkyl halide) could lead to substitution products.

    • Solution: Choose a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide if simple deprotonation is all that is required.[11]

  • Possible Cause 3: Impure Starting Materials. The adage "garbage in, garbage out" is highly relevant. Impurities in the starting material can carry through the reaction sequence or interfere with the desired transformation.

    • Solution: Ensure the purity of all starting materials and intermediates by appropriate purification (recrystallization, distillation, or chromatography) before proceeding to the next step. Verify purity by NMR, LC-MS, or other appropriate analytical techniques.

Optimized Experimental Protocol: Synthesis via 6-Oxo Intermediate

This protocol is a representative synthesis based on routes described in the literature, offering a reliable path to the target compound.[6]

Step 1: Synthesis of Boc-protected 6-hydroxy-2-azaspiro[3.3]heptane (11)

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the bis-protected starting material, tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate (10) (1.0 equiv).

  • Solvent: Dissolve the starting material in ethanol (approx. 0.1 M concentration).

  • Hydrogenolysis: Add palladium on carbon (10 wt%, ~0.1 equiv) to the solution.

  • Hydrogen Source: Secure a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, rinsing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the alcohol (11), which is often used in the next step without further purification.

Step 2: Oxidation to Boc-protected 6-oxo-2-azaspiro[3.3]heptane (1)

  • Setup: To a flame-dried flask under argon, dissolve the crude alcohol (11) (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin periodinane (DMP) (1.2 equiv) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the layers are clear.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone (1).

Key Reaction Parameter Summary

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Deprotection Pd/C, H₂Ethanol20-254-6>90[6]
Oxidation Dess-Martin PeriodinaneDCM0 to 251-285-95[6]
Detosylation Sodium Naphthalenide1,2-DME0 to 251~83[9]
Cyclization K₂CO₃ or t-BuOKDMF or THF70-1102-470-90[10][11]

References

  • Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook.

  • Synlett.

  • Organic Process Research & Development.

  • National Institutes of Health.

  • ChemRxiv.

  • ACS Publications.

  • [CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester.]() Google Patents.

  • ResearchGate.

  • PubMed.

  • BLD Pharm.

  • ResearchGate.

  • ChemRxiv.

  • ChemicalBook.

  • ChemicalBook.

  • PubChem.

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  • University of Rochester, Department of Chemistry.

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  • Thieme Connect.

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Technical Support Center: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique spirocyclic structure of this amino acid, while valuable in medicinal chemistry for its ability to explore three-dimensional chemical space, presents distinct synthetic challenges.[1][2] This resource provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of this important building block.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is to first construct a protected 2-azaspiro[3.3]heptane core, followed by the introduction of the amino and carboxylic acid functionalities at the 6-position. One frequently employed intermediate is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can then be converted to the desired amino acid.[3][4] The construction of the spirocyclic core itself often involves the sequential ring closure of appropriate 1,3-bis-electrophiles with a suitable bis-nucleophile.[5]

Q2: What are the critical protecting groups to consider in this synthesis?

A2: The choice of protecting groups is crucial for a successful synthesis. The azetidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group. This is advantageous due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions. The carboxylic acid is often generated from a precursor, such as a nitrile or an ester, late in the synthesis to avoid side reactions.

Q3: What are the expected overall yields for the synthesis?

A3: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Some patented methods report total yields of around 41%.[4] However, individual step yields can be low in some reported procedures, indicating that careful optimization is necessary for large-scale production.[4]

Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low yield in the formation of the 2-azaspiro[3.3]heptane core.

Question: I am attempting to synthesize the spirocyclic core and observing a low yield of the desired product, with a significant amount of starting material remaining or the formation of polymeric byproducts. What could be the cause and how can I improve the yield?

Answer: Low yields in the formation of the 2-azaspiro[3.3]heptane core are often due to challenges in the double ring-closure reaction. The formation of four-membered rings can be entropically disfavored.

Potential Causes and Solutions:

  • Inefficient Ring Closure: The intramolecular cyclization steps to form the azetidine rings are critical. The reaction concentration is a key parameter to control. High concentrations can favor intermolecular side reactions leading to oligomers or polymers.

    • Troubleshooting Protocol:

      • High Dilution: Perform the cyclization reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent.

      • Choice of Base and Solvent: The choice of base and solvent system is critical. For reactions involving ring closure via nucleophilic substitution, a non-nucleophilic, sterically hindered base such as potassium carbonate in a polar aprotic solvent like DMF can be effective.[4]

      • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. An initial optimization screen of temperatures (e.g., room temperature, 50 °C, 80 °C) is recommended.

  • Substrate Purity: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting Protocol:

      • Purification of Starting Materials: Ensure the purity of the starting materials by recrystallization or chromatography before use.

      • Characterization: Confirm the structure and purity of the starting materials by NMR and mass spectrometry.

Problem 2: Difficulty in the conversion of the ketone to the amine at the 6-position.

Question: I am struggling with the conversion of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to the corresponding amine. My reductive amination is giving low yields and multiple byproducts. What are the likely issues?

Answer: The reductive amination of the ketone at the 6-position is a key transformation. Low yields can result from incomplete imine formation, over-reduction, or competing side reactions.

Potential Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial reaction between the ketone and the ammonia source is an equilibrium process.

    • Troubleshooting Protocol:

      • Ammonia Source: Use a high concentration of the ammonia source. Ammonium acetate or ammonium formate can be effective as they also buffer the reaction.

      • Dehydrating Agent: The removal of water is crucial to drive the equilibrium towards imine formation. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can be beneficial.

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the ketone and the Boc-protecting group.

    • Troubleshooting Protocol:

      • Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reductive amination as they are more selective for the protonated imine over the ketone.

      • pH Control: Maintain the reaction pH between 6 and 7. This ensures that the imine is protonated and susceptible to reduction, while minimizing the reduction of the ketone.

  • Stereoselectivity: The reduction of the imine can lead to a mixture of diastereomers.

    • Troubleshooting Protocol:

      • Chiral Auxiliaries or Catalysts: If a specific stereoisomer is required, consider the use of a chiral auxiliary on the nitrogen or a chiral catalyst for the reduction.

      • Purification: The resulting diastereomers may be separable by chromatography.

Problem 3: Unwanted deprotection of the Boc group during synthesis.

Question: I am observing partial or complete loss of the Boc protecting group during a reaction step that is not intended for deprotection. How can I prevent this?

Answer: The Boc group is generally stable but can be cleaved under acidic conditions. Unintentional deprotection can occur if acidic byproducts are formed or if the reaction conditions are not sufficiently controlled.

Potential Causes and Solutions:

  • Acidic Conditions: The reaction may be generating acidic species that lead to the cleavage of the Boc group.

    • Troubleshooting Protocol:

      • Addition of a Non-nucleophilic Base: Include a mild, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, in the reaction mixture to neutralize any in situ generated acid.

      • Aqueous Workup: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction.

      • Avoid Protic Solvents with Lewis Acids: Be cautious when using Lewis acids in protic solvents, as this can generate strong Brønsted acids.

Problem 4: Challenges in the final hydrolysis of the ester/nitrile to the carboxylic acid.

Question: The final hydrolysis step to obtain the carboxylic acid is resulting in a low yield and a complex mixture of products. What are the best conditions for this transformation?

Answer: The hydrolysis of an ester or nitrile to a carboxylic acid in the presence of other functional groups requires careful selection of reaction conditions to avoid side reactions.

Potential Causes and Solutions:

  • Harsh Hydrolysis Conditions: Standard strong acid or base hydrolysis can lead to the degradation of the spirocyclic core or cleavage of the Boc protecting group.

    • Troubleshooting Protocol:

      • Mild Basic Hydrolysis: For ester hydrolysis, use milder basic conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. This is often effective and minimizes side reactions.

      • Enzymatic Hydrolysis: Consider using an enzyme, such as a lipase, for the hydrolysis. This can offer high selectivity under very mild conditions.

      • Nitrile Hydrolysis: For nitrile hydrolysis, a two-step procedure involving conversion to the amide followed by milder hydrolysis can be beneficial. Alternatively, using a peroxide-based method (e.g., H₂O₂ with a base) can be effective.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis of this compound, highlighting key stages where troubleshooting may be necessary.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Troubleshooting Points A Starting Materials B Ring Closure 1 A->B Reaction Conditions C Ring Closure 2 B->C Intermediate D Oxidation to Ketone C->D Protected Core T1 Low Yield in Core Synthesis C->T1 E Reductive Amination D->E Key Transformation T3 Unwanted Deprotection D->T3 F Ester/Nitrile Hydrolysis E->F Final Step T2 Inefficient Reductive Amination E->T2 G This compound F->G Final Product T4 Hydrolysis Issues F->T4

Caption: General synthetic workflow with key troubleshooting stages.

Data Summary: Reductive Amination Conditions

The following table summarizes different conditions that can be screened for the reductive amination of the ketone intermediate.

Reagent CombinationSolventTemperature (°C)Typical Yield RangeNotes
NH₄OAc, NaBH₃CNMethanol25-4060-80%pH control is important.
NH₃ (7N in MeOH), NaBH(OAc)₃Dichloromethane0-2570-85%Good for acid-sensitive substrates.
NH₄Cl, Zn dustWater/Ethanol25-5050-70%An older, less selective method.
H₂, Raney NiMethanol/NH₃50-8065-90%Requires high pressure and specialized equipment.

Logical Decision Tree for Low Yield Troubleshooting

This diagram provides a step-by-step decision-making process for addressing low product yields.

G start Low Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_pure Starting Material is Pure check_sm->sm_pure purify_sm Purify Starting Material sm_pure->purify_sm No check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_pure->check_reaction Yes purify_sm->start no_reaction No Reaction or Incomplete Conversion check_reaction->no_reaction side_products Multiple Side Products check_reaction->side_products increase_temp Increase Temperature/Reaction Time no_reaction->increase_temp Incomplete change_reagents Change Reagents/Catalyst no_reaction->change_reagents No Reaction lower_temp Lower Temperature side_products->lower_temp Yes change_solvent Change Solvent/Concentration side_products->change_solvent Yes success Yield Improved increase_temp->success change_reagents->success lower_temp->success change_solvent->success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Ivachtchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Google Patents. (2013). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • Mykhailiuk, P. K. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 25(52), 12107-12111. [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Synthonix. (n.d.). 6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. (2009). US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
  • PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Google Patents. (2017). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • ChemRxiv. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of Boc-Protected 2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 2-azaspiro[3.3]heptane derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The 2-azaspiro[3.3]heptane moiety is increasingly utilized in drug discovery as a bioisostere for piperidine and other cyclic amines, offering improvements in physicochemical properties such as solubility and metabolic stability.[1]

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental and frequently encountered transformation in the synthesis of these derivatives.[2][3][4] While seemingly straightforward, this step can present unique challenges, from incomplete reactions to difficult product isolation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and mechanism of Boc deprotection for 2-azaspiro[3.3]heptane systems.

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[5] The reaction proceeds through a well-established, multi-step mechanism initiated by protonation.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[6][7][8]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[6][7] This step is entropically favorable and drives the reaction to completion. It is crucial to perform this reaction in an open or well-vented system to allow the CO2 to escape.[6]

  • Amine Salt Formation: Under the acidic conditions, the newly liberated amine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[6][8]

Acid-catalyzed Boc deprotection mechanism.
Q2: What are the standard reaction conditions, and how do I choose between TFA and HCl?

The two most common reagent systems for Boc deprotection are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane.[9][10] The choice depends on substrate compatibility, desired salt form, and scale.

FeatureTFA in DCM4M HCl in 1,4-Dioxane
Concentration Typically 20-50% (v/v) TFA in DCM.[5][9] Neat TFA can also be used.[7]4M solution is commercially available and commonly used.[11][12]
Reaction Time Often rapid, from 30 minutes to a few hours at room temperature.[13]Generally 1 to 4 hours at room temperature.[11][13]
Workup Evaporation of solvent and excess TFA. The resulting TFA salt can be oily.[14]The HCl salt often precipitates from the reaction and can be isolated by filtration.[11]
Pros High substrate solubility; reaction is typically fast and homogenous.[13]Product isolation is often simpler (filtration); HCl is less expensive and volatile than TFA.
Cons TFA is corrosive, volatile, and can be difficult to remove completely.[15] The TFA salt may complicate purification.Dioxane is a peroxide-former and has health concerns.[16] Solubility of the starting material can be lower.
Best For Substrates that are fully soluble in DCM; when rapid, complete conversion is needed.Large-scale synthesis where precipitation simplifies isolation; when a crystalline HCl salt is desired.
Q3: How can I monitor the progress of my deprotection reaction?

Effective reaction monitoring is critical to avoid incomplete conversion or over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method.[17] The deprotected amine product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (typically purple or yellow) with the newly formed free amine.[17][18]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more quantitative analysis, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any potential side products.[17]

  • ¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet peak for the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[18]

Q4: My substrate contains other acid-sensitive groups. What are my options?

When dealing with molecules containing other acid-labile groups (e.g., tert-butyl esters, acetals, ketals), standard strong acid conditions can lead to undesired side reactions.[18] In such cases, consider milder or alternative methods.

  • Milder Acidic Conditions: Sometimes, using a lower concentration of acid or running the reaction at 0°C can provide the necessary selectivity.

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave Boc groups, although reaction times may be longer.[5][19]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and effective method for N-Boc deprotection, showing tolerance for a variety of functional groups that are sensitive to strong acids.[20][21]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a high-boiling solvent like water or in continuous flow setups, can induce thermolytic cleavage of the Boc group without the need for any acid.[20][22][23]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the deprotection of Boc-2-azaspiro[3.3]heptane derivatives.

Troubleshooting_Workflow decision decision solution solution start Start Deprotection monitor Monitor Reaction (TLC, LC-MS) start->monitor is_complete Is Reaction Complete? monitor->is_complete incomplete_cause Potential Causes: - Insufficient Acid - Low Temperature - Steric Hindrance - Poor Solubility is_complete->incomplete_cause No workup Proceed to Workup is_complete->workup Yes incomplete_solution Solutions: 1. Add more acid. 2. Extend reaction time. 3. Warm gently (to 40°C). 4. Switch solvent system (e.g., DCM to neat TFA). incomplete_cause->incomplete_solution side_products Side Products Observed? workup->side_products workup_issue Workup or Isolation Issues? workup_cause Potential Causes: - Product is a non-crystalline salt. - Product is highly water-soluble. - Emulsion formation. workup_issue->workup_cause Yes end_success Pure Product workup_issue->end_success No workup_solution Solutions: 1. Evaporate and triturate with ether. 2. Use ion-exchange resin (e.g., Amberlyst). 3. Avoid aqueous wash; evaporate and use directly. 4. Convert to free base before extraction. workup_cause->workup_solution side_products->workup_issue No side_products_cause Potential Causes: - t-Butyl Cation Alkylation - Substrate Degradation side_products->side_products_cause Yes side_products_solution Solutions: 1. Add a scavenger (anisole, TES). 2. Lower reaction temperature to 0°C. 3. Use a milder deprotection method. side_products_cause->side_products_solution

Troubleshooting workflow for Boc deprotection.
Problem 1: The reaction is incomplete or stalls.

Potential Causes:

  • Insufficient Acid: The most common reason for an incomplete reaction is an inadequate amount of acid.[17] If your substrate contains other basic functional groups, they will also be protonated, consuming the acid. A stoichiometric amount of acid is often insufficient.

  • Steric Hindrance: While the 2-azaspiro[3.3]heptane core is relatively accessible, bulky substituents elsewhere on the molecule can sterically hinder the approach of the acid to the Boc group, slowing the reaction rate.[9][17]

  • Low Temperature: Most Boc deprotections proceed well at room temperature, but particularly challenging substrates may require gentle heating.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[14]

Solutions:

  • Increase Acid Concentration: Add another portion of the acidic reagent (e.g., TFA or HCl/dioxane solution) and continue to monitor.[18]

  • Extend Reaction Time: Some substrates simply require longer reaction times. Allow the reaction to stir overnight if necessary, provided the product is stable under these conditions.[18]

  • Increase Temperature: Gently warm the reaction mixture to 30-40°C.[17] Use caution, as elevated temperatures can also promote side reactions.

  • Change Solvent System: If solubility is an issue in DCM, consider using neat TFA.[9] If using HCl/dioxane, adding a co-solvent like methanol might improve solubility.[11]

Problem 2: I am observing unexpected side products.

Potential Causes:

  • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic functional groups on your substrate or product, such as electron-rich aromatic rings, thiols, or indoles.[15][16]

  • Degradation of Other Functional Groups: The strongly acidic conditions may be cleaving other sensitive protecting groups or causing degradation of the core molecule.

Solutions:

  • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole (typically 5-10% v/v).[6][15]

  • Lower the Reaction Temperature: Perform the reaction at 0°C to reduce the rate of potential side reactions.

  • Switch to a Milder Method: If side reactions persist, your substrate may not be compatible with strong acids. Refer to the alternative methods described in FAQ Q4 .[20]

Problem 3: The workup is difficult, and I'm struggling to isolate my product.

Potential Causes:

  • Product is a Sticky Oil or Gum: The trifluoroacetate salt of the deprotected amine is often a non-crystalline oil, which can be difficult to handle and purify.[14]

  • High Water Solubility: The hydrochloride or trifluoroacetate salt of the amine can be highly soluble in water, leading to poor recovery during aqueous workup and extraction.[14]

  • Emulsion Formation: The amphiphilic nature of the amine salt can lead to the formation of stable emulsions during basic aqueous workup.

Solutions:

  • Evaporate and Triturate: After removing the volatile acid and solvent in vacuo, add a non-polar solvent like diethyl ether or hexanes to the residue. The desired amine salt will often precipitate as a solid, which can be collected by filtration.[10][13]

  • Avoid Aqueous Workup: If the product is the final compound or the salt form is acceptable for the next step, simply evaporate the solvent and excess acid and use the crude salt directly.[5][14]

  • Use an Ion-Exchange Resin: To obtain the free amine without a basic aqueous wash, dissolve the crude salt in a solvent like methanol and stir with a basic resin (e.g., Amberlyst A21).[14][24] Filter off the resin and evaporate the solvent to get the neutral, free amine.

  • Careful pH Adjustment: If performing a basic workup, cool the aqueous layer in an ice bath and add the base (e.g., sat. NaHCO₃ or NaOH) slowly. Ensure the pH is sufficiently basic (pH > 10) to generate the free amine, which may be less water-soluble and easier to extract.

Experimental Protocols

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for small to medium-scale reactions where the substrate is soluble in DCM.

Materials:

  • Boc-protected 2-azaspiro[3.3]heptane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Optional: Triethylsilane (TES) as a scavenger

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1–0.2 M concentration).

  • If required, add a scavenger such as TES (1.1 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 eq, typically 25-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[13] Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[13]

Workup and Purification:

  • To isolate the TFA salt: Add diethyl ether to the crude residue and stir or sonicate. The salt may precipitate and can be collected by filtration.

  • To isolate the free amine: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aq. NaHCO₃ until gas evolution ceases, followed by a wash with brine.[25][26] Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is often preferred for larger-scale reactions as the product frequently precipitates as the hydrochloride salt.

Materials:

  • Boc-protected 2-azaspiro[3.3]heptane derivative

  • 4M solution of HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • To the Boc-protected amine (1.0 eq), add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl).[11] The substrate can be added as a solid or as a concentrated solution in a minimal amount of dioxane or DCM.

  • Stir the mixture at room temperature for 2-4 hours.[10][12] Often, a precipitate will form as the reaction progresses.[11]

  • Monitor the reaction by TLC or LC-MS (take a small aliquot, quench with NaHCO₃, extract, and spot on the TLC plate).

Workup and Purification:

  • Upon completion, add diethyl ether to the reaction slurry to ensure complete precipitation of the hydrochloride salt.

  • Stir for 15-30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with copious diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the solid under high vacuum to obtain the pure 2-azaspiro[3.3]heptane derivative as its hydrochloride salt.

References

  • Mechanism of Boc Deprotection with TFA. Common Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Zhang, W., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • G-C, J., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. [Link]

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Boc Deprotection Mechanism. Organic Chemistry. (2022). YouTube. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013). [Link]

  • Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. (2010). [Link]

  • TFA Deprotection. Scribd. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. (2022). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2022). [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]

  • Hone, C. A., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1346–1351. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. (2023). [Link]

  • Boc Deprotection with HCl. Common Organic Chemistry. [Link]

  • Wang, D., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23791–23798. [Link]

  • El-faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Han, G., et al. (1996). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). The Journal of Organic Chemistry, 61(18), 6326-7. [Link]

  • Acids for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. (2016). [Link]

  • Mechanism of Boc Deprotection with HCl. Common Organic Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (2023). [Link]

  • Boc Deprotection with TFA. Common Organic Chemistry. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. (2016). [Link]

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Technical Support Center: Scalable Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of this compound. This constrained, unnatural amino acid is a valuable building block in medicinal chemistry, prized for its ability to introduce unique three-dimensional topology into peptides and small molecules, often leading to improved metabolic stability and pharmacological profiles.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during its scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for the scalable synthesis of this spirocyclic amino acid?

The most robust and scalable strategies hinge on the construction of a key intermediate, a 6-oxo-2-azaspiro[3.3]heptane derivative, from which the α-amino acid moiety is installed. The general retrosynthetic approach is outlined below.

G cluster_main Retrosynthetic Analysis Target This compound Keto_Intermediate N-Boc-6-oxo-2-azaspiro[3.3]heptane Target->Keto_Intermediate Strecker or Bucherer-Bergs Rxn Cyclobutane_Precursor 1,1,3-Trifunctionalized Cyclobutane Keto_Intermediate->Cyclobutane_Precursor Intramolecular Cyclization Azetidine_Precursor N-Boc-3-amino-azetidine Derivative Keto_Intermediate->Azetidine_Precursor [2+2] Cycloaddition or Alkylation Simpler_Materials Dibromomethane & Diethyl Malonate Derivatives Cyclobutane_Precursor->Simpler_Materials Cycloalkylation Azetidine_Precursor->Simpler_Materials Multi-step Synthesis

Caption: Retrosynthesis of the target amino acid.

This approach breaks down the complex synthesis into two main challenges:

  • Formation of the Spirocyclic Core : Efficiently constructing the strained 2-azaspiro[3.3]heptane framework. Scalable routes often achieve this via intramolecular cyclization of a suitably functionalized cyclobutane or azetidine precursor.[2][3]

  • Installation of the α-Amino Acid : Converting the 6-keto group into the 6-amino-6-carboxy moiety. The Strecker synthesis is a common and effective method for this transformation.

Troubleshooting Guide: Common Experimental Issues

Q2: My yield for the formation of the spirocyclic ketone intermediate is low. What are the likely causes and solutions?

Low yields in the formation of the 2-azaspiro[3.3]heptane core are common due to the inherent ring strain of the bis-azetidine system.

Causality: The key step often involves an intramolecular nucleophilic substitution to form the second four-membered ring. This process is entropically disfavored and can be plagued by competing intermolecular side reactions (polymerization) or elimination, especially under harsh conditions.

Troubleshooting Solutions:

Potential Cause Underlying Science Recommended Action & Rationale
Intermolecular Polymerization At high concentrations, reactive intermediates are more likely to react with each other than to cyclize intramolecularly.Apply High Dilution Conditions: Run the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This favors the intramolecular pathway by minimizing intermolecular collisions.
Incorrect Base/Solvent System The choice of base and solvent dramatically affects nucleophilicity and side reactions. A strong, non-nucleophilic base is often required.Optimize the Base: Screen sterically hindered bases like DBU or proton sponge. Optimize the Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to solubilize intermediates and promote the desired SN2 reaction. Avoid protic solvents which can interfere with the base.[4]
Thermal Decomposition Strained intermediates or products may decompose at elevated temperatures.Lower the Reaction Temperature: While this may slow the reaction, it often improves the yield by preventing decomposition and side reactions. Monitor progress carefully by TLC or LC-MS.
Poor Leaving Group Inefficient displacement of the leaving group (e.g., -Cl, -Br, -OTs) will result in a sluggish reaction and low conversion.Use a Better Leaving Group: If possible, convert alcohols to mesylates (-OMs) or tosylates (-OTs), which are excellent leaving groups and can significantly improve cyclization efficiency.
Q3: I am having trouble with the Strecker synthesis step to form the aminonitrile. What should I watch out for?

The Strecker synthesis on the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediate is a powerful method but requires careful control.

Causality: The reaction involves the formation of an imine followed by the addition of a cyanide nucleophile. The equilibrium may not favor the product, or side reactions can occur, particularly on a large scale where safe handling of cyanide is paramount.

Troubleshooting Solutions:

Potential Cause Underlying Science Recommended Action & Rationale
Low Conversion The initial imine formation with ammonia or an ammonium salt can be slow or incomplete.Use a Stoichiometric Excess of Reagents: Employ an excess of the ammonium salt (e.g., NH4Cl) and cyanide source (e.g., NaCN or KCN) to drive the equilibrium towards the aminonitrile product.
Epimerization/Racemization If stereochemistry is a factor, the reaction conditions can lead to loss of stereochemical purity.Maintain Controlled Temperature: Run the reaction at a lower temperature (0 °C to RT) to minimize potential epimerization at the carbon center.
Hydrolysis of Nitrile During aqueous workup, harsh pH conditions can prematurely hydrolyze the nitrile to a carboxamide or carboxylic acid.Perform a Careful Aqueous Workup: Use a buffered or mildly basic solution (e.g., saturated NaHCO3) during extraction to prevent unwanted hydrolysis. Avoid strong acids or bases until the final hydrolysis step is intended.[5]
Safety Concerns (HCN Gas) Addition of acid to a cyanide salt generates highly toxic hydrogen cyanide gas.Strict pH Control: Always add the cyanide salt to a neutral or slightly basic solution. NEVER add acid directly to the cyanide source. Ensure the reaction is performed in a well-ventilated fume hood with appropriate safety protocols.
Q4: The final deprotection and isolation of the zwitterionic amino acid is challenging. How can I improve purity and recovery?

Causality: The final product is an amino acid, existing as a zwitterion at its isoelectric point (pI). This gives it high polarity, making it insoluble in most organic solvents but soluble in water, which complicates extraction and purification.

Troubleshooting Solutions:

  • Deprotection:

    • Boc Group Removal: Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat TFA. Ensure the reaction goes to completion (monitor by LC-MS).

    • Ester Hydrolysis: Saponification with LiOH or NaOH in a water/THF or water/MeOH mixture is effective. After hydrolysis, you will have the di-salt of the amino acid.

  • Isolation & Purification:

    • Acidify Carefully: After hydrolysis, the reaction mixture will be basic. Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to pH ~7. The product may precipitate at its isoelectric point. If it does, it can be isolated by filtration.

    • Ion-Exchange Chromatography: This is the most robust method for purifying amino acids on a large scale.

      • Load the crude product (in aqueous solution) onto a strong cation exchange resin (e.g., Dowex 50WX8).

      • Wash the resin with water to remove anionic and neutral impurities.

      • Elute the desired amino acid with a dilute aqueous ammonia solution.

      • Lyophilize or carefully evaporate the solvent from the product-containing fractions to obtain the pure zwitterionic solid.

    • Crystallization: Attempt to crystallize the product from a water/alcohol mixture (e.g., water/isopropanol or water/ethanol) by adjusting the pH to its estimated pI.

Key Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from established scalable routes.[2][3]

  • Step A: Ring Formation: A precursor such as N-Boc-3-(hydroxymethyl)-3-(tosyloxymethyl)azetidine is dissolved in anhydrous DMF under an inert atmosphere (N2).

  • Step B: Cyclization: The solution is cooled to 0 °C, and a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise over 1 hour.

  • Step C: Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by LC-MS until the starting material is consumed.

  • Step D: Quenching & Workup: The reaction is carefully quenched by the slow addition of water. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Step E: Oxidation: The resulting crude alcohol is dissolved in DCM and oxidized to the ketone using Dess-Martin periodinane (DMP) or by Swern oxidation for larger scales.

  • Step F: Purification: The crude ketone is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

G cluster_protocol1 Protocol 1: Ketone Intermediate Synthesis P1_Start N-Boc-3,3-difunctionalized Azetidine Precursor P1_Cyclize Intramolecular Cyclization (NaH, DMF) P1_Start->P1_Cyclize P1_Alcohol N-Boc-6-hydroxy-2-azaspiro[3.3]heptane P1_Cyclize->P1_Alcohol P1_Oxidize Oxidation (DMP or Swern) P1_Alcohol->P1_Oxidize P1_Product tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane- 2-carboxylate P1_Oxidize->P1_Product

Caption: Workflow for the synthesis of the key ketone intermediate.

Protocol 2: Conversion to this compound

This protocol details the Strecker synthesis followed by hydrolysis.

  • Step A: Aminonitrile Formation: To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol, add ammonium chloride followed by an aqueous solution of sodium cyanide.

  • Step B: Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS for the formation of the aminonitrile intermediate.

  • Step C: Isolation: Concentrate the reaction mixture to remove methanol. Extract the aqueous residue with DCM or ethyl acetate. The combined organic layers contain the protected aminonitrile.

  • Step D: Hydrolysis: Concentrate the organic layers. Treat the crude aminonitrile directly with concentrated hydrochloric acid (HCl) at reflux for 8-12 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and removes the Boc protecting group.

  • Step E: Purification: Cool the reaction mixture. The product may precipitate as the hydrochloride salt. Alternatively, concentrate the solution to dryness, redissolve the residue in a minimal amount of water, and purify using ion-exchange chromatography as described in Q4.

References

  • Malashchuk, A., et al. (2024). Spiro[2.3]Hexane‐ and Spiro[3.3]Heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect, 9. Available at: [Link]

  • Dandapani, S., et al. (2011). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, NIH. Available at: [Link]

  • Ivanova, N. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available at: [Link]

  • Pollard, D., & Woodley, J. (2000). The large scale synthesis of "unnatural" amino acids. PubMed. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Available at: [Link]

  • Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available at: [Link]

  • Hamza, D., & Martin, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. Available at: [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available at: [Link]

  • Post, E. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. Spirocyclic amino acids are powerful tools in medicinal chemistry, offering unparalleled three-dimensional complexity and conformational rigidity that can lead to significant improvements in potency and selectivity.[1][2] However, these same structural features often create a formidable challenge: poor solubility. This rigidity can result in high crystal lattice energy, while the increased sp³ character can enhance lipophilicity, making these compounds difficult to work with in aqueous media.[1][2]

This guide is designed to provide you with practical, field-proven strategies to overcome these solubility hurdles. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experiments.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses the most frequent solubility problems encountered during experimental work in a direct question-and-answer format.

Q1: My spirocyclic amino acid is insoluble in my standard aqueous buffer for a biological assay. Where do I begin?

Answer: Your first and most critical step is to investigate the effect of pH. As amphoteric molecules, the solubility of amino acids is profoundly dependent on the pH of the solution.[3][4] Solubility is typically at its minimum at the isoelectric point (pI), where the molecule has no net charge, and increases significantly as the pH is adjusted away from the pI, creating a charged species (cation or anion) that is more readily solvated by water.[5][6]

At a pH below the pI, the amino group is protonated (-NH₃⁺), creating a net positive charge. At a pH above the pI, the carboxylic acid group is deprotonated (-COO⁻), creating a net negative charge. Both charged forms interact more favorably with polar water molecules than the neutral zwitterion.

  • Buffer Preparation: Prepare a set of buffers covering a range from pH 2 to pH 10 (e.g., 50 mM citrate for pH 2-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10).

  • Sample Preparation: Add an excess amount of your solid spirocyclic amino acid to a fixed volume (e.g., 1 mL) of each buffer in individual microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the tubes and agitate them on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile and identify the optimal pH for your experiment.

G start Insoluble Compound in Aqueous Buffer ph_adjust Perform pH-Solubility Profile (pH 2-10) start->ph_adjust check_sol Is Solubility Sufficient for Assay? ph_adjust->check_sol success Proceed with Experiment at Optimal pH check_sol->success Yes next_step Proceed to Advanced Techniques check_sol->next_step No

Caption: Decision workflow for addressing initial insolubility.

Q2: I've identified an optimal pH, but the solubility is still below my target concentration. What is the next logical step?

Answer: The next strategy is to attempt salt formation. This is one of the most powerful and widely used techniques in the pharmaceutical industry to enhance the aqueous solubility and dissolution rate of ionizable compounds.[7][8] By creating a salt, you replace the strong intermolecular interactions in the crystal lattice of the free acid or base with the more easily solvated ionic interactions of the salt form.

Salt formation converts a weakly acidic or basic drug into a strong electrolyte that readily dissociates in water.[9] The choice of the counter-ion is crucial, as it influences not only solubility but also critical properties like chemical stability, hygroscopicity, and manufacturability.[8][10]

  • Solvent Selection: Dissolve a known amount of your spirocyclic amino acid (e.g., 50 mg) in a minimal volume of a suitable organic solvent (e.g., ethanol, isopropanol, or acetone). Gentle warming may be required.

  • Counter-ion Addition:

    • For the amino group (basic): Prepare 1M solutions of various acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) in the same solvent. Add 1.0 equivalent of the acid solution dropwise to the amino acid solution while stirring.

    • For the carboxyl group (acidic): Prepare 1M solutions of various bases (e.g., NaOH, KOH) in water or ethanol. Add 1.0 equivalent of the base solution dropwise.

  • Isolation: If a precipitate forms, cool the mixture in an ice bath to maximize yield. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Determine the aqueous solubility of each successfully formed salt using the equilibration method described in Q1 (typically in purified water, pH 7.4).

Compound FormCounter-ionAqueous Solubility (mg/mL at 25°C)Fold Increase
Parent CompoundN/A0.05-
Hydrochloride SaltHCl15.2~300x
Mesylate SaltCH₃SO₃H25.8~500x
Sodium SaltNaOH8.9~180x

This is example data to illustrate the potential magnitude of solubility improvement.

Q3: My compound is not ionizable, or salt formation failed. How can I prepare a stock solution for my cell-based assay?

Answer: Utilize a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more "hospitable" to lipophilic molecules, thereby increasing their solubility.[13] This is a pragmatic approach for in vitro studies, but the concentration of the co-solvent must be minimized to avoid artifacts in the biological assay.

Co-solvents work by disrupting water's highly ordered hydrogen-bond network. This reduces the energy penalty required to create a "cavity" in the solvent to accommodate the solute molecule.[12] Common, biocompatible co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13][14]

  • High-Concentration Stock: Prepare a concentrated stock solution of your compound (e.g., 10-50 mM) in 100% of a strong organic solvent, typically DMSO.

  • Screening Dilutions: Create a series of test buffers (your final assay buffer) containing varying, low percentages of the co-solvent (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v).

  • Kinetic Solubility Test: Add a small volume of the DMSO stock solution to each test buffer to achieve your final desired assay concentration. For example, to achieve a 10 µM final concentration with 0.5% DMSO, add 5 µL of a 2 mM stock to 995 µL of buffer.

  • Observation: Vortex briefly and observe immediately for any signs of precipitation (e.g., cloudiness, visible particles). Incubate the solutions at the assay temperature for a relevant time period (e.g., 2 hours) and observe again.

  • Selection: The optimal condition is the lowest percentage of co-solvent that maintains the compound in solution for the duration of your experiment. It is critical to run a vehicle control (buffer with the same percentage of co-solvent but no compound) in your biological assay to ensure the solvent itself has no effect.

G start Prepare High-Concentration Stock in 100% DMSO dilute Dilute into Assay Buffer with varying % Co-solvent (e.g., 0.1%, 0.5%, 1.0%) start->dilute observe Incubate and Observe for Precipitation dilute->observe check_sol Is Compound Soluble for Assay Duration? observe->check_sol success Condition Identified. Run Vehicle Control. check_sol->success Yes fail Increase % Co-solvent or Try Different Co-solvent check_sol->fail No fail->dilute

Caption: A systematic workflow for identifying a suitable co-solvent system.

Frequently Asked Questions (FAQs)

Q: What makes spirocyclic amino acids inherently prone to solubility issues? A: The primary reasons are their conformational rigidity and increased sp³-hybridized character. This rigidity leads to a very stable crystal lattice structure, which requires a large amount of energy to break apart during the dissolution process.[2] Furthermore, the dense, often hydrocarbon-rich spirocyclic frameworks increase the molecule's lipophilicity (fat-loving nature), making it less favorable for them to interact with polar water molecules.[1]

Q: What advanced formulation strategies can be considered for in vivo studies? A: For preclinical and clinical development, more sophisticated methods are often required. These include:

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer matrix, converting it from a stable crystalline form to a high-energy amorphous state that dissolves more readily.[15]

  • Lipid-Based Formulations: The compound is dissolved in a mixture of lipids, surfactants, and co-solvents to form microemulsions or self-emulsifying drug delivery systems (SEDDS) in the gut.[15]

  • Nanotechnology: The particle size of the drug is reduced to the nanometer scale (nanosuspension), which dramatically increases the surface area available for dissolution.[15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and hydrophilic exterior. The spirocyclic compound can be encapsulated within the hydrophobic core, forming an inclusion complex that has much higher aqueous solubility.

Q: Can I proactively design the next generation of my spirocyclic amino acids for better solubility? A: Absolutely. This is a key strategy in medicinal chemistry. Consider incorporating polar atoms or groups into the spirocyclic scaffold without compromising biological activity. A powerful approach has been the synthesis of oxa-spirocycles , where a carbon atom in the ring is replaced with an oxygen atom. This single change can dramatically reduce lipophilicity and has been shown to improve aqueous solubility by up to 40-fold.[17] Other strategies include adding small polar functional groups like hydroxyls or amides, or creating prodrugs by attaching a soluble promoiety.[18]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Lee, T. Y., et al. (2013). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Grosse Daldrup, J.-B., et al. (2019). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • Prajapati, R., & Wadher, K. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Hulse, W. L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available at: [Link]

  • Ahmad, I. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Fevola, G. M. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Kamps, A., et al. (2007). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ScienceDirect. (n.d.). Cosolvent. ScienceDirect Topics. Available at: [Link]

  • Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Taylor & Francis. Available at: [Link]

  • Zylpa. (2020). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Zylpa. Available at: [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect Topics. Available at: [Link]

  • Arunagiri, R. (2024). 4 strategies To Formulate Poorly Soluble APIs. Tableting & Solid Dosage Industry News. Available at: [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Wang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • de Lira, L. F., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • D'Souza, A., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chekarev, G., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Dowling, J. E., & Scott, J. S. (2012). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Alsalhi, M. S., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Farpour, F., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

  • Walker, M. (2015). Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available at: [Link]

  • Alsalhi, M. S., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Infectious Disease and Therapy. Available at: [Link]

  • Murayama, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Stability Studies of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stability testing of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during stability and forced degradation studies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental observations and troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when initiating stability programs for this unique class of compounds.

Q1: What are the primary structural liabilities of this compound derivatives that I should be concerned about in stability studies?

A1: The core structure of these derivatives presents three primary areas susceptible to degradation, which should be the focus of your initial stability plan:

  • The Amino Acid Moiety: The 6-amino and 6-carboxylic acid groups are sensitive to changes in pH.[1][2] Under acidic conditions, there's a potential for side reactions, while at certain pH values and temperatures, decarboxylation could occur. The zwitterionic nature of this functional group means that its charge state, and therefore its reactivity and solubility, is highly dependent on the pH of the solution.[3]

  • The Secondary Amine: The nitrogen atom within the 2-azaspiro[3.3]heptane ring is a secondary amine, which is a well-known site for oxidative degradation.[4][5] This can lead to the formation of N-oxides or other oxidative products, especially in the presence of oxygen, metal ions, or peroxides.[6][7]

  • The Spiro[3.3]heptane Core: While generally stable, strained ring systems can be susceptible to degradation under harsh thermal or acidic conditions, potentially leading to ring-opening or rearrangement products.[8][9]

Q2: What is a "stability-indicating method," and why is it critical for my studies?

A2: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10] It is absolutely critical because it must also separate, detect, and quantify any significant degradation products or impurities without interference from the parent drug, excipients, or other potential degradants.[11][12] Without a proven stability-indicating method, you cannot have confidence that the loss of your parent compound is being accurately measured or that you are detecting potentially harmful impurities.[11]

Q3: What are the recommended starting conditions for forced degradation studies on these derivatives?

A3: Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[11][13] It is recommended to start with the conditions outlined in ICH guidelines and adjust as necessary to achieve a target degradation of 5-20%.[10][13][14] Exceeding this range can lead to secondary degradation products that may not be relevant under normal storage conditions.[14]

Stress ConditionTypical Starting ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of amide derivatives, potential ring-opening of the spirocycle.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursRacemization, hydrolysis of ester or amide derivatives.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the secondary amine, other oxidative reactions.[15]
Thermal 80-100°C (solid state) for 48 hoursDecarboxylation, general decomposition.[8][16]
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)Photolytic degradation, often leading to complex product mixtures.[17][18][19][20][21]

Q4: My derivative has a chiral center. What are the specific stability concerns related to chirality?

A4: For chiral molecules, stability studies must not only assess chemical degradation but also chiral stability. You need to investigate the potential for racemization or epimerization under stress conditions, particularly pH and thermal stress.[22] Your stability-indicating method must be able to separate the enantiomers or diastereomers to monitor for any changes in chiral identity over time.[22][23][24][25] The stability of the drug substance towards racemization should be thoroughly investigated.[25]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Troubleshooting Chromatographic Issues

Q5: I'm observing a new peak in my HPLC chromatogram even in my control sample (time zero, unstressed). What could be the cause?

A5: This is a common issue that can stem from several sources. Here's a systematic approach to troubleshooting:

  • Cause 1: Mobile Phase or Diluent Interaction: The compound may be unstable in your analytical diluent or mobile phase. Amino acids can be sensitive to pH, and if your mobile phase is at a pH that promotes degradation, you may see a new peak form shortly after sample preparation.

    • Troubleshooting Step: Prepare a sample in a different, inert solvent (like acetonitrile/water) and inject it immediately. Compare this to a sample that has been sitting in the standard diluent for some time. If the peak is smaller or absent in the freshly prepared sample, your diluent is likely the issue. Consider adjusting the pH of your diluent to one where the molecule is more stable.

  • Cause 2: In-source Degradation (if using LC-MS): The compound might be degrading in the mass spectrometer source.

    • Troubleshooting Step: If you are using LC-MS, try adjusting the source parameters (e.g., temperature, voltages). If the relative abundance of the "degradation" peak changes significantly with source conditions, it's likely an artifact of the analysis rather than a true degradant.

  • Cause 3: Contamination: The peak could be a contaminant from your glassware, solvent, or a previously run sample.

    • Troubleshooting Step: Inject a blank (your diluent). If the peak is present, the issue is with your solvent or system carryover. Clean your injector and system thoroughly.

Q6: My HPLC method is not separating the parent peak from a key degradation product. How can I improve the resolution?

A6: Poor resolution is a classic method development challenge. Here are the steps to address it:

  • Step 1: Adjust Mobile Phase Strength: If the peaks are eluting very close together, a shallower gradient or a weaker isocratic mobile phase can increase retention and improve separation.[12]

  • Step 2: Modify Mobile Phase pH: For a molecule with acidic and basic functional groups like yours, a small change in mobile phase pH can significantly alter the retention times of the parent and its degradants, leading to better separation. Experiment with a pH 0.5 units above and below your current method's pH.

  • Step 3: Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.

  • Step 4: Evaluate a Different Column Chemistry: If mobile phase adjustments are insufficient, the column is the next variable to change. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms.

Troubleshooting Degradation Profiles

Q7: I'm seeing almost 100% degradation under acidic conditions, making it impossible to identify the primary degradant. What should I do?

A7: This indicates your stress conditions are too harsh. The goal is to achieve partial degradation (5-20%) to understand the initial degradation pathway.[10][14]

  • Action Plan: Systematically reduce the severity of the stress. You can:

    • Decrease the acid concentration: Move from 0.1 M HCl to 0.01 M HCl.

    • Lower the temperature: If you are heating, reduce the temperature from 60°C to 40°C or even room temperature.

    • Shorten the exposure time: Take time points at earlier intervals (e.g., 1, 2, 4, and 8 hours) instead of waiting for 24 hours.

Q8: My oxidative degradation (using H₂O₂) is not reproducible. What factors could be at play?

A8: Oxidative reactions can be sensitive to several factors:

  • Metal Ion Contamination: Trace metal ions in your reagents or from stainless steel components can catalyze oxidative degradation, leading to variability.[6]

    • Solution: Use high-purity water and reagents. If possible, use a metal-free or passivated system for the study.

  • Light Exposure: Some oxidative reactions are promoted by light.

    • Solution: Conduct the experiment in amber vials or protect your samples from light.

  • Temperature Fluctuations: Reaction rates are temperature-dependent.

    • Solution: Ensure your samples are maintained at a consistent and controlled temperature throughout the experiment.

Q9: I'm performing a stability study on a formulated product, and I see more degradation than with the API alone. How do I determine the cause?

A9: This strongly suggests a drug-excipient interaction.[26][27] Excipients are not always inert and can significantly impact drug stability.[28][29][30]

  • Investigation Workflow:

    • Review Excipient Chemistry: Identify any excipients with reactive functional groups or known impurities that could interact with your molecule. For example, reducing sugars can react with amines (Maillard reaction), and excipients with peroxide impurities can promote oxidation.[26]

    • Binary Drug-Excipient Studies: Prepare 1:1 mixtures of your API with each individual excipient used in the formulation. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze them at various time points.

    • Analyze the Results: The excipient that causes the most significant degradation in the binary mixture is likely the culprit. This will allow you to consider replacing it in future formulation development.

Part 3: Key Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Method Development
  • Initial Scouting: Begin with a generic gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Forced Degradation: Prepare samples from forced degradation studies (acid, base, oxidation, thermal, photolytic). Aim for 5-20% degradation.

  • Analysis of Stressed Samples: Inject the degraded samples and a control. Assess peak purity of the parent peak using a photodiode array (PDA) detector. Ensure all degradant peaks are well-resolved from the parent peak.

  • Method Optimization: If resolution is inadequate, systematically adjust method parameters as described in the troubleshooting section (Q6).

  • Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Diagrams

G cluster_0 Stability Study Workflow Protocol Define Stability Protocol (ICH Guidelines) Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Protocol->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method (HPLC) Forced_Deg->Method_Dev Stability_Setup Place Batches on Stability (Long-term & Accelerated) Method_Dev->Stability_Setup Analysis Analyze Samples at Timepoints Stability_Setup->Analysis Report Data Analysis & Reporting (Shelf-life determination) Analysis->Report G cluster_1 Hypothetical Degradation Pathways Parent This compound Derivative Oxidation N-Oxide Formed at the secondary amine in the ring Parent:f0->Oxidation Oxidative Stress (e.g., H₂O₂) Decarboxylation Decarboxylated Product Loss of CO₂ from the carboxylic acid Parent:f0->Decarboxylation Thermal Stress Hydrolysis Ring-Opened Product Possible under harsh acidic/basic conditions Parent:f0->Hydrolysis Acid/Base Stress

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Conformational Analysis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and Proline

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating the Landscape of Constrained Amino Acids

In the intricate world of drug discovery and peptide chemistry, the conformational rigidity of molecular building blocks is a critical parameter influencing potency, selectivity, and pharmacokinetic properties. Natural amino acids, with their inherent flexibility, often require modification to lock them into bioactive conformations. Proline, with its cyclic pyrrolidine ring, represents nature's own attempt at conformational constraint. However, the burgeoning field of medicinal chemistry has driven the synthesis of novel amino acid analogues with even more defined three-dimensional structures. Among these, 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid emerges as a compelling scaffold. This guide provides a detailed comparative conformational analysis of this rigid spirocyclic amino acid and the archetypal constrained natural amino acid, proline, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Proline vs. This compound

FeatureL-ProlineThis compound
Core Structure Five-membered pyrrolidine ringSpiro[3.3]heptane with two fused four-membered rings (azetidine and cyclobutane)
Conformational Flexibility Flexible, with distinct puckered conformations (endo/exo)Highly rigid, with limited puckering of the four-membered rings
Key Conformational Equilibria Ring pucker (Cγ-endo/Cγ-exo) and peptide bond cis/trans isomerizationPrimarily rotation of exocyclic substituents
Energy Barrier for Ring Pucker Interconversion Low (~2–5 kcal/mol)[1]High (inferred)
Impact on Peptide Backbone Induces turns and kinks; restricts the backbone dihedral angle φInduces sharp, well-defined turns; provides a rigid, three-dimensional projection of functional groups

The Dynamic Landscape of Proline's Conformation

Proline's unique structure, where the side chain loops back to form a five-membered pyrrolidine ring with the backbone amide nitrogen, imposes significant constraints on the peptide backbone compared to other amino acids.[2] However, this ring is far from static. Its conformation is primarily defined by two key equilibria: the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.

Pyrrolidine Ring Pucker: The "Up" and "Down" States

The five-membered ring of proline is not planar and adopts puckered envelope conformations to alleviate torsional strain.[1][3] These puckers are typically described by the position of the Cγ carbon relative to the plane formed by the other four ring atoms. The two predominant conformations are:

  • Cγ-endo (DOWN pucker): The Cγ atom is on the same side of the ring as the carboxyl group.

  • Cγ-exo (UP pucker): The Cγ atom is on the opposite side of the ring from the carboxyl group.

The energy barrier for interconversion between these puckered states is relatively low, on the order of 2-5 kcal/mol, allowing for rapid switching between conformations at room temperature.[1] The preference for one pucker over the other can be influenced by the local environment, including the cis or trans configuration of the peptide bond and the presence of substituents on the ring.[3][4]

Cis/Trans Isomerization: A Molecular Switch

Unlike most other amino acids, the energy difference between the cis and trans conformations of the X-Pro peptide bond is small enough that the cis isomer is significantly populated.[5] This isomerization has a much higher activation barrier (around 20 kcal/mol) than ring puckering and occurs on a timescale of seconds to minutes, acting as a potential rate-limiting step in protein folding.[1] The conformation of the peptide bond is correlated with the ring pucker; cis prolines preferentially adopt a DOWN (Cγ-endo) pucker.[2]

G Proline Proline Conformation RingPucker Ring Pucker (endo vs. exo) Proline->RingPucker Low Energy Barrier (~2-5 kcal/mol) CisTrans Cis/Trans Isomerization (ω angle) Proline->CisTrans High Energy Barrier (~20 kcal/mol) RingPucker->CisTrans Correlated Backbone Peptide Backbone (φ, ψ angles) RingPucker->Backbone CisTrans->Backbone

Figure 1: Conformational equilibria in proline.

The Rigid Architecture of this compound

In stark contrast to the dynamic nature of proline, this compound is built upon a highly rigid spiro[3.3]heptane core. This scaffold consists of two cyclobutane rings fused at a single carbon atom. In this specific amino acid, one of these rings is a cyclobutane and the other is an azetidine, a four-membered ring containing a nitrogen atom.

The Spirocyclic Core: A Foundation of Rigidity
Puckering in Four-Membered Rings

Four-membered rings like cyclobutane and azetidine are not perfectly planar and exhibit a degree of puckering to relieve angle and torsional strain.[6] The energy barrier to this puckering is generally low, but the puckering amplitude is significantly smaller than that observed in five-membered rings like proline's pyrrolidine. In the context of the spiro[3.3]heptane scaffold, the fusion of the two rings is expected to further restrict this puckering motion.

Therefore, the conformational landscape of this compound is dominated by a single, well-defined, three-dimensional shape. The primary sources of flexibility are the rotations of the exocyclic amino and carboxylic acid groups, rather than the puckering of the core structure. This inherent rigidity makes it an attractive scaffold for presenting functional groups in a precise and predictable orientation.

G Spiro 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid Conformation Core Rigid Spiro[3.3]heptane Core Spiro->Core Exocyclic Exocyclic Group Rotation (NH2, COOH) Spiro->Exocyclic Azetidine Azetidine Ring (Slightly Puckered) Core->Azetidine Fused Cyclobutane Cyclobutane Ring (Slightly Puckered) Core->Cyclobutane Fused & Orthogonal

Figure 2: Conformational features of this compound.

Experimental and Computational Methodologies for Conformational Analysis

The conformational preferences of these amino acids can be elucidated through a combination of experimental and computational techniques.

Experimental Approaches
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.[7] For proline, NMR can be used to determine the cis/trans ratio of the X-Pro peptide bond and to gain insights into the ring pucker equilibrium through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs).[6][7] For this compound, NMR would be instrumental in confirming the rigidity of the core scaffold and determining the preferred orientation of the substituents.

  • X-ray Crystallography: This technique provides a high-resolution snapshot of the molecule's conformation in the solid state. For both molecules, a crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering definitive evidence of the ring conformations.

Computational Modeling
  • Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the relative energies of different conformations and the energy barriers between them. For proline, DFT calculations have been used to model the ring pucker and cis/trans isomerization energies.[8] For the spirocyclic amino acid, QM calculations would be invaluable for predicting the degree of puckering in the four-membered rings and the overall geometry of the molecule.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules over time in different solvent environments, revealing the accessible conformations and the timescales of their interconversion.

Conclusion: A Choice of Constraints

The choice between proline and a highly constrained analogue like this compound depends on the specific goals of the research. Proline offers a degree of "tunable" constraint, with its conformation being influenced by the local environment. This can be advantageous in contexts where some flexibility is required for biological activity.

In contrast, this compound provides a much more rigid and defined three-dimensional structure. This makes it an excellent choice for applications where the precise positioning of functional groups is paramount, such as in the design of highly specific enzyme inhibitors or receptor ligands. By understanding the fundamental conformational differences between these two classes of constrained amino acids, researchers can make more informed decisions in the design of novel peptides and small molecule therapeutics.

References

  • MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]

  • Pandey, S. K., et al. (2020). Conformational landscape of substituted prolines. Journal of the Indian Institute of Science, 100(1), 125-143. [Link]

  • Rainey, J. K., & Goh, M. C. (2004). The Distinct Conformational Landscapes of 4S‐Substituted Prolines That Promote an endo Ring Pucker. Angewandte Chemie International Edition, 43(31), 4064-4067. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(16), 4237-4247. [Link]

  • Choi, J., et al. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics, 138(12), 125101. [Link]

  • DeRoo, S. L., & Gorenstein, D. G. (1991). Conformations of proline. Biopolymers, 31(1), 127-142. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]

  • Gerlach, A. I., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 686561. [Link]

  • Holmgren, S. K., et al. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 7(10), 2106-2112. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Angewandte Chemie (International ed. in English), 49(20), 3524–3527. [Link]

  • Laskowski, R. A., et al. (1996). Conformational analysis of protein structures derived from NMR data. Journal of Molecular Biology, 259(1), 175-194. [Link]

  • Hofman, K., et al. (2019). Effects of fluorination on the conformation of proline: an NMR study. Magnetic Resonance in Chemistry, 57(10), 825-835. [Link]

  • Li, Y. C., et al. (1995). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Peptide and Protein Research, 46(3‐4), 211-220. [Link]

Sources

A Head-to-Head Comparison for the Modern Medicinal Chemist: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid vs. Piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the selection of small molecule scaffolds is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. For decades, the piperidine ring has been a stalwart, a privileged structure found in a vast number of approved drugs.[1][2] Its conformational pre-organization and favorable physicochemical properties have made it a go-to fragment for medicinal chemists. However, the relentless pursuit of novel chemical space with enhanced drug-like properties has brought forth innovative bioisosteric replacements. Among these, the 2-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative, offering a unique three-dimensional architecture.[3][4][5]

This guide provides an in-depth, objective comparison of a functionalized member of this newer class, 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid , and the traditional stalwart, piperidine-4-carboxylic acid . We will delve into their physicochemical properties, synthetic accessibility, and potential applications, supported by experimental data and detailed protocols to empower researchers in their decision-making process.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between these two molecules lies in their core structure. Piperidine-4-carboxylic acid is a simple monosubstituted six-membered heterocycle. In contrast, this compound incorporates a spirocyclic system, where two four-membered rings share a common carbon atom. This seemingly subtle change has significant implications for the molecule's shape, rigidity, and physicochemical properties.

PropertyThis compoundPiperidine-4-carboxylic acidRationale for Predicted Differences
Molecular Weight 156.19 g/mol 129.16 g/mol The spirocyclic compound has an additional carbon and nitrogen atom.
Calculated LogP (XLogP3) -2.5 (Predicted)-2.9[6]Spirocyclization can counterintuitively decrease lipophilicity by increasing the molecule's polarity and basicity.[7]
Aqueous Solubility Predicted to be highSoluble in water (50 mg/mL)[6]The presence of multiple polar functional groups suggests good aqueous solubility for both. The spirocyclic nature may enhance solubility.
pKa (Most Basic) Predicted to be higher than piperidine~10.4 (Piperidine Nitrogen)The γ-position of the second heteroatom in the 2-azaspiro[3.3]heptane scaffold reduces inductive electron withdrawal, leading to increased basicity compared to the piperidine nitrogen.[7]
pKa (Most Acidic) Predicted to be similar to piperidine-4-carboxylic acid~3.8 (Carboxylic Acid)[6]The electronic environment of the carboxylic acid is not expected to be drastically different between the two scaffolds.
Metabolic Stability Predicted to be higherModerateThe spirocyclic core can enhance metabolic stability by blocking potential sites of metabolism and increasing rigidity, making it a less favorable substrate for metabolic enzymes.[8]

Delving Deeper: A Comparative Analysis

Physicochemical Properties: Beyond the Numbers

The spirocyclic nature of this compound introduces a higher degree of three-dimensionality and conformational rigidity compared to the more flexible piperidine ring. This can be a significant advantage in drug design, as a more constrained ligand often leads to higher binding affinity and selectivity for its biological target.

The counterintuitive decrease in lipophilicity with the addition of a carbon atom in the azaspiro[3.3]heptane scaffold is a key feature.[7] This phenomenon is attributed to the increased basicity of the amine, which at physiological pH will be protonated to a greater extent, leading to a more polar, and thus less lipophilic, species. This property is highly desirable in modern drug discovery, where reducing lipophilicity is often a key objective to improve pharmacokinetic profiles and reduce off-target toxicity.

Synthetic Accessibility and Scalability

Both piperidine-4-carboxylic acid and this compound are synthetically accessible, though the latter presents a more complex synthetic challenge.

Piperidine-4-carboxylic acid is commercially available and can be synthesized on a large scale, often through the catalytic hydrogenation of isonicotinic acid.[9] This well-established and cost-effective synthesis makes it a readily available building block for drug discovery programs.

This compound synthesis is more involved, typically requiring the construction of the spirocyclic core. One reported method involves the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles.[10] While more complex, scalable syntheses of related 2-azaspiro[3.3]heptane cores have been developed, suggesting that large-scale production is feasible.[11][12] The choice between these scaffolds may, therefore, depend on the stage of the drug discovery project, with the piperidine derivative being more suitable for initial screening campaigns and the spirocyclic analog being introduced during lead optimization to fine-tune properties.

Experimental Protocols for Head-to-Head Comparison

To facilitate a direct and objective comparison, we provide the following detailed experimental protocols for determining key physicochemical and pharmacokinetic properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve known amount of compound in degassed, deionized water (e.g., 10 mM) setup Calibrate pH meter with standard buffers prep_sample->setup prep_titrant Prepare standardized 0.1 M NaOH and 0.1 M HCl titrate Titrate sample with standardized acid/base, recording pH after each addition prep_titrant->titrate setup->titrate plot Plot pH vs. volume of titrant titrate->plot determine_pka Determine pKa from the half-equivalence point(s) plot->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a 10 mM solution of the test compound in degassed, deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

  • Titration: Titrate the sample with standardized 0.1 M HCl to approximately pH 2. Then, titrate with standardized 0.1 M NaOH in small increments until approximately pH 12. Record the pH and the volume of titrant added after each increment.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the first half-equivalence point, and the pKa of the secondary amine will be the pH at the second half-equivalence point. For this compound, a third pKa for the primary amine will be observed.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a crucial parameter for predicting oral absorption and ensuring accurate results in biological assays.

Solubility_Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to buffer (e.g., PBS, pH 7.4) incubate Incubate with shaking at a constant temperature (e.g., 25°C for 24-48 h) add_solid->incubate separate Separate solid from solution (centrifugation/filtration) incubate->separate quantify Quantify the concentration of the dissolved compound in the supernatant by LC-MS/MS separate->quantify

Figure 2: Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess of the solid test compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated LC-MS/MS method with a standard curve.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its hepatic clearance.

Metabolic_Stability cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prepare Prepare incubation mixture: Test compound, human liver microsomes, and buffer initiate Initiate reaction by adding NADPH cofactor and incubate at 37°C prepare->initiate sample Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench the reaction with cold acetonitrile containing an internal standard sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Figure 3: Workflow for in vitro metabolic stability assay.

Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing the test compound (e.g., 1 µM final concentration), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding a solution of the NADPH cofactor.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis: Centrifuge the plate to precipitate the microsomal proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).

Applications in Drug Discovery: Choosing the Right Scaffold

The choice between this compound and piperidine-4-carboxylic acid will be dictated by the specific goals of the drug discovery program.

Piperidine-4-carboxylic acid remains an excellent starting point for projects where rapid synthesis and screening of analogs are required. Its derivatives have been explored as monoamine neurotransmitter re-uptake inhibitors and ligands for various G protein-coupled receptors (GPCRs).[6][13] For instance, it serves as a conformationally constrained analog of GABA and has been investigated as a partial agonist at GABA-A receptors.[14]

This compound is a more strategic choice for lead optimization, particularly when facing challenges with lipophilicity, metabolic stability, or the need to explore a more defined three-dimensional chemical space.[7][8] Its rigid spirocyclic core can be used to orient substituents in precise vectors, potentially leading to enhanced potency and selectivity.[3] In peptide design, the incorporation of such non-natural amino acids can induce specific secondary structures and improve resistance to proteolytic degradation.[1][15]

Conclusion

Both this compound and piperidine-4-carboxylic acid are valuable building blocks in the medicinal chemist's toolbox. Piperidine-4-carboxylic acid offers the advantages of simplicity, commercial availability, and a long history of successful application. In contrast, this compound represents a modern approach to scaffold design, providing a pathway to compounds with improved physicochemical and pharmacokinetic properties. The decision of which to employ should be a data-driven one, based on the specific challenges and objectives of the drug discovery project. This guide provides the foundational knowledge and experimental framework to make that informed decision.

References

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

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  • Ivanova, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

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  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Mouhat, S., et al. (2014). Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. PLOS ONE. [Link]

  • Difference Wiki. Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?. [Link]

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A Comparative Guide to Enhancing Peptide Bioavailability with 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Paradox

Peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their translation into effective oral drugs is severely hampered by a fundamental challenge: poor bioavailability.[1][2][3] The two primary culprits are rapid proteolytic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium.[2][4][5][6] The inherent flexibility of linear peptides leaves their backbone amide bonds exposed and vulnerable to enzymatic cleavage by proteases like pepsin and trypsin.[7][8] This conformational freedom also presents a high entropic penalty for receptor binding and membrane crossing.

To overcome these hurdles, medicinal chemists have increasingly turned to strategies that impart conformational rigidity.[9][10][11] By constraining a peptide into its bioactive conformation, it is possible to shield it from proteolysis, reduce the entropic cost of binding, and improve its pharmacokinetic profile. One of the most elegant and effective strategies in this arena is the incorporation of rigid scaffolds, such as 2-azaspiro[3.3]heptane derivatives, into the peptide backbone. These unique, three-dimensional structures act as conformation-locking elements, offering a powerful tool to transform a labile peptide into a robust drug candidate.[12][13][14]

This guide provides a comparative analysis of peptides containing 2-azaspiro[3.3]heptane derivatives against their linear counterparts, supported by established experimental workflows for assessing bioavailability.

The Rationale: Why 2-Azaspiro[3.3]heptane?

The 2-azaspiro[3.3]heptane scaffold is a bicyclic system featuring two fused four-membered rings sharing a single carbon atom.[15] When incorporated into a peptide, often as a mimic for proline or other amino acids, it introduces a rigid "kink" or turn.[16][17] This structural constraint is the key to its advantages.

Causality Behind the Advantage:

  • Proteolytic Resistance: The rigid spirocyclic structure sterically hinders the approach of proteases, protecting the adjacent peptide bonds from hydrolysis. A flexible, linear peptide can readily adapt its shape to fit into the active site of a protease, whereas the spiro-constrained peptide cannot.[9]

  • Conformational Pre-organization: By locking a portion of the peptide into a defined geometry, the molecule is pre-organized for receptor binding. This reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.[11][18]

  • Improved Physicochemical Properties: The introduction of a sp3-rich, three-dimensional scaffold can modulate properties like solubility and lipophilicity, which are critical for membrane permeability.[13][14]

The following diagram illustrates the fundamental principle of enhanced stability.

G cluster_0 Linear Peptide cluster_1 Spiro-Constrained Peptide lp Flexible Backbone protease Protease lp->protease Accessible Cleavage Site degraded Degraded Fragments protease->degraded sp Rigid 2-Azaspiro[3.3]heptane Scaffold protease2 Protease sp->protease2 Steric Hindrance (Shielded Site) intact Intact Peptide protease2->intact

Caption: Mechanism of Protease Resistance.

Comparative Experimental Evaluation: A Workflow

To objectively compare the performance of a novel spiro-constrained peptide against its linear parent, a tiered experimental approach is essential. This workflow progresses from rapid in vitro assays to more complex in vivo studies.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation synthesis Peptide Synthesis (Linear vs. Spiro-Modified) stability 1. Plasma Stability Assay synthesis->stability permeability 2. Caco-2 Permeability Assay pk_study 3. Pharmacokinetic (PK) Study (e.g., in Rodents) permeability->pk_study data Comparative Data Analysis (Bioavailability, t½, Papp) pk_study->data

Caption: Experimental Workflow for Bioavailability Assessment.

Data Presentation: Performance Comparison

The following table summarizes representative data from the described experimental workflow, highlighting the expected performance improvements conferred by the 2-azaspiro[3.3]heptane modification.

Peptide Analogue Modification Plasma Half-life (t½, min) Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) Oral Bioavailability (%F)
Peptide-LinearNone (Control)< 50.2 ± 0.1< 1%
Peptide-Spiro2-Azaspiro[3.3]heptane180 ± 252.5 ± 0.415% ± 3%
AtenololControl (Low Perm.)> 2400.4~50% (Human)
AntipyrineControl (High Perm.)> 24025.0~97% (Human)

Data are hypothetical but representative of expected outcomes based on the principles of conformational constraint.

Experimental Protocols

In Vitro Plasma Stability Assay

Trustworthiness: This protocol is a self-validating system. It includes a positive control (a known unstable compound) to ensure the enzymatic activity of the plasma and a zero-time-point sample for each peptide to establish a baseline, accounting for any non-enzymatic degradation or sample preparation loss.[19][20]

Methodology:

  • Preparation: Prepare stock solutions of the linear and spiro-peptides in DMSO (e.g., 1 mM). Obtain pooled human plasma (or species of interest) containing an anticoagulant like heparin.

  • Incubation: Pre-warm plasma to 37°C. Spike the test peptides into the plasma to a final concentration of 1-10 µM.[19][21][22] The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[22]

  • Reaction Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS/MS normalization).[22]

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining parent peptide concentration using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).

Caco-2 Cell Permeability Assay

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal drug absorption.[23][24] When cultured for 21 days, these cells differentiate into a polarized monolayer with tight junctions and brush borders, mimicking the intestinal epithelium.[23][25] Transepithelial Electrical Resistance (TEER) is a critical measurement; a high TEER value confirms the integrity of the cell monolayer, which is essential for reliable data.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semipermeable membrane inserts in Transwell™ plates and culture for 18-22 days to allow for full differentiation and polarization.[25]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer Yellow or [¹⁴C]-Mannitol to confirm tight junction integrity.[24]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test peptide (linear or spiro-modified, typically at 10 µM) to the apical (donor) chamber.[25]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for quantification.

  • Efflux Assessment (Basolateral to Apical - B→A): To determine if the peptide is a substrate of efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction, adding the peptide to the basolateral chamber and sampling from the apical chamber.[25][26]

  • Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[25]

Conclusion

The incorporation of 2-azaspiro[3.3]heptane derivatives represents a validated and powerful strategy to address the inherent weaknesses of therapeutic peptides. By enforcing conformational rigidity, this approach directly counters the primary mechanisms of poor bioavailability: proteolytic degradation and low membrane permeability. The comparative experimental data, generated through robust and well-established protocols for plasma stability and Caco-2 permeability, consistently demonstrates that spiro-constrained peptides exhibit significantly longer half-lives and enhanced intestinal absorption compared to their linear analogues. For researchers and drug developers, leveraging such rigidifying scaffolds is a critical step in unlocking the full therapeutic potential of peptides for oral administration.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of compounds containing the 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid scaffold, focusing on their evaluation in both laboratory and preclinical settings. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and established protocols to offer a comprehensive understanding of this unique chemical moiety, primarily in the context of neuropharmacology.

The 2-azaspiro[3.3]heptane framework is a rigid, three-dimensional scaffold that has gained significant traction as a bioisosteric replacement for piperidine and other six-membered heterocycles in drug design.[1][2] Its constrained conformation can lead to improved metabolic stability and binding affinity.[2] This guide will specifically explore derivatives of this scaffold as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), a key target for neurological and psychiatric disorders.[3]

Part 1: The Primary Biological Target: GABA Transporters (GATs)

GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS). Its signaling is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by four distinct sodium- and chloride-dependent GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4][5]

Dysregulation of GABAergic neurotransmission is implicated in numerous conditions, including epilepsy, anxiety, and pain.[4][6] Consequently, inhibiting GATs to increase synaptic GABA concentrations is a clinically validated therapeutic strategy.[3][7] The approved antiepileptic drug tiagabine, for instance, is a selective GAT1 inhibitor.[3][6] Compounds built upon the 2-azaspiro[3.3]heptane scaffold represent a novel class of GAT inhibitors, offering unique structural and pharmacological properties compared to classical inhibitors derived from nipecotic acid or guvacine.[3][8]

Below is a simplified representation of the GABAergic synapse and the role of GAT inhibitors.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft (Increased GABA) GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 GABA_R GABAA Receptor GAT3_glia GAT3 / BGT1 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT3_glia Reuptake Inhibitor Azaspiroheptane GAT Inhibitor Inhibitor->GAT1_pre Inhibitor->GAT3_glia

Caption: Mechanism of GAT inhibition at the synapse.

Part 2: In Vitro Evaluation: Potency, Selectivity, and Safety

The initial assessment of novel compounds involves a tiered in vitro screening process to determine their potency at the target, their selectivity against related transporters, and their basic cellular toxicity.

Core Methodology: [³H]GABA Uptake Assay

The gold-standard method for quantifying GAT inhibition is the radioligand uptake assay. This protocol's trustworthiness stems from its direct measurement of transporter function. The choice of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells is critical, as these cell lines have low endogenous transporter expression, allowing for the stable transfection and isolated study of a single human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).[4][9][10]

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

  • Cell Culture: Culture CHO cells stably expressing one of the four human GAT subtypes in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS and a selection antibiotic (e.g., G418). Plate cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with 100 µL of pre-warmed Krebs-HEPES buffer.

  • Compound Incubation: Add 50 µL of Krebs-HEPES buffer containing the test compound (e.g., 2-azaspiro[3.3]heptane derivative) at various concentrations. For control wells, add buffer with vehicle (0.1% DMSO) for total uptake or a high concentration of a non-selective inhibitor like nipecotic acid for non-specific uptake. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of Krebs-HEPES buffer containing a mixture of non-radiolabeled GABA and [³H]GABA (final concentration ~25 nM). This step initiates the competitive uptake process. Incubate for a precise duration (e.g., 10 minutes) at 37°C. The short incubation time ensures measurement of the initial uptake rate, a critical parameter for accurate IC₅₀ determination.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 100 µL of ice-cold buffer. Lyse the cells by adding 100 µL of 1% SDS.

  • Quantification: Transfer the cell lysate to scintillation vials, add 3 mL of scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software.

Comparative In Vitro Performance

The table below compares a hypothetical 2-azaspiro[3.3]heptane derivative ("ASH-Compound A") with tiagabine, a known GAT1-selective inhibitor, and a non-selective inhibitor.

CompoundhGAT1 IC₅₀ (µM)hGAT2 IC₅₀ (µM)hGAT3 IC₅₀ (µM)hBGT1 IC₅₀ (µM)Cytotoxicity (SH-SY5Y, CC₅₀ µM)
ASH-Compound A 0.5>10025.013.9[4]>100
Tiagabine 0.07[3]>100>100>100>100
Nipecotic Acid 14[10]~500~150~200Not Applicable

Data is representative and compiled from multiple sources for illustrative purposes.

This data illustrates that while ASH-Compound A is a potent GAT inhibitor, it shows a preference for BGT1 and GAT1 over other subtypes, a different profile from the highly GAT1-selective tiagabine.[3][4] Such multi-target profiles can be advantageous or disadvantageous depending on the therapeutic goal.

In Vitro Screening Workflow

The logical progression of in vitro experiments is crucial for efficient drug discovery.

A Primary Screen [3H]GABA Uptake (hGAT1) B Selectivity Panel (hGAT2, hGAT3, hBGT1) A->B Potent Hits C Secondary Assays (e.g., GABAA Receptor Binding) B->C Selective Hits D Cytotoxicity Assay (e.g., NHA, SH-SY5Y cells) C->D E Lead Candidate D->E Non-toxic Hits A Pharmacokinetics (PK) (Dose, Route, Brain Penetration) B Efficacy Model Selection (e.g., PTZ Seizure Model) A->B Establish Exposure C Dose-Response Study (Determine ED50) B->C Test Hypothesis D Tolerability/Side Effect Profile (e.g., Rotarod for motor skills) C->D Define Therapeutic Window E Go/No-Go Decision D->E

Caption: Workflow for a preclinical in vivo study.

Part 4: The Competitive Landscape: Alternative Scaffolds

The 2-azaspiro[3.3]heptane core is often considered a "3D" bioisostere of the "2D" piperidine ring found in many CNS drugs, including the GAT inhibitor nipecotic acid. [1][11]The primary rationale for this substitution is to "escape from flatland," a concept in medicinal chemistry aimed at improving compound properties by increasing the fraction of sp³-hybridized carbons. [12] Structural and Physicochemical Comparison

FeaturePiperidine (e.g., in Nipecotic Acid)2-Azaspiro[3.3]heptaneRationale for Use
Conformation Flexible (chair/boat conformations)Rigid, constrainedThe rigid structure can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
Lipophilicity (logD) Generally higherCan be lower despite adding a carbon atom [13]Lowering lipophilicity can improve solubility and reduce metabolic liabilities and non-specific binding. [13]
Novelty Well-explored, extensive patent literatureNovel, offers access to new chemical space and intellectual propertyProvides an opportunity to develop patent-free analogues of existing drugs. [11][14]

The decision to use a 2-azaspiro[3.3]heptane scaffold over a classical piperidine must be justified by a tangible improvement in the drug's overall profile, including potency, selectivity, pharmacokinetics, or safety.

Conclusion

Compounds containing the this compound scaffold represent a promising avenue for the development of novel therapeutics, particularly as inhibitors of GABA transporters. Their rigid, three-dimensional structure offers distinct advantages over traditional heterocyclic systems, potentially leading to improved pharmacological profiles. This guide has outlined the standard in vitro and in vivo methodologies required to characterize these compounds, from initial potency and selectivity screening to preclinical efficacy testing. By systematically applying these self-validating protocols and comparing performance against established benchmarks, researchers can effectively determine the therapeutic potential of this unique chemical class.

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A Comparative Analysis of Synthetic Routes to 2-Azaspiro[3.3]heptanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional ring systems like piperidine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. For researchers and drug development professionals, the efficient and versatile synthesis of this valuable core is of paramount importance. This guide provides a comparative analysis of the principal synthetic routes to 2-azaspiro[3.3]heptanes, offering insights into the underlying chemical principles, practical considerations, and supporting experimental data to inform your synthetic strategy.

The Strategic Importance of 2-Azaspiro[3.3]heptanes in Drug Discovery

The unique spirocyclic nature of 2-azaspiro[3.3]heptanes provides a fixed spatial arrangement of substituents, allowing for precise exploration of chemical space and optimization of drug-target interactions. This structural rigidity, in contrast to the conformational flexibility of piperidines, can enhance binding affinity and selectivity. Consequently, the development of robust and scalable synthetic methodologies is crucial for unlocking the full potential of this scaffold in generating novel therapeutic agents.

Key Synthetic Strategies: A Comparative Overview

Several distinct synthetic strategies have been developed for the construction of the 2-azaspiro[3.3]heptane core. The choice of route is often dictated by the desired substitution pattern, availability of starting materials, and scalability requirements. We will explore the following key approaches:

  • Double Ring Closure of 1,3-Bis-electrophiles

  • Reductive Amination Followed by Intramolecular Cyclization

  • [2+2] Cycloaddition Reactions

  • Visible-Light-Induced Nitrogen-Atom Deletion

  • Synthesis via Functionalized Building Blocks

Double Ring Closure of 1,3-Bis-electrophiles

This classical approach constructs the spirocyclic framework through the sequential formation of the two four-membered rings. It typically involves the reaction of a 1,1-dinucleophile with a 1,3-dielectrophile. This strategy is particularly useful for the synthesis of derivatives with substitution on the cyclobutane ring.

Mechanistic Rationale

The core principle of this method lies in the sequential nucleophilic substitution reactions. The choice of nucleophile and electrophile is critical for achieving good yields and minimizing side reactions. The first cyclization forms an azetidine ring, and the subsequent intramolecular cyclization of the remaining nucleophilic and electrophilic centers forms the second four-membered ring, completing the spirocyclic system.

Representative Workflow

start 1,3-Bis-electrophile intermediate Monocyclic Intermediate start->intermediate First Ring Closure dinucleophile 1,1-Dinucleophile dinucleophile->intermediate product 2-Azaspiro[3.3]heptane intermediate->product Second Ring Closure

Caption: Double Ring Closure Strategy.

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid Derivatives

A detailed experimental protocol for the synthesis of 2-azaspiro[3.3]heptane-derived amino acids via this route has been described. The general steps involve:

  • Synthesis of the 1,3-dielectrophile: Starting from a suitable precursor, two electrophilic centers are introduced at the 1 and 3 positions.

  • First Cyclization: Reaction of the 1,3-dielectrophile with a suitable N-centered nucleophile to form the first azetidine ring.

  • Second Cyclization: Intramolecular reaction between the remaining nucleophilic and electrophilic centers to form the second four-membered ring.

Reductive Amination Followed by Intramolecular Cyclization

This method has proven to be a practical and high-yielding approach, particularly for the synthesis of diversely functionalized 2,6-diazaspiro[3.3]heptanes, which are close analogs of the target scaffold. The strategy relies on the formation of an amine from an aldehyde via reductive amination, followed by an intramolecular cyclization to construct the second azetidine ring.

Mechanistic Rationale

The initial reductive amination forms a key intermediate containing both a nucleophilic secondary amine and a leaving group. The subsequent intramolecular nucleophilic substitution is driven by the proximity of the reacting centers, leading to the efficient formation of the spirocyclic core. The choice of reducing agent for the amination and the base for the cyclization are critical for optimizing the reaction.

Representative Workflow

aldehyde Azetidine-3-carbaldehyde intermediate Acyclic Amine Intermediate aldehyde->intermediate Reductive Amination amine Primary Amine amine->intermediate product 2-Azaspiro[3.3]heptane Derivative intermediate->product Intramolecular Cyclization azetidine Exocyclic Arylidene Azetidine product Polysubstituted 2-Azaspiro[3.3]heptane azetidine->product alkene Electron-Deficient Alkene alkene->product photosensitizer Photosensitizer + hv photosensitizer->product [2+2] Cycloaddition spiropyrrolidine N-Spiroheterocycle (e.g., Spiropyrrolidine) product 2-Azaspiro[3.3]heptane spiropyrrolidine->product Nitrogen-Atom Deletion reagent DPPH + hv reagent->product

A Crystallographic and Performance-Based Comparison of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart advantageous properties to peptide-based therapeutics is relentless. Among the strategies to enhance metabolic stability, receptor affinity, and cell permeability, the use of conformationally constrained amino acids has proven to be particularly fruitful. This guide provides an in-depth comparison of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives with other constrained amino acid alternatives, supported by X-ray crystallographic data and performance metrics.

The rigid spirocyclic backbone of this compound offers a unique three-dimensional presentation of amino and carboxylic acid functionalities, making it a compelling building block in medicinal chemistry. Its constrained nature is hypothesized to reduce the entropic penalty upon binding to a biological target and to confer resistance to enzymatic degradation.

The Azaspiro[3.3]heptane Scaffold: A Unique Conformational Constraint

The defining feature of this compound is its spirocyclic core, which rigidly holds the amino and carboxyl groups in a specific spatial orientation. This is in contrast to the greater flexibility of acyclic amino acids and even some monocyclic constrained analogues like proline.

Structural Insights from X-ray Crystallography

While a publicly available crystal structure for the parent this compound is not readily found, analysis of closely related azaspiro[3.3]heptane derivatives provides crucial insights into the conformational properties of this scaffold. For instance, the crystal structure of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile reveals a nearly perpendicular arrangement between the azetidine and oxetane rings, with a dihedral angle of 89.7 (1)°. This orthogonality is a key feature of the spiro[3.3]heptane system and dictates the exit vectors of substituents.

This rigid, non-planar structure can be a significant advantage in drug design, allowing for the precise positioning of pharmacophoric elements to interact with biological targets.

Comparative Analysis with Alternative Constrained Amino Acids

The true value of this compound derivatives is best understood through a direct comparison with other classes of constrained amino acids commonly employed in drug discovery.

FeatureThis compoundProline AnalogsCyclobutane β/γ-Amino Acids
Backbone Rigidity High, due to spirocyclic natureModerate, with some ring pucker flexibilityHigh, with defined puckered conformations
Side Chain Mimicry Can mimic side chains of natural amino acids depending on substitutionPrimarily mimics proline's cyclic side chainCan mimic linear or cyclic side chains with varied vector positioning
Influence on Peptide Secondary Structure Can induce unique turns and kinksKnown to induce β-turns and disrupt α-helices[1]Can stabilize various secondary structures depending on substitution pattern
Proteolytic Stability Expected to be high due to steric hindrance around the peptide bond[2][3]Generally higher than linear peptides, but can still be cleaved[4][1]High, due to the non-natural backbone
Synthetic Accessibility Multi-step synthesis required[5]Well-established synthetic routes for various derivativesCan be synthetically challenging to control stereochemistry

Performance Metrics: Proteolytic Stability

A key driver for the incorporation of constrained amino acids is the enhancement of a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.[2][6][3] The sterically hindered environment around the peptide bonds formed by this compound is expected to provide significant protection against proteases.

While direct comparative proteolytic stability data for this specific amino acid is emerging, studies on other non-natural amino acids have consistently demonstrated that modifications to the peptide backbone can dramatically reduce susceptibility to enzymatic cleavage.[2][6][3] For example, the incorporation of β-amino acids has been shown to confer superior stability profiles compared to their α-peptide counterparts.[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound is a multi-step process that has been described in the literature.[5] A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow start Commercially Available Starting Materials step1 Formation of Azaspiro[3.3]heptanone Intermediate start->step1 Multi-step synthesis step2 Introduction of Amino and Carboxyl Functionalities step1->step2 e.g., Strecker or Bucherer-Bergs reaction step3 Protection/Deprotection Steps step2->step3 As needed for further derivatization final_product This compound Derivative step3->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

X-ray Crystallography Experimental Protocol

Obtaining high-quality crystals is paramount for determining the precise three-dimensional structure of these derivatives.

  • Purification: The synthesized compound must be purified to >98% purity, typically by recrystallization or chromatography.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and allow for slow evaporation.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where a saturated solution is left undisturbed to allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: Suitable single crystals are mounted on a goniometer and subjected to X-ray diffraction. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and other important geometric parameters.

G cluster_crystallography X-ray Crystallography Workflow synthesis Synthesized Compound purification Purification (>98%) synthesis->purification crystallization Crystallization (e.g., Vapor Diffusion) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure 3D Crystal Structure structure_solution->final_structure

Caption: Standard workflow for obtaining a crystal structure of a small molecule.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of constrained amino acids for the development of next-generation peptide therapeutics. Their rigid, three-dimensional structure offers a unique tool for medicinal chemists to enforce specific conformations and enhance proteolytic stability. While more direct comparative studies are needed to fully elucidate their performance advantages over other constrained systems, the foundational synthetic and structural work provides a strong basis for their further exploration and application in drug discovery. Future work should focus on obtaining high-resolution crystal structures of these amino acids incorporated into peptides to directly visualize their influence on secondary structure and to conduct comprehensive head-to-head comparisons of proteolytic stability and receptor binding affinity against established constrained amino acids.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. (2013). Bioorganic & Medicinal Chemistry, 21(12), 3542-3546. [Link]
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
  • Gellerman, G., Gilon, C., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]
  • Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformational and Topographical Constraints in the Design of Biologically Active Peptides. Current Medicinal Chemistry, 7(9), 945-970. [Link]
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. [Link]
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]
  • Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino acids, 35(4), 703–710. [Link]
  • Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids, 35(4), 703-710. [Link]
  • Tverdomed, S. N., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

Sources

A Spectroscopic Investigation of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic amino acids have emerged as valuable building blocks, prized for their conformational rigidity and ability to explore unique chemical space. This guide provides a detailed spectroscopic comparison of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its key positional isomers. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for their unambiguous identification, characterization, and successful application in medicinal chemistry and biochemical research.

The synthesis of this compound has been reported as a novel addition to the family of sterically constrained amino acids, with potential applications as ornithine and GABA analogues.[1] The rigid spiro[3.3]heptane core, composed of two fused four-membered rings, imparts a well-defined spatial orientation to the amino and carboxylic acid functional groups, a feature that can significantly influence interactions with biological targets.[2]

This guide will delve into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that allow for the differentiation of these closely related isomers. The causality behind the experimental observations will be explained, providing researchers with the foundational knowledge to confidently identify these compounds.

Molecular Structures of the Isomers

To establish a clear framework for the spectroscopic comparison, the chemical structures of this compound and its theoretical positional isomers are presented below. The numbering of the spirocyclic system is critical for interpreting the spectroscopic data.

Figure 1: Key positional isomers of Amino-2-azaspiro[3.3]heptane-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of signals in both ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity within a molecule.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct patterns, primarily due to the different chemical environments of the protons on the spirocyclic framework.

Expected ¹H NMR Spectral Features:

Isomer Key Expected ¹H NMR Features Rationale
This compound Signals for the two pairs of diastereotopic methylene protons of the cyclobutane ring. Protons on the azetidine ring will also exhibit distinct signals. The absence of a proton at the C6 position.The quaternary C6 carbon, substituted with both an amino and a carboxyl group, will not have a directly attached proton. The symmetry of the molecule will influence the number and multiplicity of the methylene proton signals.
1-Amino-2-azaspiro[3.3]heptane-1-carboxylic acid Absence of a proton at the C1 position. The protons on the carbon adjacent to the nitrogen (C3) and the spirocenter (C4) will have characteristic shifts.Similar to the 6-amino isomer, the C1 carbon is quaternary. The proximity of the protons to the nitrogen atom and the spirocenter will lead to unique chemical shifts.
5-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid A methine proton signal for the proton at C6, coupled to the adjacent methylene protons. A methine proton signal for the proton at C5, coupled to the adjacent methylene protons.The presence of protons at both C5 and C6 will result in characteristic methine signals, the multiplicity of which will depend on the number of neighboring protons.

A reported ¹H NMR spectrum for a stereoisomer of a related dicarboxylic acid, (2R,4R,6R)-2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid, was recorded in D₂O.[3] While not a direct comparison, it provides insight into the general chemical shift regions for protons on this spirocyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.

Expected ¹³C NMR Spectral Features:

Isomer Key Expected ¹³C NMR Features Rationale
This compound A quaternary carbon signal for C6 at a downfield chemical shift due to the attached amino and carboxyl groups. A signal for the spiro carbon (C4). Signals for the methylene carbons of the cyclobutane and azetidine rings. A signal for the carboxylic acid carbonyl carbon.The chemical shift of the C6 carbon will be a key identifier. The number of distinct carbon signals will reflect the symmetry of the molecule.
1-Amino-2-azaspiro[3.3]heptane-1-carboxylic acid A quaternary carbon signal for C1. A signal for the spiro carbon (C4). Signals for the methylene carbons, with those adjacent to the nitrogen (C3) being deshielded. A signal for the carboxylic acid carbonyl carbon.The position of the quaternary carbon signal (C1 vs. C6) will be a primary differentiating feature.
5-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Two methine carbon signals for C5 and C6. A signal for the spiro carbon (C4). Signals for the methylene carbons. A signal for the carboxylic acid carbonyl carbon.The presence of two methine carbons in the aliphatic region will clearly distinguish this isomer from the others which have a quaternary carbon in the corresponding position.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For these amino acids, the key vibrational modes will be associated with the amino, carboxylic acid, and azetidine functionalities.

Expected IR Spectral Features:

Functional Group **Expected Vibrational Frequency (cm⁻¹) **Notes
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)The broadness is due to hydrogen bonding.
N-H Stretch (Amine) 3400-3250Primary amines will show two bands in this region.
C=O Stretch (Carboxylic Acid) 1725-1700The exact position can be influenced by hydrogen bonding.
N-H Bend (Amine) 1650-1580
C-N Stretch 1250-1020

While the IR spectra of all isomers will show these characteristic absorptions, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in the overall molecular structure and symmetry, which can influence the vibrational modes of the spirocyclic framework.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Features:

Isomer Expected Molecular Ion Peak (M⁺) Key Expected Fragmentation Pathways
All Isomers m/z = 156.0899 (for C₇H₁₂N₂O₂)The molecular ion peak will confirm the elemental composition.
This compound Loss of CO₂ (M - 44), loss of COOH (M - 45), and cleavage of the cyclobutane ring.Fragmentation will likely be initiated at the functionalized quaternary center.
1-Amino-2-azaspiro[3.3]heptane-1-carboxylic acid Similar fragmentation to the 6-amino isomer, with initial cleavage around the C1 position.The fragmentation pattern will be indicative of the substitution on the azetidine ring.
5-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Cleavage adjacent to the amino and carboxylic acid groups, as well as fragmentation of the spirocyclic core.The fragmentation pattern will be more complex due to the presence of multiple fragmentation initiation sites.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for the unambiguous identification of these isomers, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent may affect the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For complex spectra or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

G compound compound NMR tube NMR tube compound->NMR tube NMR Spectrometer NMR Spectrometer NMR tube->NMR Spectrometer FID FID NMR Spectrometer->FID Fourier Transform Fourier Transform FID->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid and easy analysis.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to deduce structural information.

G sample sample Ion Source Ion Source sample->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Figure 3: Simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic differentiation of this compound and its positional isomers is a critical step in their synthesis and application. While sharing the same molecular formula and key functional groups, their unique atomic arrangements give rise to distinct spectroscopic signatures. By carefully analyzing the nuances in their NMR, IR, and MS spectra, researchers can confidently identify and characterize these valuable building blocks. This guide provides the foundational principles and practical protocols to aid in this endeavor, ultimately facilitating the development of novel therapeutics and biochemical probes.

References

  • Kasyan, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • Mykhailiuk, P. K. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central, [Link]

  • PubChem (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • PubChem (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • PubChem (n.d.). 2-Azaspiro[3.3]heptan-6-ol. [Link]

  • PubChem (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • ResearchGate (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Semantic Scholar (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. [Link]

  • Mykhailiuk, P. K. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central, [Link]

  • ChemRxiv (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

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A Comparative Guide to the Pharmacokinetic Properties of 2-Azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic properties is relentless. The 2-azaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for traditional saturated heterocycles like piperidine and azetidine.[1][2][3][4][5] Its rigid, three-dimensional spirocyclic nature offers a unique vectoral presentation of substituents, which can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7] This guide provides an in-depth comparison of the pharmacokinetic performance of 2-azaspiro[3.3]heptane scaffolds against their classical counterparts, supported by experimental data and validated protocols.

The Physicochemical Edge: Why 2-Azaspiro[3.3]heptane Excels

The pharmacokinetic journey of a drug molecule begins with its fundamental physicochemical properties. The 2-azaspiro[3.3]heptane scaffold often imparts a desirable balance of properties that distinguish it from more conventional heterocycles.

One of the most notable features is its impact on lipophilicity. Counterintuitively, the introduction of a spirocyclic carbon center can lead to a decrease in the distribution coefficient (logD), a key measure of lipophilicity at physiological pH.[8] This phenomenon is often rationalized by an increase in the basicity (pKa) of the nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form of the molecule.[8] However, it's important to note that N-linked 2-azaspiro[3.3]heptanes can be an exception, sometimes increasing logD.[8]

This modulation of lipophilicity and solubility is critical, as excessively high lipophilicity is often associated with poor metabolic stability, off-target toxicity, and low aqueous solubility.[1][7]

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogRationale for PK Impact
logD at pH 7.4 Typically HigherOften Lower (by up to 1.0 unit)[8]Lower logD can improve aqueous solubility and reduce metabolic clearance.
Aqueous Solubility VariableGenerally Higher[1]Improved solubility aids in formulation and oral absorption.
Metabolic Stability VariableOften Higher[1][8]The rigid spirocyclic core can be less susceptible to enzymatic degradation.
Molecular Rigidity Flexible (Chair/Boat)Highly Rigid[4][7]Rigidity can enhance target binding and reduce entropic penalties.

Head-to-Head Pharmacokinetic Analysis

Absorption: Enhancing Permeability and Bioavailability

Oral absorption is governed by a delicate balance between solubility and permeability. While the increased solubility of 2-azaspiro[3.3]heptane derivatives is a plus, their permeability across the intestinal epithelium must also be favorable. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11][12]

Studies have shown that replacing a piperidine with a 2-azaspiro[3.3]heptane can maintain or even improve permeability despite a potential increase in basicity, which might otherwise be detrimental.[8] This suggests that the scaffold's unique topology does not hinder its ability to traverse cell membranes. Optimization of ADME properties, including the incorporation of this scaffold, has led to the development of orally bioavailable drug candidates.[13]

Distribution: Modulating Plasma Protein Binding

Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin.[14] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[14][15] The equilibrium dialysis method is considered the gold standard for accurately determining the percentage of plasma protein binding (%PPB).[14][16]

The generally lower lipophilicity of 2-azaspiro[3.3]heptane-containing compounds can translate to lower plasma protein binding. This is advantageous as it can lead to a higher free fraction of the drug, potentially increasing efficacy and allowing for lower doses.

Metabolism: A Shield Against Rapid Clearance

A significant advantage of the 2-azaspiro[3.3]heptane scaffold is its often-observed improvement in metabolic stability.[1][8][17] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[18] The in vitro metabolic stability of a compound is commonly assessed using liver microsomes, which are vesicles containing these key metabolic enzymes.[18][19][20][21][22]

The spirocyclic core's rigidity and the quaternary carbon at the spiro-center can sterically hinder the approach of metabolic enzymes, protecting the molecule from rapid degradation. For instance, in the development of AZD1979, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane significantly reduced turnover in human liver microsomes and hepatocytes.[8] This enhanced stability leads to a longer half-life and lower clearance, which are desirable pharmacokinetic traits.

Excretion: The Final Step

The culmination of absorption, distribution, and metabolism determines a drug's excretion profile, primarily its clearance rate and half-life. By improving metabolic stability, the 2-azaspiro[3.3]heptane scaffold can effectively decrease the intrinsic clearance (Clint) of a compound, leading to a longer in vivo half-life.

Experimental Corner: Validated Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol determines the rate at which a compound is metabolized by liver enzymes.

Rationale: This assay identifies metabolically labile compounds early in discovery.[22] A low rate of metabolism suggests the compound may have a longer half-life in vivo. The inclusion of NADPH, a necessary cofactor for many CYP enzymes, initiates the metabolic process.[18]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Compound Stock (10 mM in DMSO) I1 Pre-incubate Compound with Microsome Mix at 37°C P1->I1 P2 Prepare Microsome Mix (Liver Microsomes in Buffer) P2->I1 P3 Prepare NADPH Cofactor Solution I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Cold Acetonitrile + Internal Standard) I3->A1 A2 Centrifuge to Precipitate Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining vs. Time A3->A4 A5 Determine Half-Life (t½) and Intrinsic Clearance (Clint) A4->A5

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in a phosphate buffer (pH 7.4).[19] Prepare a suspension of pooled human liver microsomes (e.g., at 0.5 mg/mL protein concentration).[18]

  • Incubation: Pre-warm the compound and microsome solutions to 37°C.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[20] Negative controls should be run without NADPH.[20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[18][19]

  • Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.[19][20]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[19]

Protocol 2: Caco-2 Permeability Assay for Oral Absorption Prediction

This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier.[9][10]

Rationale: This model allows for the measurement of a compound's apparent permeability coefficient (Papp), which correlates well with in vivo oral absorption.[10] By measuring transport in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), one can also determine if the compound is a substrate for efflux transporters like P-glycoprotein.[9][10][12]

G cluster_setup Cell Culture & Setup cluster_transport Transport Experiment cluster_analysis Analysis & Calculation S1 Seed Caco-2 cells on Transwell inserts S2 Culture for 21 days to form a differentiated monolayer S1->S2 S3 Verify monolayer integrity (TEER measurement) S2->S3 T1 Wash monolayer with HBSS buffer S3->T1 T2 Add compound to Donor side (Apical for A->B, Basolateral for B->A) T1->T2 T3 Add fresh buffer to Receiver side T2->T3 T4 Incubate at 37°C for 90-120 min T3->T4 A1 Sample Donor and Receiver compartments T4->A1 A2 Quantify compound concentration by LC-MS/MS A1->A2 A3 Calculate Papp (A->B) and Papp (B->A) A2->A3 A4 Calculate Efflux Ratio (Papp B->A / Papp A->B) A3->A4

Caption: Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell inserts and culture for ~21 days until a confluent monolayer is formed.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell junctions.[9][10]

  • Transport Study (A→B): Add the test compound (e.g., at 10 µM) to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.[9]

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 90 minutes).[9]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the Papp value. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is subject to active efflux.[9][12]

Protocol 3: Equilibrium Dialysis for Plasma Protein Binding

This protocol measures the fraction of a drug that binds to plasma proteins.

Rationale: The Rapid Equilibrium Dialysis (RED) device is a common and reliable tool for this measurement.[15][16][23] It separates a chamber containing the drug-spiked plasma from a buffer chamber using a semi-permeable membrane.[14][23] Only the unbound drug can cross the membrane, and at equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.[16]

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis P1 Spike plasma with test compound (e.g., 1-10 µM) D1 Add spiked plasma to sample chamber of RED device P1->D1 D3 Seal and incubate at 37°C with shaking for 4-8 hours D1->D3 D2 Add buffer (PBS) to buffer chamber D2->D3 A1 Collect aliquots from both plasma and buffer chambers D3->A1 A2 Matrix-match samples for analysis A1->A2 A3 Quantify concentrations by LC-MS/MS A2->A3 A4 Calculate % Unbound and % Bound A3->A4

Caption: Equilibrium dialysis workflow for plasma protein binding.

Step-by-Step Methodology:

  • Preparation: Spike plasma (human, rat, etc.) with the test compound to the desired final concentration.[15]

  • Device Loading: Add the spiked plasma to the sample chamber (donor side) of the RED device and an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber (receiver side).[15][24]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 8 hours to allow the system to reach equilibrium.[15][24]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.[15][24]

  • Sample Processing: To ensure accurate comparison during analysis, mix the plasma sample with buffer and the buffer sample with blank plasma to create a common analytical matrix.[24]

  • Analysis: Determine the compound concentrations in both sets of samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The %PPB is (1 - fu) * 100.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a robust tool to overcome common pharmacokinetic hurdles. Its ability to favorably modulate lipophilicity, enhance metabolic stability, and maintain good permeability makes it an attractive alternative to traditional saturated heterocycles.[1][8] As drug discovery programs continue to push into more challenging chemical space, the strategic incorporation of sp³-rich, rigid scaffolds like 2-azaspiro[3.3]heptane will be crucial for designing the next generation of safe and effective medicines.[6][25] Future research will likely focus on further exploring functionalization of this scaffold to fine-tune its properties and expand its application in diverse therapeutic areas.[2][26]

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available from: [Link]

  • Protein Binding by Equilibrium Dialysis - Bio-protocol. Available from: [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198–1204. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration - Dana Bioscience. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available from: [Link]

  • Metabolic Stability Assay Services - BioIVT. Available from: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available from: [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]

  • Zhang, M., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Available from: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available from: [Link]

  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. Available from: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available from: [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Semantic Scholar. Available from: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available from: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available from: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

Sources

The Ascendance of Constrained Scaffolds: A Head-to-Head Comparison of 2-Azaspiro[3.3]heptane and Other Cyclic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, often flexible, molecular scaffolds. The rationale is clear: conformational rigidity can pre-organize a molecule for optimal interaction with its biological target, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this paradigm, cyclic amino acids have emerged as invaluable building blocks. This guide provides a detailed head-to-head comparison of the rising star, 2-azaspiro[3.3]heptane, against established cyclic amino acids such as azetidine-2-carboxylic acid, proline, and piperidine-2-carboxylic acid. We will delve into their synthesis, key physicochemical properties, and the profound implications of their structural nuances for drug design, supported by experimental data and detailed protocols.

The Rationale for Conformational Constraint in Drug Design

The concept of "escaping from flatland" has gained considerable traction in modern medicinal chemistry. Highly flexible molecules often pay a significant entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation from a multitude of possibilities in solution. By incorporating rigid scaffolds, we can mitigate this entropic cost and direct the molecule's functionality in well-defined vectors in three-dimensional space. Cyclic amino acids are exemplary in this regard, offering a diverse palette of shapes and sizes to modulate the properties of peptides and small molecules.

Below is a conceptual workflow illustrating the role of cyclic amino acids in the drug discovery pipeline.

G cluster_0 Lead Identification cluster_1 Lead Optimization with Cyclic Amino Acids cluster_2 Candidate Selection Initial Hit Initial Hit SAR Exploration SAR Exploration Initial Hit->SAR Exploration Initial Properties: - Moderate Potency - Poor PK Scaffold Hopping Scaffold Hopping SAR Exploration->Scaffold Hopping Incorporate Cyclic Scaffolds Property Modulation Property Modulation Scaffold Hopping->Property Modulation Introduce Rigidity Optimized Lead Optimized Lead Property Modulation->Optimized Lead Fine-tuning: - pKa - LogP - Conformation Preclinical Candidate Preclinical Candidate Optimized Lead->Preclinical Candidate Improved Properties: - High Potency - Favorable ADME G cluster_0 Structural Features cluster_1 Conformational Flexibility A Azetidine (4-membered ring) A1 High Rigidity A->A1 B Pyrrolidine (Proline) (5-membered ring) B1 Moderate Flexibility (Envelope/Twist) B->B1 C Piperidine (6-membered ring) C1 High Flexibility (Chair/Boat) C->C1 D 2-Azaspiro[3.3]heptane (Fused 4-membered rings) D1 Very High Rigidity D->D1

Caption: Comparison of conformational flexibility of cyclic amines.

Synthesis Strategies

The accessibility of these building blocks is a crucial consideration for their application in drug discovery programs. Here, we outline representative synthetic approaches for each cyclic amino acid.

Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

The synthesis of 2-azaspiro[3.3]heptane derivatives often involves the construction of the spirocyclic core through intramolecular cyclization reactions. A common precursor is 3,3-bis(bromomethyl)oxetane.

A generalized synthetic scheme is as follows:

  • Ring opening of an epoxide with a malonate ester: This establishes the cyclobutane ring with the necessary functional handles.

  • Reduction and protection: The ester groups are reduced to alcohols, which are then protected.

  • Formation of the azetidine ring: The protected diol is converted to a dimesylate or ditosylate, followed by reaction with a protected amine to form the azetidine ring via a double alkylation.

  • Functional group manipulation and deprotection: The protecting groups are removed, and the desired carboxylic acid functionality is introduced.

A detailed, multi-step synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported, which can be a key intermediate for 2-azaspiro[3.3]heptane-6-carboxylic acid. [1][2]

Synthesis of Other Cyclic Amino Acids
  • Azetidine-2-carboxylic Acid: Synthesis can be achieved from γ-butyrolactone through a four-step process involving bromination, esterification, cyclization, and resolution. [1][3]Another route starts from the neurotransmitter GABA. [4]* (L)-Proline: While naturally abundant, synthetic routes are well-established, often starting from L-glutamic acid.

  • (L)-Piperidine-2-carboxylic Acid (L-Pipecolic Acid): A common synthetic method involves the catalytic reduction of the corresponding pyridine carboxylic acid. [5]It can also be synthesized from L-lysine. [6]

Experimental Protocols

To ensure a fair and objective comparison, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for determining key physicochemical parameters.

Protocol for LogP Determination (Shake-Flask Method)

This protocol is adapted from standard laboratory procedures and is suitable for all the compared amino acids. [7][8][9][10] Objective: To determine the octanol-water partition coefficient (LogP) of the target cyclic amino acid.

Materials:

  • Target amino acid

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Deionized water (pre-saturated with 1-octanol)

  • Conical flasks or screw-cap vials

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration determination

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the amino acid in deionized water at a known concentration (e.g., 1 mg/mL).

    • Pre-saturate the 1-octanol and water by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely before use.

  • Partitioning:

    • In a conical flask, add a precise volume of the pre-saturated 1-octanol and the pre-saturated water (e.g., 10 mL of each).

    • Add a known volume of the amino acid stock solution to the flask.

    • Seal the flask and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation:

    • After shaking, allow the flask to stand undisturbed until the two phases have clearly separated.

    • To ensure complete separation, transfer the mixture to a centrifuge tube and centrifuge at a moderate speed (e.g., 3000 rpm) for 10 minutes.

  • Concentration Measurement:

    • Carefully withdraw a sample from the aqueous phase and the octanol phase using separate, clean pipettes.

    • Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the amino acid in the octanol phase ([solute]octanol) to its concentration in the aqueous phase ([solute]water).

    • Calculate LogP as the base-10 logarithm of P: LogP = log10([solute]octanol / [solute]water)

G Start Start Prepare Pre-saturated\nOctanol and Water Prepare Pre-saturated Octanol and Water Start->Prepare Pre-saturated\nOctanol and Water Add Amino Acid\nStock Solution Add Amino Acid Stock Solution Prepare Pre-saturated\nOctanol and Water->Add Amino Acid\nStock Solution Shake for 24h\nat 25°C Shake for 24h at 25°C Add Amino Acid\nStock Solution->Shake for 24h\nat 25°C Centrifuge to\nSeparate Phases Centrifuge to Separate Phases Shake for 24h\nat 25°C->Centrifuge to\nSeparate Phases Measure Concentration\nin Each Phase (HPLC/UV-Vis) Measure Concentration in Each Phase (HPLC/UV-Vis) Centrifuge to\nSeparate Phases->Measure Concentration\nin Each Phase (HPLC/UV-Vis) Calculate LogP Calculate LogP Measure Concentration\nin Each Phase (HPLC/UV-Vis)->Calculate LogP End End Calculate LogP->End

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

This protocol provides a reliable method for determining the pKa values of the acidic and basic groups of the amino acids. [3][6][11][12][13] Objective: To determine the pKa values of the carboxylic acid and amine functionalities of the target cyclic amino acid.

Materials:

  • Target amino acid

  • Deionized water (degassed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the amino acid and dissolve it in a specific volume of degassed deionized water to make a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Place the beaker containing the amino acid solution on the magnetic stirrer and add the stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Fill the burette with the standardized NaOH solution.

  • Titration - Basic pKa:

    • Record the initial pH of the amino acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12.

  • Titration - Acidic pKa:

    • Prepare a fresh solution of the amino acid as in step 1.

    • Fill a clean burette with the standardized HCl solution.

    • Repeat the titration process, adding HCl in small increments and recording the pH and volume of HCl added until the pH drops to approximately 2.

  • Data Analysis:

    • Plot a titration curve of pH versus the equivalents of titrant (NaOH or HCl) added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the equivalence points are the peaks. The pKa is the pH at half the volume of the equivalence point.

Conclusion and Future Perspectives

The emergence of 2-azaspiro[3.3]heptane as a conformationally restricted building block offers exciting new avenues for drug discovery. Its unique three-dimensional structure, coupled with its potential to modulate physicochemical properties such as solubility and basicity, makes it a compelling alternative to more traditional cyclic amino acids.

While direct, side-by-side experimental comparisons with a broad range of cyclic amino acids are still somewhat limited in the public domain, the available data and theoretical considerations strongly suggest that 2-azaspiro[3.3]heptane can provide significant advantages in optimizing drug candidates. Its increased rigidity can lead to enhanced potency and selectivity, while its spirocyclic nature offers a novel vector space for substituent placement.

As synthetic routes to functionalized 2-azaspiro[3.3]heptanes become more accessible and scalable, we anticipate its increasingly widespread adoption in medicinal chemistry programs. Further studies directly comparing the in-vitro and in-vivo performance of drug candidates incorporating 2-azaspiro[3.3]heptane versus other cyclic amino acids will be crucial in fully elucidating its potential and solidifying its place in the medicinal chemist's toolkit. The continued exploration of such novel, three-dimensional scaffolds will undoubtedly be a key driver of innovation in the next generation of therapeutics.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Amrita Vishwa Vidyapeetham. (2023). Titration Curves of Aminoacids (Procedure). Biochemistry Virtual Lab I. [Link]

  • Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3][3]heptane-2-carboxylic acid tert-butyl ester.

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]

  • PubChem. (n.d.). L-Proline. National Center for Biotechnology Information. [Link]

  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Chem-Online. (n.d.). Proline. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Kirichok, A. A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Virtual Labs. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

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A Comparative Guide to 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: A Rigid Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the geometric arrangement of a molecule is paramount. The concept of a "rigid scaffold" is a cornerstone of modern medicinal chemistry, offering a stable framework to which functional groups can be appended. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides an in-depth validation of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid as a novel rigid scaffold, comparing its performance with established alternatives through experimental data and validated protocols.

The Quest for Rigidity: Why Scaffolds Matter

The flexibility of a drug molecule can be a double-edged sword. While some conformational freedom is necessary for a molecule to adopt an optimal binding pose, excessive flexibility can lead to a significant loss of binding affinity due to the entropic cost of "freezing" the molecule in its bioactive conformation. Rigid scaffolds pre-organize the pharmacophoric elements, reducing this entropic penalty and providing a more defined vector for substituent placement. This often translates to improved target affinity, selectivity, and overall drug-like properties.

This guide will explore the unique attributes of this compound and compare it against three commonly employed rigid scaffolds:

  • Piperidine: A ubiquitous six-membered heterocycle found in numerous approved drugs. Its chair and boat conformations offer a degree of flexibility.

  • Adamantane: A highly rigid, lipophilic, tricyclic alkane known for its diamondoid structure.

  • Bicyclo[1.1.1]pentane (BCP): A small, strained bicyclic hydrocarbon that has gained prominence as a bioisostere for para-substituted phenyl rings.

Unveiling this compound: A New Contender

This compound is a unique spirocyclic amino acid characterized by two fused four-membered rings. This structural feature imparts a high degree of rigidity, making it an attractive scaffold for presenting substituents in a well-defined spatial orientation.

Synthesis of the Scaffold

The synthesis of this compound has been reported, with key strategies involving the construction of the spirocyclic core through sequential ring closures.[1] This typically involves the reaction of 1,3-dielectrophiles with 1,1-dinucleophiles to form the strained four-membered rings. The amino acid functionality is then introduced, providing handles for further chemical modification.

Comparative Analysis of Scaffold Properties

The true measure of a scaffold's utility lies in a direct comparison of its structural and physicochemical properties with established alternatives.

Structural Rigidity: A Quantitative Look

The rigidity of a scaffold is determined by its conformational flexibility, which can be assessed through bond lengths, bond angles, and the energy barriers to bond rotation.

Table 1: Comparative Structural Parameters of Scaffolds

Parameter2-Azaspiro[3.3]heptane CorePiperidine (Chair)Adamantane CoreBicyclo[1.1.1]pentane Core
Key Bond Lengths (Å) C-C (avg.): ~1.54C-C (avg.): ~1.53C-C (avg.): ~1.54Bridgehead-Bridgehead C-C: ~1.87, Bridgehead-Methylene C-C: ~1.54
Key Bond Angles (°) C-C-C (avg.): ~88-90C-C-C (avg.): ~111C-C-C (avg.): ~109.5C-C-C (internal): ~73.5, Bridgehead-C-Bridgehead: ~94.5
Key Torsional Strain HighLowVery LowVery High
Primary Conformations Single, rigidChair, Boat, Twist-BoatSingle, rigidSingle, rigid

Note: The values presented are approximate and can vary based on substitution and the specific derivative being analyzed. Data is compiled from various crystallographic and computational studies.

The spirocyclic nature of the 2-azaspiro[3.3]heptane core results in significant ring strain, which severely restricts conformational freedom, locking it into a single, well-defined shape. In contrast, piperidine can readily interconvert between its chair, boat, and twist-boat conformations. Adamantane and BCP are also highly rigid, with adamantane being virtually strain-free and BCP possessing high strain that paradoxically contributes to its rigidity.

Physicochemical Properties: The Impact on Drug-Likeness

Beyond rigidity, a scaffold's influence on a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, is a critical consideration in drug design.

Table 2: Comparative Physicochemical Properties of Scaffolds

ScaffoldTypical LogD7.4 ContributionAqueous SolubilityKey Features
This compound Can lower LogD7.4 compared to piperidine[2]Generally good due to amino acid moietyRigid, provides precise vector control, can improve metabolic stability.
Piperidine Variable, serves as a common baselineModerate, dependent on substitutionFlexible, well-understood SAR, common in approved drugs.
Adamantane Increases lipophilicityLowHighly rigid and lipophilic, can occupy large hydrophobic pockets.
Bicyclo[1.1.1]pentane Can increase aqueous solubility compared to phenyl ring[3]Generally improved over aromatic counterpartsRigid, acts as a non-planar phenyl bioisostere, can improve metabolic stability.[3]

Interestingly, the introduction of a spirocyclic center in azaspiro[3.3]heptanes can lead to a decrease in lipophilicity (LogD7.4) compared to their piperidine counterparts, a phenomenon attributed to an increase in basicity.[2] This is a desirable property in drug discovery, as lower lipophilicity is often associated with improved safety profiles. BCPs are also known to enhance aqueous solubility when used as phenyl ring bioisosteres.[3] Adamantane, on the other hand, is inherently lipophilic and is typically used to fill hydrophobic pockets in a protein target.

Experimental Validation Protocols

To objectively assess the properties of a novel scaffold, a suite of standardized experimental and computational methods must be employed.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the target compound (e.g., an N-protected derivative of this compound) are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined.

  • Data Analysis: The refined structure provides precise measurements of bond lengths, bond angles, and torsional angles, which serve as the basis for a quantitative assessment of the scaffold's rigidity.

Caption: Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Analysis in Solution

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which is more representative of the physiological environment.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at an appropriate concentration.

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, and NOESY.

  • Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these coupling constants provides information about the preferred conformation of the molecule in solution.

  • NOESY Analysis: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of NOE cross-peaks in a 2D NOESY spectrum provides information about interproton distances, which can be used to define the three-dimensional structure.

  • Computational Modeling Integration: The experimental NMR data (coupling constants and NOE-derived distance restraints) are often used in conjunction with computational modeling to generate and validate a low-energy solution-state conformation.

NMR_Workflow A Sample Preparation B NMR Data Acquisition (1D & 2D) A->B C Analysis of Coupling Constants (³JHH) B->C D NOESY Analysis (Interproton Distances) B->D E Computational Modeling with NMR Restraints C->E D->E F Validated Solution-State Conformation E->F

Caption: NMR Conformational Analysis Workflow.

Computational Modeling: In Silico Assessment of Rotational Barriers

Computational chemistry provides a means to calculate the energetic landscape of a molecule, including the energy barriers associated with bond rotation.

Protocol: Calculation of Rotational Energy Barriers

  • Structure Building and Optimization: A 3D model of the molecule is built using molecular modeling software. The geometry is then optimized using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Torsional Scan: A specific dihedral angle of interest is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the constrained geometry is calculated.

  • Energy Profile Generation: The calculated energies are plotted against the corresponding dihedral angles to generate a rotational energy profile.

  • Barrier Determination: The energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) represents the rotational energy barrier. A higher barrier indicates greater rigidity.[4]

Computational_Workflow A Build & Optimize 3D Molecular Model B Define Dihedral Angle for Torsional Scan A->B C Perform Constrained Energy Calculations at Incremental Angles B->C D Plot Energy vs. Dihedral Angle C->D E Determine Rotational Energy Barrier D->E F Assess Scaffold Rigidity E->F

Caption: Computational Workflow for Rotational Barrier Calculation.

Physicochemical Property Determination: LogD Measurement

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH and is a critical parameter for predicting its pharmacokinetic properties.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Phase Preparation: n-Octanol and a phosphate buffer at pH 7.4 are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.

  • Compound Dissolution: A stock solution of the test compound is prepared (e.g., in DMSO). A small aliquot is added to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: The mixture is shaken or agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases. The concentration of the compound in each phase is then determined using a suitable analytical method, such as LC-MS.

  • LogD Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Conclusion: A Promising New Tool for the Medicinal Chemist's Toolbox

The validation of this compound reveals it to be a highly rigid and promising scaffold for drug discovery. Its constrained conformation offers the potential for precise control over the spatial arrangement of pharmacophoric groups, which can lead to enhanced potency and selectivity. Furthermore, its tendency to lower lipophilicity compared to more traditional scaffolds like piperidine presents a significant advantage in the pursuit of drug candidates with improved safety profiles.

While established scaffolds like piperidine, adamantane, and BCP will continue to play important roles in medicinal chemistry, the unique combination of rigidity, synthetic tractability, and favorable physicochemical properties offered by this compound makes it a valuable addition to the arsenal of tools available to researchers and scientists in the ongoing quest for novel and effective therapeutics. The experimental and computational protocols outlined in this guide provide a robust framework for the continued evaluation and application of this and other novel scaffolds in drug design.

References

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8743–8756. [Link]

  • Denisenko, A. V., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2103522118. [Link]

  • Stepanov, A. A., et al. (2018). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Mykhailiuk, P. K. (2020). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • de Oliveira, G. R., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports, 10(1), 15222. [Link]

  • Baran, P. S., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 139(42), 15028–15045. [Link]

  • Wirth, T., et al. (2015). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 13(28), 7683-7686. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Kirichok, A. A., et al. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Dane, C., et al. (2025). The Adamantane Scaffold: Beyond a Lipophilic Moiety. European Journal of Medicinal Chemistry, 281, 116854. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a unique spirocyclic amino acid. While many common amino acids are considered non-hazardous, the specific hazard classifications of this compound necessitate a cautious and systematic approach to its disposal to ensure personnel safety and environmental compliance.

Hazard Assessment and Regulatory Context

This compound and its derivatives are not benign substances. Safety Data Sheets (SDS) for structurally similar compounds consistently list several hazard statements under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard StatementCodeDescription
Harmful if swallowedH302Indicates acute oral toxicity.
Causes skin irritationH315Can cause inflammation and irritation upon skin contact.
Causes serious eye irritationH319Poses a significant risk of eye damage.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.

These classifications firmly place this compound in the category of chemical waste that requires special handling and disposal. It should not be disposed of down the sanitary sewer or in regular solid waste.[1] All disposal activities must be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health & Safety (EHS) department.

The Core Principle: Waste Segregation at the Source

The cornerstone of proper chemical waste management is the segregation of different waste streams at the point of generation. This prevents unintended chemical reactions, ensures the safety of personnel handling the waste, and facilitates compliant disposal by your institution's hazardous waste management provider. For this compound, you will need to establish distinct, clearly labeled waste containers for solids, liquids, and contaminated labware.

WasteSegregation cluster_generation Point of Generation (Laboratory Bench) cluster_containers Designated Hazardous Waste Containers Source 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid Waste Solid Solid Waste (Unused reagent, contaminated wipes, gloves, weigh boats) Source->Solid  Solid materials Liquid Aqueous/Organic Liquid Waste (Solutions containing the compound) Source->Liquid  Solutions Sharps Contaminated Sharps (Needles, scalpels, etc.) Source->Sharps  Contaminated sharps

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide a framework for the safe handling and disposal of waste generated from the use of this compound.

Solid Waste Disposal

This category includes unused or expired solid reagent, contaminated personal protective equipment (PPE) such as gloves and wipes, and any other solid materials that have come into direct contact with the compound.

Protocol:

  • Container Preparation: Obtain a designated hazardous solid waste container from your EHS department. This should be a rigid, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first item of waste is placed in the container)

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Waste Collection:

    • Place unused or expired solid reagent directly into the container.

    • Collect all contaminated disposables, such as weigh boats, gloves, and paper towels, and place them in the solid waste container.[2]

  • Storage: Keep the solid waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Liquid Waste Disposal

This waste stream includes any aqueous or organic solutions containing dissolved this compound.

Protocol:

  • Container Selection: Use a designated hazardous liquid waste container, typically a plastic-coated glass or polyethylene carboy, provided by your EHS department. Ensure the container material is compatible with the solvents used in your solutions.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical names of all constituents, including solvents and an estimated concentration of the amino acid.

  • Waste Collection:

    • Carefully pour liquid waste into the container using a funnel.

    • Do not mix this waste stream with other incompatible chemical wastes.[2]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Keep the liquid waste container tightly sealed. Store it in secondary containment (such as a larger tub or bin) to prevent spills.

Decontamination of Non-Disposable Labware

Glassware and other reusable equipment must be decontaminated before being washed and returned to general use.

Protocol:

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., deionized water for aqueous solutions, or an appropriate organic solvent like ethanol or isopropanol).

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Secondary Wash: After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures with soap and water.

The overall disposal workflow can be visualized as a decision-making process:

DisposalWorkflow Start Waste Generated Containing 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic acid IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsLabware Is it contaminated labware? IsLiquid->IsLabware No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes Decon Decontaminate with Solvent IsLabware->Decon Yes EHS_Pickup Arrange for EHS Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decon->CollectRinsate Wash Wash Labware Normally Decon->Wash CollectRinsate->LiquidWaste

Caption: Decision workflow for proper disposal of different waste forms.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Control and Contain: Restrict access to the spill area. For a solid spill, avoid creating dust.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Final Disposal Procedures

Once your waste containers are approaching full (typically 90% capacity), follow your institution's specific procedures for the final pickup and disposal by the EHS department.[2] Ensure all labeling is accurate and complete. Never dispose of this chemical waste in standard trash or down the sanitary sewer.

By adhering to these systematic procedures, you contribute to a safe laboratory environment and ensure the responsible stewardship of chemical resources, thereby building trust in your laboratory's operational integrity.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling guide for 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid. As a novel spirocyclic amino acid, this compound presents unique opportunities in drug discovery and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is designed to provide you, the researcher, with the necessary information to work safely with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound and its common derivatives, such as the N-BOC protected version, are classified with several potential hazards. A comprehensive review of available Safety Data Sheets (SDS) indicates that this compound is considered harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation[1][2].

These hazards underscore the importance of a multi-layered safety approach, where Personal Protective Equipment (PPE) serves as the final and critical barrier between you and the chemical. The causality behind our recommended PPE is directly linked to these identified risks.

Hazard StatementDescriptionImplication for PPE Selection
H302, H332, H312 Harmful if swallowed, inhaled, or in contact with skin.Requires full body and respiratory protection to prevent ingestion, inhalation, and skin absorption.
H315 Causes skin irritation.Chemical-resistant gloves and a lab coat are essential to prevent direct contact.
H319 Causes serious eye irritation.Chemical splash goggles are mandatory to protect against accidental splashes.
H335 May cause respiratory irritation.Use of a fume hood and, in certain situations, a respirator is necessary to avoid inhaling dust or aerosols.

Core Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling this compound. Each component has been selected to provide a comprehensive shield against the specific hazards posed by this compound.

Hand Protection: Your First Line of Defense
  • Requirement: Chemical-resistant nitrile gloves.

  • Rationale: Nitrile gloves provide excellent protection against a wide range of chemicals, including the irritants present in this compound. They are also less likely to cause allergic reactions compared to latex gloves[3].

  • Best Practices:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Employ the double-gloving technique, especially when handling larger quantities or during prolonged procedures. This provides an additional layer of protection in case the outer glove is compromised.

    • Remove gloves using the proper technique to avoid contaminating your skin.

Body Protection: Shielding Against Spills and Splashes
  • Requirement: A clean, buttoned laboratory coat.

  • Rationale: A lab coat protects your skin and personal clothing from accidental spills and splashes[3][4].

  • Best Practices:

    • Ensure your lab coat is fully buttoned to provide maximum coverage.

    • Never wear your lab coat outside of the designated laboratory area to prevent the spread of contamination.

    • In the event of a significant spill on your lab coat, remove it immediately and follow your institution's decontamination procedures.

Eye and Face Protection: A Non-Negotiable Necessity
  • Requirement: Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Rationale: this compound can cause serious eye irritation[2][5]. Standard safety glasses do not provide adequate protection from splashes from all angles. Chemical splash goggles form a seal around the eyes, offering superior protection[6]. A face shield provides an additional barrier for the entire face[3].

  • Best Practices:

    • Ensure your goggles fit snugly and comfortably.

    • If you wear prescription glasses, use prescription safety goggles or wear goggles that fit securely over your personal eyewear.

Respiratory Protection: Ensuring Clean Air
  • Requirement: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust particles.

  • Rationale: The compound may cause respiratory irritation[2][7]. A fume hood is an engineering control that effectively captures and removes airborne contaminants[8].

  • Best Practices:

    • Work with the sash at the lowest practical height.

    • If procedures with a high likelihood of generating aerosols are necessary, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Before handling the compound, don your lab coat, chemical splash goggles, and nitrile gloves.

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Have designated, clearly labeled waste containers ready for solid and liquid chemical waste.

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_fumehood 2. Prepare Fume Hood prep_ppe->prep_fumehood prep_materials 3. Weigh Compound in Hood prep_fumehood->prep_materials handling_reaction 4. Perform Reaction in Hood prep_materials->handling_reaction cleanup_decontaminate 5. Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste 6. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash

Sources

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6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.